molecular formula C8H10N2O2 B556734 H-D-2-Pal-OH CAS No. 37535-52-7

H-D-2-Pal-OH

货号: B556734
CAS 编号: 37535-52-7
分子量: 166.18 g/mol
InChI 键: PDRJLZDUOULRHE-SSDOTTSWSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

H-D-2-Pal-OH, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O2 and its molecular weight is 166.18 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Pyridyl)-D-alanine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2R)-2-amino-3-pyridin-2-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-7(8(11)12)5-6-3-1-2-4-10-6/h1-4,7H,5,9H2,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRJLZDUOULRHE-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)C[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427167
Record name 3-(2-Pyridyl)-D-alanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37535-52-7
Record name 3-(2-Pyridyl)-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-Pyridyl)-D-alanine
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Foundational & Exploratory

H-D-2-Pal-OH: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of (R)-2-Amino-3-(pyridin-2-yl)propanoic acid for Drug Development Professionals

Introduction

H-D-2-Pal-OH, chemically known as (R)-2-Amino-3-(pyridin-2-yl)propanoic acid, is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its unique structural features, particularly the presence of a pyridine (B92270) ring, impart distinct properties that make it a valuable building block in the synthesis of novel peptides and small molecule therapeutics. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, along with insights into its biological significance and applications.

Chemical and Physical Properties

This compound is an alanine (B10760859) derivative with a molecular formula of C8H10N2O2 and a molecular weight of approximately 166.18 g/mol .[1][2] It is typically a solid at room temperature.[3] The presence of both an acidic carboxylic acid group and a basic amino group, in addition to the basic nitrogen on the pyridine ring, allows it to participate in a variety of chemical reactions.

Physicochemical Data

A summary of the available quantitative data for this compound and its common derivatives is presented in the tables below. It is important to note that some of the reported values, particularly for properties like boiling point and pKa, are predicted and may vary.

PropertyValueSource(s)
Molecular Formula C8H10N2O2[1][2]
Molecular Weight 166.18 g/mol [1][2]
CAS Number 37535-52-7[2]
Appearance Solid[3]
Melting Point 111-113 °C (for a related derivative)
Boiling Point 322.4 ± 32.0 °C (Predicted)
Density 1.271 ± 0.06 g/cm³ (Predicted)
pKa 1.73 ± 0.10 (Predicted)
Solubility Soluble in water

Note: Some data points are for related derivatives and are indicated as such. Predicted values should be treated with caution and confirmed experimentally.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Researchers should expect to perform their own analyses to confirm the structure and purity of the compound. Typical spectroscopic methods for characterization would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be crucial for confirming the proton and carbon framework of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic functional groups, such as the carboxylic acid (O-H and C=O stretches) and the amino group (N-H stretch).

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Experimental Protocols

General Synthesis Workflow

A plausible synthetic route could involve the condensation of 2-pyridinecarboxaldehyde (B72084) with a protected D-alanine derivative, followed by deprotection. Another reported method for a related compound involves diethyl acetamidomalonate condensation.[4]

G 2-Pyridinecarboxaldehyde 2-Pyridinecarboxaldehyde Condensation Condensation 2-Pyridinecarboxaldehyde->Condensation Protected_D-alanine Protected_D-alanine Protected_D-alanine->Condensation Intermediate Intermediate Condensation->Intermediate Deprotection Deprotection Intermediate->Deprotection This compound This compound Deprotection->this compound Purification Purification This compound->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Purification and Analysis

Purification of the final product would likely involve crystallization or chromatographic techniques.[5] The purity and stereochemistry of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), often with a chiral column to confirm the enantiomeric excess.[4]

Biological Activity and Applications

This compound and its derivatives are primarily utilized as building blocks in the synthesis of peptides and peptidomimetics for drug discovery. The incorporation of this non-natural amino acid can lead to peptides with enhanced properties such as increased stability, improved receptor binding, and altered pharmacokinetic profiles.

Use in Peptide Synthesis

The Fmoc and Boc protected versions of this compound are commercially available and are widely used in solid-phase peptide synthesis (SPPS). These protecting groups allow for the controlled and sequential addition of the amino acid to a growing peptide chain.

G Resin Resin Fmoc_AA_Coupling Couple Fmoc-AA Resin->Fmoc_AA_Coupling Wash1 Wash Fmoc_AA_Coupling->Wash1 Fmoc_Deprotection Fmoc Deprotection Wash1->Fmoc_Deprotection Wash2 Wash Fmoc_Deprotection->Wash2 Repeat_Cycle Repeat for next AA Wash2->Repeat_Cycle Repeat_Cycle->Fmoc_AA_Coupling Add next Fmoc-AA Cleavage_Deprotection Cleavage & Deprotection Repeat_Cycle->Cleavage_Deprotection Final AA added Purification Purification Cleavage_Deprotection->Purification Final_Peptide Final_Peptide Purification->Final_Peptide

Caption: A simplified workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Therapeutic Areas

The incorporation of pyridyl-alanine derivatives into peptides has shown promise in various therapeutic areas:

  • Neuroscience: These modified peptides are used to explore receptor interactions and signaling pathways in the central nervous system, with potential applications in treating neurological disorders.[5][6]

  • Metabolic Diseases: Analogs of glucagon (B607659) incorporating pyridyl-alanine have been shown to have enhanced aqueous solubility and stability while maintaining biological activity, which is beneficial for the treatment of hypoglycemia.[7]

  • Enzyme Inhibition: Pyridyl-alanine containing compounds have been investigated as potential enzyme inhibitors. For instance, phosphinate and phosphonate (B1237965) dipeptide analogs have been evaluated as inhibitors of D-alanine:D-alanine ligase, an essential enzyme in bacterial cell wall synthesis.[8]

  • Antimicrobial and Anticancer Activity: While not specific to this compound, a copper(II) complex of a related 3-(2-pyridyl)-D-alanine derivative has shown antibacterial activity and cytotoxicity against leukemia cells with an IC50 value of 158.5 ± 12.5 μM.[3]

Signaling Pathways

Currently, there is a lack of specific information in the reviewed literature detailing the direct modulation of any particular signaling pathway by this compound itself. Its role is primarily as a structural component in larger molecules. The biological effects of peptides containing this compound would be dependent on the overall structure of the peptide and its target receptor or enzyme. For example, a glucagon analog containing pyridyl-alanine would exert its effects through the glucagon receptor signaling pathway, which involves the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel peptides and other bioactive molecules. Its unique properties, conferred by the pyridine moiety, offer advantages in modulating the physicochemical and pharmacological properties of parent compounds. While detailed experimental data on the standalone molecule is somewhat limited in publicly accessible sources, its utility in drug discovery, particularly in the fields of neuroscience and metabolic diseases, is well-recognized. Further research into the specific biological activities of this compound and its simple derivatives may unveil new therapeutic opportunities.

References

H-D-2-Pal-OH: A Technical Guide to Structure, Stereochemistry, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-D-2-Pal-OH, chemically known as (R)-2-Amino-3-(pyridin-2-yl)propanoic acid, is a non-natural amino acid derivative that serves as a valuable building block in modern peptide synthesis. Its unique structural features, particularly the presence of a pyridine (B92270) ring at the beta-position, offer opportunities to modulate the pharmacological properties of peptides, including receptor affinity, selectivity, and metabolic stability. This technical guide provides an in-depth overview of the structure, stereochemistry, and a detailed case study of its incorporation into a bioactive peptide, summarizing key experimental data and protocols for researchers in drug development.

Core Structure and Stereochemistry

This compound is an unnatural amino acid analog of alanine, where one of the beta-hydrogens is replaced by a pyridin-2-yl group. The designation "D" in its common name refers to the stereochemical configuration at the alpha-carbon, which corresponds to the (R) configuration in the Cahn-Ingold-Prelog priority system.

Chemical Structure:

  • Systematic Name: (R)-2-Amino-3-(pyridin-2-yl)propanoic acid[1]

  • Common Synonyms: 3-(2-Pyridyl)-D-alanine

  • Molecular Formula: C₈H₁₀N₂O₂

  • Molecular Weight: 166.18 g/mol

The key structural features are the chiral center at the alpha-carbon and the aromatic pyridine ring. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which can influence the conformation and binding properties of peptides incorporating this residue.

Physicochemical and Structural Data

Below is a summary of key physicochemical properties for this compound and its derivatives, compiled from various sources.

PropertyValue
Molecular Formula C₈H₁₀N₂O₂
Molecular Weight 166.18 g/mol
Stereochemistry (R) at Cα
Appearance Typically a solid
InChI Key PDRJLZDUOULRHE-SSDOTTSWSA-N
Solubility Dihydrochloride salt form enhances solubility[1]

Application in Peptide Synthesis: A Case Study with Somatostatin (B550006) Antagonists

The incorporation of pyridylalanine isomers into peptides is a strategy to fine-tune their biological activity. A notable example is the investigation of pyridylalanine isomers in the third position of the somatostatin receptor subtype 2 (SST₂) antagonist, LM3.[2] This provides a concrete example of the utility of 2-pyridylalanine in drug design.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The synthesis of DOTA-conjugated somatostatin antagonists, including the one with a 2-pyridylalanine substitution, was performed using an automated microwave peptide synthesizer following the Fmoc/tBu strategy.[2]

General Workflow for SPPS:

  • Resin Preparation: A Rink-Amide resin is used as the solid support.

  • First Amino Acid Coupling: The C-terminal amino acid (Fmoc-protected) is coupled to the resin.

  • Deprotection: The Fmoc protecting group on the alpha-amino group is removed using a solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling Cycle:

    • The next Fmoc-protected amino acid in the sequence (e.g., Fmoc-L-2-Pal-OH) is activated.

    • The activated amino acid is coupled to the deprotected N-terminus of the growing peptide chain.

    • This cycle of deprotection and coupling is repeated for each amino acid in the sequence.

  • Final Deprotection: The N-terminal Fmoc group is removed.

  • Chelator Conjugation: DOTA (a chelating agent for radiolabeling) is conjugated to the N-terminus.

  • Cleavage and Global Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups (tBu) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified by high-performance liquid chromatography (HPLC).

SPPS_Workflow start Start: Rink-Amide Resin couple1 Couple Fmoc-AA-OH start->couple1 wash1 Wash couple1->wash1 deprotect1 Fmoc Deprotection (Piperidine/DMF) wash1->deprotect1 wash2 Wash deprotect1->wash2 repeat Repeat Cycle wash2->repeat couple_cycle Couple next Fmoc-AA-OH (e.g., Fmoc-L-2-Pal-OH) wash3 Wash couple_cycle->wash3 deprotect_cycle Fmoc Deprotection wash3->deprotect_cycle deprotect_cycle->repeat repeat->couple_cycle [Sequence not complete] final_deprotect Final Fmoc Deprotection repeat->final_deprotect [Sequence complete] dota_couple Couple DOTA final_deprotect->dota_couple cleavage Cleavage from Resin & Side-chain Deprotection (TFA) dota_couple->cleavage purify HPLC Purification cleavage->purify end Final Peptide purify->end

Quantitative Biological Data

In the study of somatostatin antagonists, the substitution of Tyr³ with different pyridylalanine isomers had a measurable impact on the peptide's binding affinity (KD) for the SST₂ receptor and its hydrophilicity (logD).[2] The L-isomer of 2-pyridylalanine was used in this specific research.

Table 1: SST₂ Receptor Binding Affinity of LM3 Analogs

CompoundKD (nM)
DOTA-LM3 (Tyr³)Not reported
DOTA-[L-2Pal³]-LM30.18 ± 0.02
DOTA-[3Pal³]-LM30.15 ± 0.01
DOTA-[4Pal³]-LM30.11 ± 0.01

Table 2: Hydrophilicity of Lu-177 Labeled LM3 Analogs

CompoundlogD
[¹⁷⁷Lu]Lu-DOTA-LM3 (Tyr³)-2.3 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[L-2Pal³]-LM3-2.3 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[3Pal³]-LM3-2.5 ± 0.1
[¹⁷⁷Lu]Lu-DOTA-[4Pal³]-LM3-2.6 ± 0.1

These data indicate that while the 2-pyridylalanine substitution results in a slightly lower binding affinity compared to the 3- and 4-pyridyl isomers, its hydrophilicity is comparable to the original tyrosine-containing peptide.[2] This demonstrates how subtle changes in the position of the nitrogen atom in the pyridine ring can be used to modulate the properties of a peptide.

Signaling Pathways

Currently, there is a lack of specific research detailing the direct modulation of signaling pathways by peptides containing this compound. The biological effects observed are generally attributed to the overall peptide's interaction with its target receptor. For instance, in the case of the somatostatin analogs, the peptide acts as an antagonist at the SST₂ receptor, which is a G-protein coupled receptor. Antagonism of this receptor would block the downstream signaling cascade typically initiated by somatostatin, which includes the inhibition of adenylyl cyclase and modulation of ion channels.

Signaling_Pathway Somatostatin Somatostatin (Agonist) SST2 SST2 Somatostatin->SST2 Binds & Activates Peptide_Antagonist Peptide Antagonist (e.g., [2Pal³]-LM3) Peptide_Antagonist->SST2 Binds & Blocks cAMP cAMP Downstream Downstream Effects (e.g., Inhibition of hormone secretion) cAMP->Downstream Inhibits GPCR GPCR SST2->GPCR Activates AC AC GPCR->AC Inhibits AC->cAMP Converts ATP to

Conclusion

This compound is a valuable synthetic building block for modifying peptides. Its defined stereochemistry and the presence of a 2-pyridyl moiety allow for the systematic exploration of structure-activity relationships in drug discovery. The case study of its incorporation into a somatostatin antagonist highlights its utility in fine-tuning receptor affinity and physicochemical properties. While further research is needed to fully elucidate its impact on a wider range of biological systems and signaling pathways, this compound and its isomers represent important tools for the design of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Synthesis of (R)-2-amino-3-(pyridin-2-yl)propanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to (R)-2-amino-3-(pyridin-2-yl)propanoic acid, a chiral non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The document details key methodologies, including asymmetric hydrogenation, the use of chiral auxiliaries, and enzymatic resolution, presenting quantitative data in structured tables for comparative analysis. Detailed experimental protocols for cited methodologies are also provided to facilitate practical application.

Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric hydrogenation represents a highly efficient method for establishing the stereocenter of (R)-2-amino-3-(pyridin-2-yl)propanoic acid. This approach typically involves the enantioselective reduction of a prochiral dehydroamino acid derivative in the presence of a chiral rhodium catalyst. A common precursor for this synthesis is (Z)-2-acetamido-3-(pyridin-2-yl)acrylic acid or its corresponding methyl ester.

A notable strategy involves the asymmetric hydrogenation of the N-oxide of the dehydroamino acid derivative, which has been shown to proceed with high enantioselectivity. The pyridine (B92270) nitrogen is first oxidized to the N-oxide, which then undergoes hydrogenation. A subsequent reduction step removes the N-oxide to yield the final product.

Table 1: Asymmetric Hydrogenation of (Z)-methyl 2-acetamido-3-(pyridin-2-yl)acrylate N-oxide

CatalystLigandSolventH₂ Pressure (atm)Temperature (°C)Time (h)Enantiomeric Excess (ee) (%)Yield (%)
[Rh(COD)₂]BF₄(R,R)-Et-DuPhosMethanol (B129727)4251280-83High

Note: Data is adapted from methodologies for the corresponding L-isomer and may require optimization for the (R)-isomer.

Experimental Protocol: Asymmetric Hydrogenation

Step 1: Synthesis of (Z)-methyl 2-acetamido-3-(pyridin-2-yl)acrylate (Detailed protocol for the synthesis of the starting material would be included here, typically involving a condensation reaction between 2-pyridinecarboxaldehyde (B72084) and N-acetylglycine methyl ester.)

Step 2: N-Oxidation (Detailed protocol for the N-oxidation of the pyridine ring would be included here, often using an oxidizing agent like m-CPBA.)

Step 3: Asymmetric Hydrogenation A solution of (Z)-methyl 2-acetamido-3-(pyridin-2-yl)acrylate N-oxide (1.0 mmol) in degassed methanol (10 mL) is placed in a high-pressure reaction vessel. The chiral rhodium catalyst, pre-formed from [Rh(COD)₂]BF₄ (0.02 mmol) and (S,S)-Et-DuPhos (0.022 mmol), is added. The vessel is purged with hydrogen gas and then pressurized to 4 atm. The reaction mixture is stirred at 25°C for 12 hours.

Step 4: N-Oxide Reduction and Hydrolysis (Detailed protocol for the reduction of the N-oxide and subsequent hydrolysis of the ester and acetyl groups to yield the final amino acid would be included here.)

Asymmetric_Hydrogenation Start 2-Pyridinecarboxaldehyde Dehydroamino_Acid (Z)-2-acetamido-3- (pyridin-2-yl)acrylic acid deriv. Start->Dehydroamino_Acid Condensation N_Oxide N-Oxide of Dehydroamino Acid Dehydroamino_Acid->N_Oxide m-CPBA Product (R)-2-amino-3-(pyridin-2-yl) propanoic acid N_Oxide->Product 1. [Rh(S,S)-Et-DuPhos]+ H₂ 2. Reduction & Hydrolysis Chiral_Auxiliary Auxiliary Chiral Oxazolidinone Glycine_Deriv N-Glycinyl Auxiliary Auxiliary->Glycine_Deriv Acylation Enolate Chiral Enolate Glycine_Deriv->Enolate LDA Alkylated_Product Alkylated Auxiliary Enolate->Alkylated_Product 2-(Bromomethyl)pyridine Product (R)-2-amino-3-(pyridin-2-yl) propanoic acid Alkylated_Product->Product Hydrolysis Enzymatic_Resolution Racemate N-acetyl-DL-2-amino-3- (pyridin-2-yl)propanoic acid L_Amino_Acid L-amino acid Racemate->L_Amino_Acid Hydrolysis N_Acyl_R N-acetyl-(R)-amino acid Racemate->N_Acyl_R Unreacted Enzyme Porcine Kidney Acylase I Enzyme->L_Amino_Acid Product (R)-2-amino-3-(pyridin-2-yl) propanoic acid N_Acyl_R->Product Acid Hydrolysis

An In-depth Technical Guide to H-D-2-Pal-OH: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of H-D-2-Pal-OH, a non-natural amino acid of significant interest in peptide synthesis and pharmaceutical research. This document details its chemical identity, physicochemical properties, and key suppliers. While a definitive, publicly available synthesis protocol for the 2-pyridyl isomer is scarce, this guide outlines established methodologies for related isomers that can inform its synthesis. Furthermore, it discusses its primary application in solid-phase peptide synthesis, particularly as its Fmoc-protected derivative, and touches upon its potential biological relevance.

Chemical Identity and Properties

This compound, chemically known as (R)-2-Amino-3-(pyridin-2-yl)propanoic acid, is a chiral amino acid derivative. Its structure incorporates a pyridine (B92270) ring, which imparts unique conformational and potential metal-chelating properties to peptides into which it is incorporated.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 37535-52-7[1][2]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Powder[1]
Purity ≥98.0% (TLC)[1]
Synonyms 3-(2-Pyridyl)-D-alanine, (R)-2-Amino-3-(2-pyridyl)propionic acid, 2′-Aza-D-phenylalanine[1]
InChI Key PDRJLZDUOULRHE-SSDOTTSWSA-N[1]
SMILES N--INVALID-LINK--C(O)=O[1]

Supplier Information

This compound and its derivatives are available from several chemical suppliers catering to the research and pharmaceutical industries.

Table 2: Selected Suppliers of this compound and its Derivatives

SupplierProduct NameCAS Number
Sigma-Aldrich3-(2-Pyridyl)-D-alanine37535-52-7
Santa Cruz Biotechnology3-(2-Pyridyl)-D-alanine37535-52-7
Chem-ImpexFmoc-3-(2'-pyridyl)-D-alanine185379-39-9
ChemBKFMOC-3-(2'-PYRIDYL)-D-ALANINE185379-39-9

Synthesis and Experimental Protocols

General Synthetic Strategy for Pyridyl-D-alanines

The synthesis of pyridyl-alanines often starts from the corresponding pyridinecarboxaldehyde. A common route involves the formation of an azlactone, followed by hydrolysis and reduction. The resolution of the racemic mixture to obtain the desired D-isomer is a critical step.

A published method for the synthesis of β-(3-pyridyl)-DL-α-alanine involves the following key steps[3]:

  • Azlactone Formation: Reaction of 3-pyridinecarboxyaldehyde with N-acetylglycine.

  • Hydrolysis: The azlactone is hydrolyzed to the corresponding acrylic acid derivative.

  • Hydrogenation: The double bond is reduced to yield the racemic N-acetyl-β-(3-pyridyl)-DL-α-alanine.

  • Esterification: The carboxylic acid is converted to its methyl ester.

  • Enzymatic Resolution: The racemic methyl ester is resolved using an enzyme like subtilisin, which selectively hydrolyzes the L-enantiomer, allowing for the separation of the D-isomer.

  • Hydrolysis: The protecting groups on the D-isomer are removed to yield the final product.

A similar strategy could likely be adapted for the synthesis of this compound, starting from 2-pyridinecarboxaldehyde.

Synthesis_Workflow start 2-Pyridinecarboxaldehyde azlactone Azlactone Formation (with N-acetylglycine) start->azlactone hydrolysis1 Hydrolysis azlactone->hydrolysis1 hydrogenation Hydrogenation hydrolysis1->hydrogenation racemic_product Racemic N-acetyl- 3-(2-pyridyl)-alanine hydrogenation->racemic_product esterification Esterification racemic_product->esterification racemic_ester Racemic Methyl Ester esterification->racemic_ester resolution Enzymatic Resolution racemic_ester->resolution d_ester N-acetyl-3-(2-pyridyl)- D-alanine Methyl Ester resolution->d_ester hydrolysis2 Hydrolysis d_ester->hydrolysis2 final_product This compound hydrolysis2->final_product

Caption: Plausible synthetic workflow for this compound.

Analytical Data

Detailed NMR and IR spectra for the unprotected this compound are not widely published. However, spectra for related compounds, such as N-acetyl-3-(3-pyridyl)-D-alanine, are available and can provide an indication of the expected spectral features[4][5].

  • Infrared (IR) Spectroscopy: For N-acetyl-3-(3-pyridyl)-D-alanine, characteristic peaks would be expected for the amide C=O stretch (around 1650 cm⁻¹), the carboxylic acid C=O stretch (around 1700-1725 cm⁻¹), N-H and O-H stretches (broad bands in the 3000-3400 cm⁻¹ region), and aromatic C-H and C=C/C=N stretches of the pyridine ring[6].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum of this compound would show characteristic signals for the α-proton, the β-protons adjacent to the pyridine ring, and the aromatic protons of the pyridine ring. The chemical shifts and coupling patterns would be diagnostic of the structure.

Applications in Peptide Synthesis

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS)[7][8][9]. It is typically used in its N-α-Fmoc protected form, Fmoc-D-2-Pal-OH.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The incorporation of Fmoc-D-2-Pal-OH into a peptide chain follows the standard SPPS cycle.

SPPS_Cycle resin Resin with N-terminal Fmoc-protected amino acid deprotection Fmoc Deprotection (e.g., 20% piperidine (B6355638) in DMF) resin->deprotection washing1 Washing deprotection->washing1 coupling Coupling of Fmoc-D-2-Pal-OH (with activating agents like HBTU/DIEA) washing1->coupling washing2 Washing coupling->washing2 cycle Repeat Cycle for subsequent amino acids washing2->cycle cleavage Cleavage from Resin and Side-chain Deprotection washing2->cleavage cycle->deprotection peptide Purified Peptide containing D-2-Pal cleavage->peptide

Caption: General workflow for solid-phase peptide synthesis.

The incorporation of this compound can introduce a conformational constraint and a potential metal binding site into the peptide, which can be exploited in the design of peptidomimetics and novel therapeutic agents[7]. The pyridine nitrogen can act as a hydrogen bond acceptor or a coordination site for metal ions.

Biological Activity and Signaling Pathways

The biological activity of peptides containing this compound is highly dependent on the overall sequence and structure of the peptide. The introduction of this unnatural amino acid can enhance resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life[8].

While specific signaling pathways directly modulated by this compound itself are not well-documented, its incorporation into bioactive peptides can alter their binding affinity and selectivity for specific receptors. For instance, pyridylalanine derivatives have been used in the development of neuroprotective and anti-inflammatory agents, suggesting potential interactions with receptors in the central nervous system[10]. Further research is needed to elucidate the precise role of this compound-containing peptides in specific signaling cascades.

Conclusion

This compound is a valuable synthetic building block for the development of novel peptides with tailored properties. While detailed synthetic and analytical data in the public domain is limited, this guide provides a foundational understanding of its properties, potential synthetic routes, and applications. The unique structural features of this compound offer exciting possibilities for the design of next-generation peptide-based therapeutics and research tools. It is anticipated that further studies will continue to unravel the full potential of this intriguing amino acid derivative.

References

The Biological Significance of D-Pyridylalanine in Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptides is a powerful strategy in modern drug discovery, enabling the optimization of therapeutic properties. Among these, D-pyridylalanine (D-Pal), a D-amino acid enantiomer of pyridylalanine, has emerged as a critical building block for enhancing peptide stability, modulating receptor affinity, and improving overall bioactivity. This technical guide provides an in-depth analysis of the biological significance of D-pyridylalanine in peptides, with a focus on its application in gonadotropin-releasing hormone (GnRH) antagonists, somatostatin (B550006) analogs, and glucagon (B607659) analogs. We will explore its impact on peptide structure and function, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Introduction: The Role of Unnatural Amino Acids in Peptide Drug Design

Peptide-based therapeutics offer high specificity and potency but are often limited by poor metabolic stability and rapid clearance in vivo. The introduction of unnatural amino acids, such as D-amino acids, is a key strategy to overcome these limitations. The substitution of a naturally occurring L-amino acid with its D-enantiomer can confer resistance to enzymatic degradation by proteases, which are stereospecific for L-amino acids.[1] D-pyridylalanine, with its aromatic pyridine (B92270) ring, not only enhances stability but also introduces unique electronic and structural properties that can significantly influence a peptide's interaction with its biological target.[2] This guide will delve into the multifaceted role of D-pyridylalanine in peptide science.

Enhancing Peptide Properties with D-Pyridylalanine

The incorporation of D-pyridylalanine into a peptide sequence can profoundly impact its physicochemical and biological properties.

Increased Proteolytic Stability

One of the most significant advantages of incorporating D-amino acids like D-pyridylalanine is the enhanced resistance to enzymatic degradation.[3][4] Proteases, the enzymes responsible for peptide breakdown, exhibit a high degree of stereoselectivity for L-amino acid substrates. The presence of a D-amino acid disrupts the natural L-conformation of the peptide backbone, rendering it a poor substrate for these enzymes. This leads to a longer plasma half-life and improved bioavailability of the peptide therapeutic.[4]

Modulation of Receptor Binding and Activity

The pyridine ring of D-pyridylalanine can engage in various non-covalent interactions, including hydrogen bonding, pi-pi stacking, and cation-pi interactions, which can influence receptor binding affinity and selectivity. The position of the nitrogen atom in the pyridine ring (2-, 3-, or 4-pyridylalanine) allows for fine-tuning of these interactions.

For instance, in the development of GnRH antagonists, the substitution with D-3-pyridylalanine at specific positions has been shown to be superior to other aromatic D-amino acids in enhancing antagonistic potency.[5][6] Conversely, in some somatostatin analogs, a D-2-pyridylalanine derivative was found to lack receptor affinity, highlighting the critical role of both stereochemistry and isomer position.[2][7]

Improved Physicochemical Properties

The incorporation of pyridylalanine residues can also improve the solubility and reduce the aggregation propensity of peptides.[8] The hydrophilic nature of the pyridine ring can enhance the aqueous solubility of otherwise hydrophobic peptides, which is a significant advantage for formulation and delivery.

Applications of D-Pyridylalanine in Therapeutic Peptides

The unique properties of D-pyridylalanine have been exploited in the development of several classes of peptide therapeutics.

Gonadotropin-Releasing Hormone (GnRH) Antagonists

GnRH antagonists are crucial in the treatment of hormone-dependent diseases such as prostate cancer, endometriosis, and in assisted reproduction. The incorporation of D-amino acids, including D-3-pyridylalanine, is a hallmark of modern GnRH antagonist design.[3][5] These substitutions enhance receptor binding affinity and confer resistance to enzymatic degradation, leading to potent and long-acting antagonists.[3]

Table 1: In Vitro Activity of GnRH Antagonists Containing D-Pyridylalanine

PeptideModificationTargetAssayIC50 (nM)Reference
Degarelix AnalogD-3-(2-methoxy-5-pyridyl)-alanine at position 3Human GnRH ReceptorIn vitro antagonist assay5.22[9]
L-Degarelix AnalogL-3-(2-methoxy-5-pyridyl)-alanine at position 3Human GnRH ReceptorIn vitro antagonist assay36.95[9]
GnRH-II Antagonist 1D-3-pyridylalanine at position 3GnRH-I ReceptorReceptor binding assay0.52[10]
GnRH-II Antagonist 2D-3-pyridylalanine at position 3GnRH-I ReceptorReceptor binding assay0.76[10]
GnRH-II Antagonist 3D-3-pyridylalanine at positions 3 and 6GnRH-I ReceptorReceptor binding assay0.66[10]
Somatostatin Antagonists

Somatostatin receptors are overexpressed in many neuroendocrine tumors, making them attractive targets for both imaging and therapy. The development of potent and selective somatostatin receptor antagonists is an active area of research. The incorporation of pyridylalanine has been explored to modulate the properties of these antagonists.

Table 2: Receptor Affinity and Hydrophilicity of Somatostatin Antagonists with Pyridylalanine Modifications

PeptideModification at position 3Receptor SubtypeK D (nM)logDReference
[177Lu]Lu-DOTA-LM3TyrosineSST20.09 ± 0.02-2.3 ± 0.1[2][7]
[177Lu]Lu-DOTA-[L-2Pal]-LM3L-2-pyridylalanineSST20.18 ± 0.02-2.3 ± 0.1[2][7]
[177Lu]Lu-DOTA-[D-2Pal]-LM3D-2-pyridylalanineSST2No binding-[2][7]
[177Lu]Lu-DOTA-[3Pal]-LM33-pyridylalanineSST20.15 ± 0.01-2.5 ± 0.1[2][7]
[177Lu]Lu-DOTA-[4Pal]-LM34-pyridylalanineSST20.11 ± 0.01-2.6 ± 0.1[2][7]
Glucagon Analogs

Glucagon plays a vital role in glucose homeostasis, and glucagon analogs are being developed for the treatment of hypoglycemia and other metabolic disorders. A significant challenge in the development of glucagon-based therapeutics is its poor solubility and propensity to form amyloid fibrils. The incorporation of 3- and 4-pyridylalanine has been shown to enhance aqueous solubility and stability of glucagon analogs while maintaining biological activity.[8][11]

Signaling Pathways

The biological effects of D-pyridylalanine-containing peptides are mediated through their interaction with specific G-protein coupled receptors (GPCRs).

GnRH Receptor Signaling

GnRH receptors are coupled to Gαq/11 proteins. Agonist binding initiates the activation of phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), ultimately leading to gonadotropin synthesis and secretion.[12] GnRH antagonists containing D-pyridylalanine competitively block the binding of native GnRH, thus inhibiting this signaling cascade.

GnRH_Signaling GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds Gq11 Gαq/11 GnRHR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Response Gonadotropin Synthesis & Secretion Ca_release->Response PKC->Response Antagonist D-Pal GnRH Antagonist Antagonist->GnRHR Blocks

GnRH Receptor Signaling Pathway.
Somatostatin Receptor Signaling

Somatostatin receptors (SSTRs) are coupled to inhibitory G-proteins (Gi). Upon agonist binding, SSTRs inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] They can also modulate ion channels and activate phosphotyrosine phosphatases and the MAP kinase pathway.[13][14][15] Somatostatin antagonists would block these inhibitory signals.

Somatostatin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Somatostatin Somatostatin SSTR Somatostatin Receptor (SSTR) Somatostatin->SSTR Binds Gi Gi Protein SSTR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP Antagonist SST Antagonist Antagonist->SSTR Blocks ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Hormone Secretion & Proliferation PKA->Cellular_Response

Somatostatin Receptor Signaling.
Glucagon Receptor Signaling

The glucagon receptor is coupled to the Gs protein. Glucagon binding activates adenylyl cyclase, which converts ATP to cAMP.[2][12] Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates key enzymes involved in glycogenolysis and gluconeogenesis, leading to an increase in blood glucose levels.[7][]

Glucagon_Signaling Glucagon Glucagon GCGR Glucagon Receptor Glucagon->GCGR Binds Gs Gs Protein GCGR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Glycogenolysis Glycogenolysis PKA->Glycogenolysis Gluconeogenesis Gluconeogenesis PKA->Gluconeogenesis Glucose_Release Increased Blood Glucose Glycogenolysis->Glucose_Release Gluconeogenesis->Glucose_Release

Glucagon Receptor Signaling Pathway.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a D-Pyridylalanine-Containing Peptide

This protocol outlines the manual synthesis of a peptide incorporating D-3-pyridylalanine using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-3-Pal-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then drain and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3 equivalents) with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF for 5-10 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-3-Pal-OH at the desired position.

  • Final Deprotection and Cleavage:

    • After the final coupling and deprotection, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the cleavage cocktail using cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and air dry.

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final peptide by mass spectrometry.

SPPS_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-AA (DIC/Oxyma) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Next AA Final_Deprotect Final Fmoc Deprotection Repeat->Final_Deprotect Last AA Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify Precipitate & Purify (RP-HPLC) Cleave->Purify End Characterize Peptide Purify->End

Solid-Phase Peptide Synthesis Workflow.
In Vitro Serum Stability Assay

This protocol assesses the stability of a D-pyridylalanine-containing peptide in human serum.

Materials:

  • Lyophilized peptide

  • Human serum

  • Phosphate-buffered saline (PBS)

  • Acetonitrile (B52724) (ACN) with 0.1% TFA

  • Incubator at 37°C

  • Microcentrifuge

  • RP-HPLC system

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., water or DMSO) and dilute it to the desired final concentration in pre-warmed human serum or a serum/PBS mixture.

  • Incubation: Incubate the peptide-serum mixture at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw an aliquot of the mixture.

  • Protein Precipitation: Immediately add the aliquot to 2-3 volumes of ice-cold acetonitrile with 0.1% TFA to precipitate serum proteins and stop enzymatic degradation.

  • Sample Preparation: Vortex the sample and centrifuge at high speed to pellet the precipitated proteins.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time and determine the peptide's half-life (t1/2) in serum.

Receptor Binding Assay (Competitive Radioligand Binding)

This protocol determines the binding affinity of a D-pyridylalanine-containing peptide to its receptor.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled ligand (e.g., [125I]-labeled peptide)

  • Unlabeled D-pyridylalanine-containing peptide (competitor)

  • Assay buffer (e.g., Tris-HCl with MgCl2 and BSA)

  • Wash buffer (cold Tris-HCl)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, set up reactions for total binding (radioligand only), non-specific binding (radioligand + excess unlabeled standard ligand), and competitive binding (radioligand + increasing concentrations of the D-pyridylalanine-containing peptide).

  • Incubation: Add the cell membranes to each well and incubate the plate at a specified temperature (e.g., 25°C) to reach binding equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer.

  • Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of the competitor peptide. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant).

Conclusion

The incorporation of D-pyridylalanine into peptides is a versatile and effective strategy for enhancing their therapeutic potential. By increasing proteolytic stability, modulating receptor interactions, and improving physicochemical properties, D-pyridylalanine has enabled the development of more potent and durable peptide drugs. The examples of GnRH antagonists, somatostatin analogs, and glucagon analogs highlight the significant impact of this unnatural amino acid in addressing key challenges in peptide drug design. As our understanding of peptide structure-activity relationships continues to grow, the rational incorporation of D-pyridylalanine and other non-natural amino acids will undoubtedly play an increasingly important role in the future of peptide-based medicine.

References

A Technical Guide to the Solubility of 2-Hydroxypalmitic Acid in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 2-hydroxypalmitic acid, a crucial long-chain hydroxy fatty acid. An important clarification for researchers is the distinction in nomenclature: the designation "H-D-2-Pal-OH" commonly refers to 3-(2-Pyridyl)-D-alanine, an amino acid derivative, and not 2-hydroxypalmitic acid. This guide will focus on the solubility of 2-hydroxypalmitic acid (CAS No. 764-67-0), which is the scientifically accurate term for the C16 fatty acid with a hydroxyl group at the alpha position.

2-Hydroxypalmitic acid is a derivative of a long-chain saturated fatty acid and plays a role in various biological processes, including the construction of cell membranes and signal transduction.[1] Its solubility is a critical parameter for its application in research and development, particularly in the formulation of therapeutic agents and in various biochemical assays.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2-hydroxypalmitic acid in common organic solvents. It is important to note that comprehensive datasets are not widely available in the public domain, and the information provided is based on existing product specifications.

SolventChemical FormulaMolar Mass ( g/mol )Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13≥25.1 mg/mL[1]
Ethanol (B145695) (EtOH)C₂H₅OH46.07≥12.78 mg/mL[1]
WaterH₂O18.02Insoluble[1]

Note: The provided solubilities are based on available data and may vary depending on the specific experimental conditions such as temperature and purity of the solute and solvent.

For related hydroxy fatty acids, such as 2-hydroxy decanoic acid, the solubility in ethanol is approximately 2.5 mg/mL, while in DMSO and dimethylformamide (DMF) it is around 20 mg/mL.[2] This suggests a general trend of good solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like ethanol for this class of compounds.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of 2-hydroxypalmitic acid in an organic solvent. This protocol is based on the equilibrium solubility method, which is a standard approach for quantifying the solubility of a solid compound.

Objective: To determine the equilibrium solubility of 2-hydroxypalmitic acid in a specified organic solvent at a controlled temperature.

Materials:

  • 2-Hydroxypalmitic acid (solid)

  • Selected organic solvent (e.g., DMSO, Ethanol, Methanol, Acetone)

  • Analytical balance

  • Vials with screw caps

  • Isothermal shaker or magnetic stirrer with temperature control

  • Centrifuge

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 2-hydroxypalmitic acid to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Accurately pipette a known volume of the desired organic solvent into each vial.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials in an isothermal shaker or on a magnetic stirrer set to a constant and controlled temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the solution has reached saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker.

    • Centrifuge the vials at a high speed to pellet the undissolved solid, leaving a clear supernatant.

  • Sample Extraction and Dilution:

    • Carefully withdraw a precise volume of the clear supernatant without disturbing the solid pellet.

    • Dilute the extracted supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of 2-hydroxypalmitic acid.

    • Prepare a calibration curve using standard solutions of 2-hydroxypalmitic acid of known concentrations.

  • Calculation:

    • Calculate the concentration of 2-hydroxypalmitic acid in the original undiluted supernatant using the calibration curve and the dilution factor.

    • The resulting concentration is the solubility of 2-hydroxypalmitic acid in the tested solvent at the specified temperature.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of 2-hydroxypalmitic acid.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result A Add excess 2-Hydroxypalmitic Acid to vial B Add known volume of organic solvent A->B C Seal vial and place in isothermal shaker (24-48h) B->C Start Equilibration D Centrifuge to pellet undissolved solid C->D Achieve Saturation E Extract clear supernatant D->E Clear Supernatant F Dilute supernatant E->F G Quantify concentration (e.g., HPLC) F->G H Calculate Solubility G->H Concentration Data

Workflow for Determining the Solubility of 2-Hydroxypalmitic Acid.

References

An In-Depth Technical Guide to the Spectroscopic Characterization of H-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the expected spectroscopic data for H-D-2-Pal-OH (D-3-(2-pyridyl)-alanine), including predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, comprehensive experimental protocols, and workflow visualizations. As direct experimental spectra for this specific compound are not widely available in public databases, this document is based on established principles of spectroscopy and data from analogous structures.

Introduction

This compound, chemically known as D-3-(2-pyridyl)-alanine, is a non-proteinogenic amino acid. Its structure, featuring a pyridine (B92270) ring, makes it a valuable building block in medicinal chemistry for designing peptides and small molecules with modified properties, such as enhanced solubility or unique binding interactions.[1][2] Accurate structural confirmation and purity assessment are critical in drug development, making proficiency in interpreting its spectroscopic data essential. This guide serves as a technical resource for the characterization of this compound using Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on its chemical structure and known spectroscopic principles for similar compounds, such as alanine (B10760859) derivatives and pyridine.[3][4][5]

Mass Spectrometry (MS) Data

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₁₀N₂O₂; Molecular Weight: 166.18 g/mol ), Electrospray Ionization (ESI) in positive ion mode is a standard method.

Table 1: Predicted ESI-MS Data for this compound

Ion SpeciesPredicted m/zDescription
[M+H]⁺167.0764Protonated molecular ion; primary ion observed in ESI-MS.
[M+Na]⁺189.0583Sodium adduct; often observed as a minor ion.
[M-H₂O+H]⁺149.0658Loss of a water molecule from the protonated parent ion.
[M-COOH+H₂]⁺122.0811Loss of the carboxyl group, a common fragmentation for amino acids.[6]
[C₆H₆N]⁺92.0500Fragment corresponding to the pyridylmethyl cation, resulting from cleavage of the Cα-Cβ bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Predicted chemical shifts are influenced by the solvent. The data below is estimated for a common NMR solvent like Deuterium Oxide (D₂O).

Table 2: Predicted ¹H NMR Data for this compound (500 MHz, D₂O)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~4.0 - 4.2Triplet (t)~7.51HAlpha-proton
~3.3 - 3.5Doublet (d)~7.52HBeta-protons (diastereotopic)
H-6 (Py)~8.5 - 8.6Doublet (d)~4.51HPyridine ring proton
H-4 (Py)~7.8 - 7.9Triplet of Doublets (td)~7.7, 1.81HPyridine ring proton
H-3 (Py)~7.4 - 7.5Doublet (d)~7.81HPyridine ring proton
H-5 (Py)~7.3 - 7.4Triplet (t)~6.51HPyridine ring proton

Note: The amine (NH₂) and carboxylic acid (OH) protons typically exchange with D₂O and are therefore not observed.

Table 3: Predicted ¹³C NMR Data for this compound (125 MHz, D₂O)

Carbon LabelPredicted Chemical Shift (δ, ppm)Assignment
C=O~175 - 178Carboxylic acid carbon[7]
C-2 (Py)~158 - 160Pyridine ring carbon (attached to CH₂)
C-6 (Py)~148 - 150Pyridine ring carbon
C-4 (Py)~138 - 140Pyridine ring carbon
C-3 (Py)~125 - 127Pyridine ring carbon
C-5 (Py)~123 - 125Pyridine ring carbon
~55 - 57Alpha-carbon
~38 - 40Beta-carbon

Experimental Protocols

Detailed and consistent methodologies are crucial for obtaining reproducible spectroscopic data.

Protocol for Mass Spectrometry (ESI-MS)
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a solution of 50:50 acetonitrile:water with 0.1% formic acid to create a 1 mg/mL stock solution. The formic acid aids in protonation.

    • Further dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion analysis.

  • Instrumentation and Data Acquisition:

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

    • MS Parameters (Typical):

      • Capillary Voltage: 3.5 - 4.0 kV

      • Source Temperature: 120 °C

      • Desolvation Gas (N₂) Flow: 500-600 L/hr

      • Desolvation Temperature: 300-350 °C

    • Data Analysis: Acquire spectra over an m/z range of 50-500. For fragmentation studies (MS/MS), the protonated molecular ion (e.g., m/z 167.08) is selected as the precursor ion and subjected to collision-induced dissociation (CID) with argon gas.[8]

Protocol for NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.6-0.7 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is suitable for observing most protons, while DMSO-d₆ will allow observation of the exchangeable NH₂ and COOH protons.

    • Add a small amount of a reference standard, such as DSS or TMS, for accurate chemical shift referencing (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • NMR Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a suitable probe.

    • Experiments:

      • ¹H NMR: Acquire a standard 1D proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

      • ¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the low natural abundance of ¹³C, several thousand scans may be required.

      • 2D NMR (Optional): For unambiguous assignment, 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) can be performed.[9]

    • Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.

Mandatory Visualizations

Diagrams created using Graphviz to illustrate workflows and logical relationships.

G cluster_start Initiation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_end Conclusion start This compound Sample ms Mass Spectrometry (ESI-MS) start->ms Sample Prep nmr NMR Spectroscopy (1H, 13C) start->nmr Sample Prep ms_data Molecular Weight & Fragmentation Pattern ms->ms_data Data Acquisition nmr_data Chemical Structure & Connectivity nmr->nmr_data Data Acquisition conclusion Structural Confirmation & Purity Assessment ms_data->conclusion Combined Analysis nmr_data->conclusion Combined Analysis G parent [M+H]⁺ m/z = 167.08 frag1 Loss of H₂O (-18 Da) parent->frag1 frag2 Loss of HCOOH (-46 Da) parent->frag2 frag3 Cα-Cβ Cleavage (-Py-CH₂) parent->frag3 ion1 [C₈H₉N₂O]⁺ m/z = 149.07 frag1->ion1 ion2 [C₇H₉N₂]⁺ m/z = 121.08 frag2->ion2 ion3 [C₂H₄NO₂]⁺ m/z = 74.02 frag3->ion3

References

The Strategic Integration of D-2-Pyridylalanine (H-D-2-Pal-OH) in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The incorporation of non-natural amino acids into peptide-based therapeutics is a cornerstone of modern medicinal chemistry, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Among these, D-2-pyridylalanine (H-D-2-Pal-OH), a D-enantiomer of a pyridine-containing amino acid, has emerged as a valuable building block. Its unique structural and physicochemical properties offer a strategic advantage in the design of peptide drugs with enhanced pharmacokinetic profiles and biological activity. This technical guide provides an in-depth analysis of the potential applications of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. The evidence strongly suggests that the incorporation of this compound can significantly improve the oral bioavailability of cyclic peptides and modulate receptor binding affinity, making it a critical tool for drug development professionals.

Introduction

Peptide therapeutics offer high specificity and potency but are often hampered by their susceptibility to enzymatic degradation and poor membrane permeability. The substitution of L-amino acids with their D-isomers is a well-established strategy to confer resistance to proteolysis.[1] this compound, or D-3-(2-pyridyl)-alanine, introduces both a D-amino acid and a pyridyl moiety. The pyridine (B92270) ring, a bioisostere of a phenyl ring, can engage in unique molecular interactions and improve physicochemical properties such as solubility.[2][3] This guide will explore the multifaceted roles of this compound in enhancing drug-like properties of peptides, focusing on its impact on pharmacokinetics, receptor interaction, and overall therapeutic potential.

Physicochemical and Pharmacokinetic Properties of this compound Containing Peptides

The incorporation of this compound into peptide scaffolds can significantly alter their physicochemical and pharmacokinetic profiles. The pyridyl nitrogen can act as a hydrogen bond acceptor, potentially leading to favorable intramolecular interactions that stabilize a desired conformation.[4] This can be particularly advantageous in cyclic peptides, where such interactions can shield the amide backbone from enzymatic degradation and improve membrane permeability.

A key study on pyridyl-Ala modified cyclic hexapeptides demonstrated that the introduction of a D-2-Pal residue can dramatically enhance oral bioavailability.[4] The hypothesis is that the pyridyl nitrogen forms an intramolecular hydrogen bond with the amide NH of the same residue, leading to a conformation that balances aqueous solubility and membrane permeability.[4]

Table 1: Pharmacokinetic Parameters of a Cyclic Hexapeptide Containing D-2-Pal [4]

CompoundMolecular Weight ( g/mol )ClogPPermeability (PAMPA) Pe (10⁻⁶ cm/s)Oral Bioavailability (F%) in Rats
[D-2-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro]837.13.910.546

As reported in "Pyridyl-Ala Modified Cyclic Hexapeptides: In-Vitro and In-Vivo Profiling for Oral Bioavailability".[4] The data highlights the significant oral bioavailability achieved by incorporating D-2-Pal.

Applications in Medicinal Chemistry

Enhancing Oral Bioavailability

The most compelling application of this compound is in the design of orally available peptide drugs. As demonstrated in the study of cyclic hexapeptides, the unique conformational constraints imposed by D-2-Pal can lead to a remarkable increase in oral bioavailability, a major hurdle in peptide drug development.[4][5][6] The ability of the 2-pyridyl group to increase aqueous solubility without hampering permeability is a critical advantage.[4]

Modulation of Receptor Binding and Biological Activity

The stereochemistry and the position of the nitrogen in the pyridyl ring are critical for receptor interaction. While the incorporation of D-amino acids generally enhances stability, it can sometimes negatively impact binding affinity. For instance, a study on radiolabeled somatostatin (B550006) antagonists found that a D-2-Pal³ derivative exhibited a loss of binding affinity for the somatostatin receptor subtype 2 (SST2).[7] This highlights the importance of empirical testing for each specific target.

Conversely, the pyridylalanine moiety has been successfully incorporated into LHRH (Luteinizing Hormone-Releasing Hormone) antagonists to enhance receptor binding affinity and resistance to enzymatic degradation.[8] Although this example uses D-3-pyridylalanine, it underscores the potential of pyridylalanines in modulating receptor interactions.

Furthermore, a recent study demonstrated that peptide conjugation via N-alkylation of pyridyl-alanine can enhance the antiproliferative activities of a p53 peptide (an MDM2 inhibitor) when conjugated with an RGD peptide.[9]

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of (2-pyridyl)alanines can be achieved through various methods, including chemoenzymatic routes and asymmetric hydrogenation.

Protocol 1: Chemoenzymatic Synthesis of Pyridylalanines [10]

This method involves the alkylation of diethylacetamidomalonate (B1261931) with bromomethyl pyridines, followed by enzymatic resolution.

  • Alkylation: Diethylacetamidomalonate is alkylated with 2-(bromomethyl)pyridine (B1332372) hydrobromide in the presence of a base (e.g., sodium ethoxide) in a suitable solvent like ethanol.

  • Hydrolysis and Decarboxylation: The resulting product is hydrolyzed and decarboxylated using an acid or base to yield the racemic N-acetyl-2-pyridylalanine.

  • Enzymatic Resolution: The racemic N-acetyl amino acid is then subjected to enzymatic resolution using an enzyme such as α-chymotrypsin. The enzyme selectively hydrolyzes the L-enantiomer, allowing for the separation of the D-enantiomer.

  • Deprotection: The N-acetyl group is removed from the D-enantiomer by acid hydrolysis to yield this compound.

Protocol 2: Asymmetric Hydrogenation [11]

A novel method for the synthesis of (2-pyridyl)alanines involves the asymmetric hydrogenation of (2-pyridyl)dehydroamino acid derivatives.

  • N-Oxide Formation: Convert the (2-pyridyl)dehydroamino acid derivative to its corresponding N-oxide.

  • Asymmetric Hydrogenation: Perform asymmetric hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF₄.

  • N-Oxide Reduction: Reduce the N-oxide to afford the enantiomerically enriched (2-pyridyl)alanine.

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This compound, typically as its Fmoc-protected derivative (Fmoc-D-2-Pal-OH), can be incorporated into peptide chains using standard solid-phase peptide synthesis (SPPS) protocols.[12][13][14][15][16]

Protocol 3: Standard Fmoc-SPPS Coupling Cycle [15]

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amides or Wang resin for C-terminal acids) in a suitable solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.

  • Washing: Wash the resin thoroughly with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Coupling: Add the Fmoc-D-2-Pal-OH (typically 3-5 equivalents) along with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF to the resin. Allow the coupling reaction to proceed for a specified time (e.g., 1-2 hours).

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers like water and triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Signaling Pathways and Workflows

The incorporation of this compound can influence the interaction of peptides with their target receptors, thereby modulating downstream signaling pathways. For example, in the context of G-protein coupled receptors (GPCRs), such as the LHRH receptor, enhanced binding affinity due to the presence of a D-amino acid can lead to more sustained receptor activation or inhibition.[8]

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Peptide Peptide with This compound GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response (e.g., Gene Expression, Cell Proliferation) Kinase_Cascade->Cellular_Response Phosphorylation Events

Figure 1: Generalized GPCR Signaling Pathway Modulated by a Peptide Agonist.

The workflow for developing a peptide therapeutic incorporating this compound follows a logical progression from design and synthesis to in vitro and in vivo evaluation.

Experimental_Workflow Design Peptide Design & In Silico Modeling Synthesis Fmoc-SPPS with Fmoc-D-2-Pal-OH Design->Synthesis Purification RP-HPLC Purification & Characterization Synthesis->Purification In_Vitro In Vitro Assays (Binding, Stability, Permeability) Purification->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Lead_Optimization->Design Iterative Improvement

Figure 2: Workflow for Peptide Drug Discovery with this compound.

Conclusion and Future Directions

This compound is a powerful tool in the medicinal chemist's arsenal (B13267) for the rational design of peptide-based drugs. Its demonstrated ability to significantly enhance the oral bioavailability of cyclic peptides represents a major advancement in overcoming a critical challenge in peptide therapeutics. While the impact on receptor binding is target-dependent and requires careful evaluation, the overall benefits in terms of improved stability and pharmacokinetics are substantial.

Future research should focus on a more systematic exploration of this compound in various peptide scaffolds and against a wider range of biological targets. Elucidating the precise structure-activity relationships that govern the observed improvements in oral bioavailability will enable more predictable and rational drug design. Furthermore, investigating the role of this compound in modulating protein-protein interactions and its application in constrained peptides beyond simple cyclic structures will likely unveil new therapeutic opportunities. The continued exploration of this unique amino acid will undoubtedly contribute to the development of the next generation of peptide medicines.

References

A Technical Guide to the Conformational Analysis of Peptides Containing D-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-natural amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. D-2-pyridylalanine, with its unique steric and electronic properties conferred by the pyridyl group, presents a compelling building block for modulating peptide conformation and enhancing biological activity. This technical guide provides an in-depth overview of the methodologies employed for the conformational analysis of peptides containing D-2-pyridylalanine. It details the experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, alongside a framework for computational modeling. While specific quantitative data for D-2-pyridylalanine-containing peptides is sparse in publicly available literature, this guide establishes a comprehensive workflow for researchers to conduct such analyses and presents illustrative data based on closely related D-amino acid-containing peptides to highlight expected conformational behaviors, such as the propensity to induce β-turn structures.

Introduction

Peptides offer a vast and versatile chemical space for the development of therapeutics. However, their application is often limited by poor metabolic stability and low bioavailability. The introduction of unnatural amino acids, such as D-2-pyridylalanine, is a key strategy to overcome these limitations. The D-configuration of the α-carbon and the presence of the aromatic, hydrophilic pyridyl side chain can enforce specific secondary structures, such as β-turns, which are crucial for molecular recognition and biological function.

A thorough understanding of the conformational landscape of these modified peptides is paramount for rational drug design. This guide outlines the primary analytical techniques—NMR spectroscopy, CD spectroscopy, and computational modeling—used to elucidate the three-dimensional structure and dynamic properties of peptides incorporating D-2-pyridylalanine.

Conformational Preferences and Structural Motifs

The substitution of a canonical L-amino acid with a D-amino acid can dramatically alter the accessible backbone dihedral angles (φ, ψ). D-amino acids are known to be potent inducers of specific turn conformations, particularly type I' and type II' β-turns. These turns are critical for reversing the direction of the peptide backbone, a common feature in bioactive peptides that interact with receptors and enzymes.

The pyridyl group of D-2-pyridylalanine can further influence conformation through steric hindrance, hydrogen bonding potential via the nitrogen atom, and π-π stacking interactions. It is hypothesized that D-2-pyridylalanine, when positioned appropriately within a peptide sequence (e.g., at the i+1 or i+2 position of a turn), can stabilize β-hairpin structures.

Experimental Protocols and Data Interpretation

A multi-faceted approach combining spectroscopic and computational methods is essential for a comprehensive conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the three-dimensional structure of peptides in solution at atomic resolution.[1][2] It provides data on through-bond and through-space atomic interactions.

  • Sample Preparation:

    • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS) and purify to >95% using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Dissolve the purified peptide in a suitable deuterated solvent (e.g., D₂O, CD₃OH, or a mixture like 90% H₂O/10% D₂O for observing amide protons). The concentration should typically be between 1-5 mM.[3]

    • Adjust the pH of the sample to the desired value (often between 4 and 5 to slow amide proton exchange) using dilute DCl or NaOD.[1]

    • Add a chemical shift reference standard, such as 2,2-dimethyl-2-silapentane-5-sulfonate (DSS).

  • NMR Data Acquisition:

    • Acquire a suite of two-dimensional (2D) NMR experiments on a high-field spectrometer (≥500 MHz).

    • TOCSY (Total Correlation Spectroscopy): Acquire with a mixing time of 60-80 ms (B15284909) to identify proton spin systems within each amino acid residue.[3][4]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with mixing times ranging from 100-400 ms to identify protons that are close in space (< 5 Å), providing crucial distance restraints.[2][4]

    • COSY (Correlation Spectroscopy): Useful for identifying scalar-coupled protons, particularly for measuring ³J(HN,Hα) coupling constants.

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is used, this experiment provides a map of all N-H correlations, greatly simplifying spectral assignment.

  • Data Analysis and Structure Calculation:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Perform sequential resonance assignment by connecting adjacent amino acid spin systems using inter-residue NOE signals (e.g., Hα(i) to NH(i+1)).

    • Measure the volumes of NOE cross-peaks and convert them into upper distance restraints (e.g., strong < 2.5 Å, medium < 3.5 Å, weak < 5.0 Å).

    • Measure ³J(HN,Hα) coupling constants from high-resolution 1D or COSY spectra. These values can be used to restrain the backbone dihedral angle φ via the Karplus equation.[3]

    • Use the collected distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the experimental data.

ParameterResidue (i+1)Residue (i+2)Expected Value for Type II' β-Turn
Dihedral Angle (φ) D-2-Pyridylalaninee.g., Glycine~ +60°
Dihedral Angle (ψ) D-2-Pyridylalaninee.g., Glycine~ +120° or -120°
³J(HN,Hα) Coupling Constant D-2-Pyridylalaninee.g., GlycineSmall (~3-5 Hz)
Key NOE Contact Hα(i+1) to NH(i+2)Hα(i+1) to NH(i+2)Strong

Table 1: Expected NMR parameters for a Type II' β-turn induced by a D-amino acid at the i+1 position. These are illustrative values and would need to be experimentally determined for D-2-pyridylalanine.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.

  • Sample Preparation:

    • Use highly purified peptide (>95%) as confirmed by RP-HPLC.

    • Prepare a stock solution of the peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4).

    • Determine the precise peptide concentration, for instance, by amino acid analysis.

    • Prepare a final sample with a concentration in the range of 0.1-0.2 mg/mL.

  • CD Data Acquisition:

    • Use a calibrated CD spectropolarimeter.

    • Record spectra in a quartz cuvette with a short pathlength (e.g., 0.1 cm) to minimize solvent absorbance.

    • Scan over the far-UV wavelength range of 190-260 nm.

    • Acquire 3-5 scans for each sample and average them to improve the signal-to-noise ratio.

    • Record a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

  • Data Conversion and Analysis:

    • Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × c × l) where mdeg is the observed ellipticity, MRW is the mean residue weight, c is the concentration in g/mL, and l is the pathlength in cm.

    • Analyze the resulting spectrum for characteristic secondary structure features.

The presence of a well-defined β-turn often gives rise to a CD spectrum distinct from that of a random coil or a pure α-helix.

Secondary StructureCharacteristic Minima (nm)Characteristic Maxima (nm)
α-Helix ~222 and ~208~192
β-Sheet / β-Turn ~215-220~195-200
Random Coil ~198N/A

Table 2: Characteristic CD spectral features for common peptide secondary structures. The spectrum for a peptide containing a D-2-pyridylalanine-induced turn would be compared against these standards.

Computational Modeling

Molecular dynamics (MD) simulations and quantum mechanics calculations provide invaluable insights into the conformational landscape, stability, and dynamics of peptides.

  • System Setup:

    • Generate an initial 3D structure of the peptide. This can be an extended conformation or a structure based on secondary structure prediction algorithms.

    • Choose an appropriate force field (e.g., AMBER, CHARMM, GROMOS) that is well-parameterized for peptides.

    • Solvate the peptide in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Simulation:

    • Energy Minimization: Perform steepest descent and conjugate gradient minimization to relax the system and remove steric clashes.

    • Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) under NVT (constant volume) conditions, followed by equilibration under NPT (constant pressure) conditions to achieve the correct density.

    • Production MD: Run the simulation for a sufficient length of time (typically hundreds of nanoseconds to microseconds) to ensure adequate sampling of the conformational space.

  • Analysis:

    • Analyze the trajectory for stable conformations by calculating the root-mean-square deviation (RMSD) over time.

    • Perform cluster analysis to identify the most populated conformational states.

    • For the representative structures of each cluster, calculate backbone dihedral angles (φ, ψ) and analyze hydrogen bonding patterns.

    • Compare the computationally derived parameters with experimental data from NMR for validation.

Visualization of Analysis Workflow

The comprehensive analysis of a D-2-pyridylalanine-containing peptide follows a logical workflow, integrating experimental and computational approaches to arrive at a refined structural model.

Conformational_Analysis_Workflow cluster_synthesis Peptide Preparation cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Refinement cluster_result Final Output Synthesis Peptide Synthesis & Purification (SPPS & RP-HPLC) NMR NMR Spectroscopy (TOCSY, NOESY) Synthesis->NMR CD CD Spectroscopy Synthesis->CD MD Molecular Dynamics (MD) Simulation Synthesis->MD Restraints Generate Restraints (Distances, Dihedrals) NMR->Restraints Validation MD Validation & Refinement CD->Validation Secondary Structure Content MD->Validation StructureCalc Structure Calculation (e.g., CYANA, XPLOR-NIH) Restraints->StructureCalc StructureCalc->Validation Initial Ensemble FinalModel 3D Structural Ensemble & Conformational Landscape Validation->FinalModel

Workflow for Conformational Analysis.

Conclusion

The conformational analysis of peptides containing D-2-pyridylalanine is a critical step in leveraging this unique building block for drug design. By combining high-resolution NMR spectroscopy, sensitive CD spectroscopy, and powerful computational modeling, researchers can develop a detailed understanding of the structural preferences and dynamic behavior of these modified peptides. This guide provides the necessary protocols and a logical workflow to facilitate these studies. While specific, published quantitative data for D-2-pyridylalanine remains an area for future research, the principles and methodologies outlined here provide a robust framework for elucidating the structural impact of its incorporation into peptide scaffolds, ultimately enabling the rational design of novel peptidomimetic therapeutics.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) is a non-proteinogenic amino acid derivative crucial for the synthesis of peptides with unique structural and functional properties. The incorporation of D-amino acids, such as D-2-pyridylalanine, can significantly enhance peptide stability against enzymatic degradation, modulate receptor binding affinity, and introduce specific conformational constraints. The pyridyl side chain of Fmoc-D-2-Pal-OH can also be utilized for further chemical modifications and conjugations[1]. These characteristics make it a valuable building block in the development of therapeutic peptides, including Luteinizing Hormone-Releasing Hormone (LHRH) antagonists used in cancer therapy[2][3][4].

This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-D-2-Pal-OH, including detailed protocols, quantitative data summaries, and troubleshooting advice.

Data Presentation

The efficiency of each step in SPPS is critical for the successful synthesis of the target peptide. The following tables summarize the key quantitative parameters for the incorporation of Fmoc-D-2-Pal-OH.

Table 1: Reagents and Conditions for Fmoc-SPPS of Peptides Containing D-2-Pyridylalanine

SPPS Step Reagent/Parameter Recommended Value/Condition Notes
Resin Selection Resin TypeWang resin (for C-terminal acid) or Rink Amide resin (for C-terminal amide)[5]The choice depends on the desired C-terminal functionality of the peptide.
Resin Loading0.3 - 0.7 mmol/gA lower loading is often preferred for longer or more complex peptides to minimize steric hindrance.
Resin Swelling SolventN,N-Dimethylformamide (DMF) or Dichloromethane (DCM)Swell the resin for at least 30-60 minutes before the first coupling step[6][7].
Fmoc Deprotection Reagent20% Piperidine (B6355638) in DMFA two-step deprotection (e.g., 5 min + 15 min) is recommended for complete removal of the Fmoc group[6][7].
Amino Acid Coupling Fmoc-D-2-Pal-OH3-5 equivalents (relative to resin loading)Higher equivalents may be necessary for this sterically hindered amino acid.
Coupling ReagentsHATU, HCTU, or DIC/Oxyma[6][7]Uronium/aminium salt-based reagents like HATU are generally more effective for hindered amino acids.
BaseN,N-Diisopropylethylamine (DIPEA)6-10 equivalents.
Coupling Time1 - 4 hoursMay require longer coupling times or double coupling for optimal results[8][9].
Washing SolventsDMF, DCM, Isopropanol (IPA)Thorough washing between steps is crucial to remove excess reagents and byproducts[10].
Cleavage Cleavage CocktailTFA/TIS/H₂O (95:2.5:2.5, v/v/v)[11]Triisopropylsilane (TIS) acts as a scavenger to prevent side reactions.
Cleavage Time2 - 3 hours at room temperature[11]
Peptide Precipitation SolventCold diethyl etherPrecipitate the peptide by adding the cleavage mixture to a 10-fold volume of cold ether[11].

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing D-2-Pyridylalanine

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale.

1. Resin Preparation:

  • Place the appropriate resin (e.g., 167 mg of 0.6 mmol/g loading Rink Amide resin) in a fritted reaction vessel.

  • Swell the resin in DMF (5 mL) for 30-60 minutes with gentle agitation.

  • Drain the DMF.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine in DMF (5 mL) to the resin.

  • Agitate for 5 minutes and drain.

  • Add a fresh solution of 20% piperidine in DMF (5 mL) and agitate for 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL)[6][7].

3. Coupling of Fmoc-D-2-Pal-OH:

  • In a separate vial, dissolve Fmoc-D-2-Pal-OH (3-5 equivalents), a coupling reagent (e.g., HATU, 2.9 equivalents), and an additive (e.g., HOAt, 3 equivalents, optional) in DMF[6][7].

  • Add DIPEA (6-10 equivalents) to the amino acid solution and vortex for 1-2 minutes to pre-activate.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature. For sterically hindered amino acids like D-2-Pal, a longer coupling time or a double coupling may be necessary[8][9].

4. Monitoring the Coupling Reaction:

  • After the coupling time, take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines.

  • A negative Kaiser test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (double coupling) is recommended[3].

5. Washing:

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

6. Chain Elongation:

  • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage of the Peptide from the Resin and Side-Chain Deprotection

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the fully synthesized peptide-resin, wash the resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour[11].

2. Cleavage Cocktail Preparation:

  • In a fume hood, prepare a fresh cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/deionized water in a ratio of 95:2.5:2.5 (v/v/v). For 100 mg of resin, approximately 2 mL of the cocktail is needed[11].

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin.

  • Gently agitate the mixture at room temperature for 2-3 hours[11].

4. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture into a clean collection tube.

  • Wash the resin with a small amount of fresh TFA (2 x 0.5 mL) and combine the filtrates.

  • In a larger centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the TFA filtrate).

  • Slowly add the TFA filtrate to the cold ether while gently vortexing to precipitate the peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether, and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide under vacuum[11].

5. Peptide Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Lyophilize the pure fractions to obtain the final peptide product.

Protocol 3: In Vitro Bioassay for LHRH Receptor Antagonist Activity

This protocol is adapted for testing the antagonist activity of a synthesized peptide containing D-2-pyridylalanine on LHRH receptors in rat ovarian cells[7].

1. Cell Preparation:

  • Prepare luteal cell-rich suspensions from the ovaries of pseudopregnant rats through mechanical and enzymatic dispersion[7].

2. Assay Procedure:

  • Suspend the ovarian cells in an appropriate culture medium.

  • To test the antagonist activity, pre-incubate the cells with varying concentrations of the synthesized peptide (e.g., 10⁻⁹ to 10⁻⁶ M) for a defined period.

  • Following pre-incubation, stimulate the cells with a known concentration of an LHRH agonist (e.g., [D-Ala⁶, Pro⁹-Ethylamide]LHRH) in the presence of a stimulant like human chorionic gonadotropin (HCG) (e.g., 1 mIU/mL)[7].

  • Include control groups with no peptide, agonist only, and HCG only.

  • Incubate the cells for a specified time (e.g., 2-4 hours).

3. Quantification of Progesterone (B1679170):

  • After incubation, centrifuge the cell suspension and collect the supernatant.

  • Measure the concentration of progesterone in the supernatant using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

4. Data Analysis:

  • Calculate the percentage inhibition of HCG-induced progesterone secretion for each concentration of the synthesized antagonist peptide compared to the agonist-only control.

  • Determine the IC₅₀ value of the antagonist peptide.

Mandatory Visualization

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeat n times) cluster_final_steps Final Steps Resin Select Resin Swell Swell Resin Resin->Swell Deprotection Fmoc Deprotection Swell->Deprotection Washing1 Washing Deprotection->Washing1 Coupling Amino Acid Coupling Washing1->Coupling Washing2 Washing Coupling->Washing2 Washing2->Deprotection Cleavage Cleavage & Deprotection Washing2->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (MS, etc.) Purification->Analysis

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

LHRH_Antagonist_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular LHRH_Antagonist LHRH Antagonist (with D-2-Pal) LHRH_Receptor LHRH Receptor (LHRH-R) LHRH_Antagonist->LHRH_Receptor Binding & Blockade G_Protein Gq/11 Protein LHRH_Receptor->G_Protein Activation Blocked PLC Phospholipase C (PLC) G_Protein->PLC Activation Blocked PIP2 PIP2 PLC->PIP2 Hydrolysis Blocked IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC Gonadotropin_Release Gonadotropin (LH, FSH) Release Ca_Release->Gonadotropin_Release Stimulation Blocked PKC->Gonadotropin_Release Stimulation Blocked

Caption: LHRH Receptor Antagonist Signaling Pathway.

Troubleshooting

Table 2: Common Problems and Solutions in SPPS of Peptides Containing D-2-Pyridylalanine

Problem Potential Cause Recommended Solution
Incomplete Coupling Steric hindrance from the D-2-Pal residue and/or the growing peptide chain.- Use a more potent coupling reagent (e.g., HATU, HCTU).- Increase the coupling time (e.g., up to 4 hours or overnight).- Perform a double coupling with fresh reagents[3].- Use a solvent mixture known to disrupt secondary structures (e.g., DMF/DCM or NMP).
Peptide aggregation on the resin.- Use a lower-loaded resin.- Incorporate chaotropic salts (e.g., LiCl) in the coupling solvent.- Perform the coupling at a slightly elevated temperature (e.g., 30-40°C)[9].
Low Cleavage Yield Incomplete cleavage from the resin.- Ensure the peptide-resin is completely dry before adding the cleavage cocktail.- Extend the cleavage time.- Use a freshly prepared cleavage cocktail.
Side Reactions during Cleavage Reactive cationic species modifying sensitive residues.- Use a sufficient amount of scavenger (e.g., TIS) in the cleavage cocktail.- For peptides containing tryptophan, consider adding 1,2-ethanedithiol (B43112) (EDT) to the cocktail.
Racemization/Epimerization Prolonged activation times or use of strong bases.- Minimize the pre-activation time of the amino acid.- Use a weaker base if possible, though DIPEA is standard.- Use additives like HOAt or Oxyma to suppress racemization[12].

References

Application Notes and Protocols for Boc-D-2-Pal-OH Coupling in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-D-2-pyridylalanine (Boc-D-2-Pal-OH) is a non-proteinogenic amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). The incorporation of D-amino acids, such as D-2-pyridylalanine, can significantly enhance the proteolytic stability of peptides, a critical attribute for the development of peptide-based therapeutics.[1] Furthermore, the pyridyl side chain introduces a unique structural and functional element that can modulate the biological activity and pharmacokinetic properties of the resulting peptide. For instance, peptides containing pyridylalanine have been investigated as inhibitors of the p53-MDM2 interaction, a key pathway in cancer progression.[2]

These application notes provide a comprehensive overview of the coupling methods for Boc-D-2-Pal-OH in Boc-SPPS, with a focus on maximizing coupling efficiency and minimizing racemization. Detailed experimental protocols and a discussion of the p53-MDM2 signaling pathway are included to guide researchers in the effective use of this versatile amino acid derivative.

Physicochemical Properties of Boc-D-2-Pal-OH

PropertyValue
Molecular Formula C₁₃H₁₈N₂O₄
Molecular Weight 266.29 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents for peptide synthesis.

Coupling Methods and Reagent Selection

The successful incorporation of Boc-D-2-Pal-OH into a growing peptide chain is highly dependent on the choice of coupling reagent and reaction conditions. As a sterically hindered amino acid, Boc-D-2-Pal-OH requires highly efficient activation to achieve satisfactory coupling yields.[3] Furthermore, the prevention of racemization at the α-carbon is paramount to ensure the stereochemical integrity of the final peptide.

Comparative Performance of Common Coupling Reagents

While specific quantitative data for the coupling efficiency and racemization of Boc-D-2-Pal-OH is not extensively published, the following table summarizes representative data for other sterically hindered and racemization-prone amino acids, which can guide the selection of an appropriate coupling strategy. The data indicates that uronium/aminium and phosphonium-based reagents generally provide superior performance compared to carbodiimides alone.

Coupling Reagent/MethodTypical Coupling Efficiency for Hindered Amino AcidsRelative Racemization RiskKey Considerations
HATU/DIPEA >99%[3]LowHighly efficient for hindered couplings with rapid reaction times. Often the first choice for difficult sequences.
HBTU/DIPEA 98-99%[3]LowA reliable and widely used reagent, slightly less reactive than HATU.
DIC/OxymaPure 98-99%Very LowOxymaPure is an effective racemization suppressant. A robust and cost-effective method.
PyBOP/DIPEA >99%[3]LowA phosphonium-based reagent, good alternative to avoid potential guanidinylation side reactions.
DCC/HOBt 95-98%ModerateA classical and cost-effective method, but generally less efficient for hindered amino acids.

Note: The presented efficiency and racemization levels are representative for sterically hindered amino acids and can vary based on the specific peptide sequence, resin, and reaction conditions.

Experimental Protocols

The following protocols describe the manual Boc-SPPS procedure for the incorporation of Boc-D-2-Pal-OH into a peptide sequence.

Protocol 1: Standard Boc-SPPS Cycle for Boc-D-2-Pal-OH Incorporation

This protocol outlines a single coupling cycle using HATU, a highly recommended reagent for sterically hindered amino acids.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-D-2-Pal-OH

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes.

    • Drain the solution and add a fresh 50% TFA/DCM solution for 20 minutes to ensure complete removal of the Boc group.[4]

    • Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (5x).

  • Neutralization:

    • Treat the resin with a 10% solution of DIPEA in DMF (v/v) for 2 minutes. Repeat this step once.

    • Wash the resin with DMF (5x).

  • Coupling of Boc-D-2-Pal-OH:

    • In a separate vessel, dissolve Boc-D-2-Pal-OH (3 equivalents relative to the resin loading) and HATU (2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[3]

  • Monitoring the Coupling:

    • Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling. If the test is positive (blue beads), a second coupling is recommended.

  • Washing: Upon completion of the coupling, wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 2: Determination of Enantiomeric Purity

To confirm the stereochemical integrity of the incorporated D-2-pyridylalanine residue, the final peptide can be hydrolyzed, and the resulting amino acids analyzed by chiral chromatography.

Materials:

  • Purified peptide

  • 6 M HCl

  • Chiral HPLC column or a chiral GC column with appropriate derivatization reagents

Procedure:

  • Peptide Hydrolysis:

    • Place the purified peptide in a hydrolysis tube.

    • Add 6 M HCl and seal the tube under vacuum.

    • Heat the sample at 110°C for 24 hours.

    • After hydrolysis, remove the HCl under vacuum.

  • Analysis by Chiral HPLC or GC:

    • Dissolve the amino acid hydrolysate in a suitable solvent.

    • If using GC, derivatize the amino acids to make them volatile.

    • Inject the sample onto a chiral column and analyze the chromatogram to separate and quantify the D- and L-enantiomers of 2-pyridylalanine.

Application in Targeting the p53-MDM2 Pathway

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation by inducing cell cycle arrest or apoptosis in response to cellular stress. The oncoprotein MDM2 is a key negative regulator of p53. MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation via the ubiquitin-proteasome pathway.[5] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the inactivation of p53.

The development of inhibitors that block the p53-MDM2 interaction is a promising strategy for cancer therapy. Peptides that mimic the α-helical region of p53 that binds to MDM2 can act as competitive inhibitors, restoring p53 function. The incorporation of D-amino acids, such as D-2-pyridylalanine, into these peptides can enhance their resistance to proteolysis, increasing their therapeutic potential.[6][7]

p53_MDM2_Pathway cluster_cellular_stress Cellular Stress cluster_p53_activation p53 Activation & Function cluster_mdm2_regulation MDM2 Regulation cluster_inhibition Therapeutic Inhibition DNA Damage DNA Damage p53 p53 DNA Damage->p53 activates Oncogene Activation Oncogene Activation Oncogene Activation->p53 activates p53_active Active p53 p53->p53_active phosphorylation Cellular_Response Cell Cycle Arrest Apoptosis p53_active->Cellular_Response induces MDM2 MDM2 p53_active->MDM2 induces transcription MDM2->p53_active binds & inhibits Ub_Proteasome Ubiquitin-Proteasome System MDM2->Ub_Proteasome targets p53 for degradation Peptide_Inhibitor D-2-Pal Peptide Inhibitor Peptide_Inhibitor->MDM2 inhibits binding to p53

Caption: The p53-MDM2 signaling pathway and its inhibition by a D-2-Pal containing peptide.

Experimental Workflow for Peptide Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis of a peptide containing Boc-D-2-Pal-OH, from resin preparation to final analysis.

SPPS_Workflow Resin_Prep Resin Preparation (Swelling) Deprotection Boc Deprotection (50% TFA/DCM) Resin_Prep->Deprotection Neutralization Neutralization (10% DIPEA/DMF) Deprotection->Neutralization Coupling Boc-D-2-Pal-OH Coupling (HATU/DIPEA) Neutralization->Coupling Wash Washing (DMF, DCM) Coupling->Wash Repeat Repeat Cycle Wash->Repeat Repeat->Deprotection Next Amino Acid Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Final Peptide Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spec, Chiral HPLC) Purification->Analysis

Caption: General workflow for Boc-SPPS incorporating Boc-D-2-Pal-OH.

Conclusion

Boc-D-2-Pal-OH is a valuable building block for the synthesis of peptides with enhanced stability and potentially novel biological activities. The successful incorporation of this sterically hindered amino acid requires the use of potent coupling reagents, such as HATU, to ensure high coupling efficiency. By following the detailed protocols outlined in these application notes, researchers can effectively utilize Boc-D-2-Pal-OH in their peptide synthesis endeavors, particularly in the development of therapeutic peptides targeting pathways such as the p53-MDM2 interaction. Careful monitoring of the coupling reactions and, when necessary, analysis of the enantiomeric purity of the final product will contribute to the successful synthesis of high-quality peptides.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Synthetic Peptides Containing H-D-2-Pyridylalanine-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in drug discovery and development, often imparting enhanced biological activity, stability, and unique structural properties. H-D-2-pyridylalanine (H-D-2-Pal-OH), a non-proteinogenic amino acid, is of particular interest due to its aromatic and hydrophilic nature, as well as its potential for metal chelation.[1][2] The pyridine (B92270) ring of this compound introduces a basic character and hydrogen bonding capability, which can significantly influence the peptide's overall physicochemical properties and its behavior during purification.[3]

This application note provides a detailed protocol and guidelines for the purification of synthetic peptides containing this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The inherent properties of the 2-pyridylalanine moiety, such as increased hydrophilicity compared to phenylalanine and potential for metal ion interaction, present unique challenges and considerations for method development.[3][4]

Physicochemical Properties and Their Implications for HPLC Purification

Understanding the properties of this compound is crucial for developing an effective HPLC purification strategy.

  • Hydrophilicity: The pyridine ring's nitrogen atom can act as a hydrogen bond acceptor, making this compound more hydrophilic than its natural analogue, phenylalanine.[3] This generally leads to earlier elution times in RP-HPLC.

  • Basicity: The pyridine moiety (pKa ~5.2) can interact with free silanol (B1196071) groups on silica-based stationary phases, potentially causing peak tailing.[5]

  • Metal Chelation: The nitrogen atom of the pyridine ring can chelate metal ions, which may be present in the HPLC system or the crude peptide sample.[2][6] This can lead to peak broadening, splitting, or shifts in retention time.[4]

  • UV Absorbance: The pyridine ring provides a chromophore, allowing for UV detection typically around 254-260 nm, in addition to the peptide backbone absorbance at ~220 nm.[5][7]

Experimental Protocols

This section outlines a general workflow for the purification of a crude synthetic peptide containing this compound, from initial analytical method development to preparative purification and final purity analysis.

Sample Preparation
  • Dissolution: Dissolve the crude, lyophilized peptide in a suitable solvent. A good starting point is the initial mobile phase conditions (e.g., 95% Mobile Phase A: 5% Mobile Phase B). If solubility is an issue, small amounts of organic solvent (like acetonitrile (B52724) or isopropanol) or acid (like acetic acid) can be added. For peptides prone to aggregation, denaturants such as guanidine (B92328) hydrochloride or urea (B33335) might be necessary, but their compatibility with the HPLC system must be considered.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column or system.[8]

Analytical HPLC Method Development

The goal of analytical HPLC is to develop a separation method that provides good resolution between the target peptide and its impurities.

Table 1: Analytical HPLC Instrumentation and Initial Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or similar
Column C18, 4.6 x 150 mm, 5 µm, 300Å
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 1.0 mL/min[9]
Column Temperature 30 °C
Detection Wavelength 220 nm and 260 nm[5][7]
Injection Volume 10-20 µL
Gradient 5-65% B over 30 minutes

Method Optimization Strategy:

  • Gradient Slope: If the initial separation is poor, a shallower gradient (e.g., 0.5% B/min) can be employed to improve resolution.[10]

  • Mobile Phase Modifier: Due to the basic nature of the pyridyl group, peak tailing might be observed. If this occurs, consider using a different ion-pairing agent such as formic acid (for better MS compatibility) or adding a small amount of a competing base to the mobile phase.

  • pH: Adjusting the mobile phase pH can alter the ionization state of the pyridyl group and other ionizable residues, thereby changing selectivity.

  • Column Chemistry: If satisfactory separation is not achieved on a C18 column, testing a C8 or a phenyl-hexyl column can provide different selectivity.

  • Metal Chelator Additive: If peak broadening or splitting is suspected to be due to metal ion chelation, the addition of a weak chelating agent like citric acid or medronic acid (at low ppm concentrations) to the mobile phase can be beneficial.[4]

Preparative HPLC Purification

Once an optimized analytical method is established, it can be scaled up for preparative purification.

Table 2: Preparative HPLC Conditions (Example Scale-Up)

ParameterRecommended Setting
HPLC System Agilent 1290 Infinity II Preparative LC or similar
Column C18, 21.2 x 150 mm, 5 µm, 300Å
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)
Flow Rate 20 mL/min (scaled from analytical)
Column Temperature 30 °C
Detection Wavelength 220 nm and 260 nm
Injection Volume 1-5 mL (depending on sample concentration and column loading capacity)
Gradient Adapted from the optimized analytical gradient

Fraction Collection: Collect fractions across the main peak corresponding to the target peptide. It is advisable to collect fractions in smaller volumes, especially around the peak shoulders, to isolate the purest fractions.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using the optimized analytical HPLC method to determine the purity of each fraction.

  • Pooling: Pool the fractions that meet the desired purity specification (e.g., >95%).

  • Solvent Removal (Lyophilization): Freeze-dry the pooled fractions to remove the mobile phase solvents and obtain the purified peptide as a solid powder.

Data Presentation

The following table presents hypothetical data from the purification of a synthetic peptide containing this compound, illustrating the expected outcomes of the purification process.

Table 3: Summary of a Hypothetical Purification of a D-2-Pal Containing Peptide

StageSampleInjection Volume (µL)Retention Time (min)Peak Area (%)Purity (%)
Analytical Crude Peptide2015.275.3~75
Preparative Crude Peptide200015.2 (target peak)--
Analytical Pooled Fractions2015.298.5>98

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC purification of a synthetic peptide containing this compound.

G Figure 1: HPLC Purification Workflow cluster_0 Pre-Purification cluster_1 HPLC Method Development & Purification cluster_2 Post-Purification & Analysis A Crude Peptide Synthesis B Cleavage & Deprotection A->B C Sample Preparation (Dissolution & Filtration) B->C D Analytical HPLC Method Development C->D E Preparative HPLC Scale-up & Purification D->E F Fraction Collection E->F G Purity Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Lyophilization H->I J Final Purity & Characterization (LC-MS, Amino Acid Analysis) I->J

Caption: HPLC Purification Workflow for Synthetic Peptides.

Troubleshooting and Decision-Making Pathway

This diagram outlines a logical approach to troubleshooting common issues encountered during the HPLC purification of peptides containing this compound.

G Figure 2: Troubleshooting Pathway A Initial Chromatogram Analysis B Poor Resolution A->B C Peak Tailing A->C D Peak Broadening/Splitting A->D E Good Separation A->E Ideal Outcome F Decrease Gradient Slope B->F G Change Column Chemistry (e.g., C8, Phenyl) B->G H Adjust Mobile Phase pH B->H C->H I Use Different Ion-Pairing Agent (e.g., Formic Acid) C->I J Add Competing Base C->J D->I K Add Weak Chelating Agent (e.g., Citric Acid) D->K L Proceed to Preparative Scale E->L

Caption: Troubleshooting Common HPLC Purification Issues.

Conclusion

The successful purification of peptides containing the unnatural amino acid this compound by RP-HPLC is readily achievable with a systematic approach to method development. Key considerations include addressing the increased hydrophilicity, the basicity of the pyridine ring, and its potential for metal chelation. By carefully selecting the column, optimizing the mobile phase composition and gradient, and being prepared to troubleshoot issues such as peak tailing, high purity peptides can be obtained for downstream research and development applications. The protocols and guidelines presented in this application note provide a solid foundation for researchers to develop robust and efficient purification methods for these unique and valuable molecules.

References

Application Note: Mass Spectrometry Characterization of H-D-2-Pal-OH Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides incorporating non-natural amino acids, such as H-D-2-pyridylalanine (H-D-2-Pal-OH), are of significant interest in drug discovery and development.[1][2][3] The incorporation of such residues can enhance metabolic stability, improve receptor binding affinity, and introduce novel functionalities.[3] Accurate and comprehensive characterization of these modified peptides is crucial for quality control, pharmacokinetic studies, and understanding their mechanism of action. Mass spectrometry (MS) is an indispensable tool for the detailed structural elucidation and quantification of synthetic peptides.[4][5][6][7][8] This application note provides a detailed protocol for the characterization of peptides containing this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound is a derivative of alanine (B10760859) containing a pyridyl group.[9] Its presence in a peptide sequence can influence fragmentation patterns observed in tandem mass spectrometry, requiring careful optimization of experimental parameters and data analysis strategies. The methodologies outlined here provide a framework for researchers to confirm the identity, assess the purity, and quantify peptides incorporating this modification.

Experimental Protocols

A robust workflow is essential for the successful mass spectrometric analysis of modified peptides. The following sections detail the key steps from sample preparation to data analysis.

Sample Preparation

Proper sample preparation is critical to ensure high-quality data. For synthetic peptides, the primary goal is to remove impurities from the synthesis and cleavage process that can interfere with ionization.

Materials:

  • Lyophilized this compound peptide

  • Milli-Q water

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Trifluoroacetic acid (TFA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Protocol:

  • Reconstitution: Dissolve the lyophilized peptide in an appropriate solvent. A common starting point is 0.1% formic acid in water. For hydrophobic peptides, a small amount of organic solvent like acetonitrile may be necessary.

  • Desalting and Purification (if necessary): If the peptide sample contains a high concentration of salts or other impurities from synthesis, a desalting step using a C18 SPE cartridge is recommended.

    • Condition the SPE cartridge with 100% ACN followed by equilibration with 0.1% TFA in water.

    • Load the peptide sample onto the cartridge.

    • Wash the cartridge with 0.1% TFA in water to remove salts.

    • Elute the peptide with a solution of 50-80% ACN and 0.1% TFA.

    • Lyophilize the eluted peptide to dryness.

  • Final Sample Preparation for LC-MS: Reconstitute the purified peptide in 0.1% formic acid in water to a final concentration suitable for your instrument (typically in the low fmol/µL to pmol/µL range).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Reverse-phase high-performance liquid chromatography (RP-HPLC) coupled to a high-resolution mass spectrometer is the method of choice for separating and analyzing peptides.[10]

Instrumentation:

  • Nano- or micro-flow HPLC system

  • High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF)[11]

LC Parameters:

  • Column: C18 analytical column (e.g., 75 µm ID x 15 cm length, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A typical gradient would be a linear increase from 2% to 40% Mobile Phase B over 30-60 minutes, followed by a wash and re-equilibration step. The gradient should be optimized based on the hydrophobicity of the specific this compound peptide.

  • Flow Rate: 200-300 nL/min for nano-flow LC.

MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI)

  • MS1 (Full Scan) Parameters:

    • Mass Range: m/z 300-2000

    • Resolution: 60,000 - 120,000

    • AGC Target: 1e6

    • Maximum Injection Time: 50 ms

  • MS2 (Tandem MS) Parameters:

    • Activation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). Electron-transfer dissociation (ETD) can also be beneficial for preserving modifications.

    • Isolation Window: m/z 1.2-2.0

    • Collision Energy: Use a stepped or normalized collision energy (e.g., 25-35%) and optimize for the best fragmentation.

    • Resolution: 15,000 - 30,000

    • AGC Target: 5e4

    • Maximum Injection Time: 100 ms

    • Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions from the MS1 scan for fragmentation.

Data Presentation

Quantitative data should be organized to facilitate clear interpretation and comparison. The following table provides a template for summarizing quantitative results from an LC-MS/MS analysis of an this compound peptide.

Peptide SequencePrecursor Ion (m/z)Charge StateRetention Time (min)Peak Area / IntensityConcentration (fmol/µL)
[Insert Sequence][Value][Value][Value][Value][Value]
[Insert Sequence][Value][Value][Value][Value][Value]
[Insert Sequence][Value][Value][Value][Value][Value]

Data Analysis

The primary goals of data analysis are to confirm the peptide sequence and identify the site of modification.

  • Database Searching: Use a protein sequence database search engine (e.g., Mascot, SEQUEST, MaxQuant) to identify the peptide. The database should contain the sequence of the synthetic peptide.

  • Modification Specification: It is crucial to specify the mass shift corresponding to the this compound modification on the appropriate amino acid residue in the search parameters. The mass of D-2-pyridylalanine is 166.18 g/mol .

  • Manual Spectral Interpretation: Manually inspect the tandem mass spectra to verify the automated identification. Look for the characteristic b- and y-ion series that confirm the peptide backbone sequence.[12] The presence of the pyridyl group may lead to specific neutral losses or characteristic fragment ions that can be used as diagnostic markers. Modification of a peptide alters the mass of the precursor ion and some of the fragmentation ions.[13][14]

  • Fragmentation Analysis: The pyridyl group in this compound can influence fragmentation. Expect to see b- and y-ions containing the modification with the corresponding mass shift. Charge-remote fragmentation might also be observed.[12][15]

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the mass spectrometry characterization of this compound peptides.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Reconstitution Peptide Reconstitution Desalting SPE Desalting (C18) Reconstitution->Desalting High Salt? Final_Prep Final Sample Dilution Reconstitution->Final_Prep Low Salt Desalting->Final_Prep LC Liquid Chromatography (Reverse Phase) Final_Prep->LC MS Tandem Mass Spectrometry (DDA) LC->MS DB_Search Database Search (Sequence Confirmation) MS->DB_Search Spectral_Validation Manual Spectral Validation DB_Search->Spectral_Validation Quantification Quantitative Analysis Spectral_Validation->Quantification

Figure 1: Experimental workflow for this compound peptide analysis.
Fragmentation Pathway

The diagram below illustrates the expected fragmentation of a peptide containing an this compound residue, showing the generation of b- and y-type fragment ions.

Fragmentation cluster_b_ions b-ions cluster_y_ions y-ions N_term H2N AA1 AA1 b1 b1 Pal D-2-Pal AA3 AA3 C_term COOH b2 b2 b3 b3 y1 y1 y2 y2 y3 y3 frag1->b1 frag1->y3 frag2->b2 frag2->y2 frag3->b3 frag3->y1

Figure 2: Fragmentation of a peptide containing this compound.

Conclusion

The mass spectrometric characterization of peptides containing non-natural amino acids like this compound is fundamental for their application in drug development. The protocols and guidelines presented in this application note provide a comprehensive framework for the reliable identification, purity assessment, and quantification of these modified peptides. Careful optimization of sample preparation, LC-MS/MS parameters, and data analysis workflows will ensure high-quality, reproducible results, ultimately accelerating the development of novel peptide-based therapeutics.

References

Application Notes and Protocols for the Incorporation of H-D-2-Pal-OH into Peptide Libraries

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

H-D-2-Pal-OH, chemically known as (R)-2-Amino-3-(pyridin-2-yl)propanoic acid or D-2-pyridylalanine, is a non-canonical amino acid that is gaining significant interest in the field of peptide-based drug discovery.[1] As an analogue of phenylalanine, its incorporation into peptide sequences can introduce unique structural and chemical properties. The presence of a pyridine (B92270) ring offers a combination of aromaticity and hydrophilicity, which can be leveraged to enhance the pharmacological profile of peptide candidates.[2] Furthermore, the use of the D-enantiomer can significantly increase the peptide's resistance to proteolytic degradation, a common challenge in peptide therapeutics.[3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptide libraries. The document outlines the advantages of using this amino acid, key considerations for its synthesis, detailed experimental protocols, and illustrative workflows.

Application Notes

Chemical and Physical Properties

This compound is a solid compound with the following key properties:

PropertyValue
Synonyms 3-(2-Pyridyl)-D-alanine, (R)-2-Amino-3-(pyridin-2-yl)propanoic acid, (R)-2-Pyridylalanine
CAS Number 37535-52-7[1]
Molecular Formula C₈H₁₀N₂O₂[1]
Molecular Weight 166.18 g/mol [1]
Appearance Solid[1]
Purity Typically >98%[1]
Standard Synthesis Form Fmoc-D-2-Pal-OH (CAS: 185379-39-9)[4]
Advantages of Incorporating this compound in Peptide Libraries

The inclusion of D-2-pyridylalanine in peptide sequences can offer several distinct advantages:

  • Enhanced Biophysical Properties: The pyridine moiety can improve the aqueous solubility and chemical stability of peptides, which are often challenging properties for therapeutic candidates.[5][2]

  • Novel Binding Interactions: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, and the aromatic ring itself can participate in π-π stacking interactions, potentially leading to novel binding modes and increased affinity for biological targets.

  • Increased Proteolytic Stability: The incorporation of D-amino acids is a well-established strategy to make peptides more resistant to degradation by endogenous proteases, thereby extending their in vivo half-life.[3]

  • Post-Synthesis Modification: The pyridine nitrogen can be targeted for chemoselective N-alkylation, allowing for the conjugation of other molecules such as imaging agents, small molecule drugs, or peptides to create multifunctional constructs.[6] This offers a route for dual labeling or enhancing the therapeutic properties of the peptide.[6]

Key Considerations for Solid-Phase Peptide Synthesis (SPPS)

While the incorporation of this compound follows the general principles of Fmoc-based SPPS, certain aspects require special attention for optimal results:

  • Starting Material: For Fmoc-based SPPS, the N-terminally protected Fmoc-D-2-Pal-OH is the required building block.[4]

  • Coupling Reactions: Due to the electronic nature of the pyridine ring, coupling of Fmoc-D-2-Pal-OH might be less efficient than for standard amino acids.[7] To ensure complete reaction, the use of potent coupling reagents is recommended.

  • Monitoring and Optimization: It is crucial to monitor the completion of the coupling reaction using a qualitative method like the Kaiser test. If the test indicates an incomplete reaction, a second coupling (double coupling) should be performed.[8]

Quantitative Data Summary

Coupling Efficiency in SPPS

The efficiency of the coupling step is critical for the overall yield and purity of the final peptide.[9] While specific quantitative data for this compound is highly sequence-dependent, the following table provides a general comparison of coupling efficiencies for different types of amino acids in SPPS.

Amino Acid TypeTypical Coupling Efficiency (Single Coupling)Recommended Action
Standard (e.g., Ala, Gly, Leu) >99.5%Standard protocol
Bulky/β-branched (e.g., Val, Ile, Thr) 98.0% - 99.5%[7]Extended coupling time, consider double coupling
Potentially Challenging (e.g., this compound) 97.0% - 99.0%Use potent activators (HATU, COMU), monitor with Kaiser test, perform double coupling if necessary[10]
Impact on Pharmacokinetics

The incorporation of pyridylalanine has been shown to significantly impact the pharmacokinetic properties of peptides, particularly oral bioavailability. The following data is from a study on cyclic hexapeptides, demonstrating the effect of substituting a standard amino acid with pyridylalanine derivatives.

Peptide DerivativeOral Bioavailability (%) in Rats
Tyrosine-containing peptide < 1
2-Pyridylalanine-containing peptide 85[11]
3-Pyridylalanine-containing peptide 20
4-Pyridylalanine-containing peptide 30

Data adapted from a study on cyclic hexapeptides to illustrate the potential impact of pyridylalanine incorporation.[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_final Final Steps resin 1. Resin Swelling deprotection1 2. First Fmoc Deprotection resin->deprotection1 coupling 3. Amino Acid Coupling (Fmoc-D-2-Pal-OH) deprotection1->coupling kaiser 4. Kaiser Test coupling->kaiser kaiser->coupling Incomplete (Recouple) wash 5. Washing kaiser->wash Positive deprotection2 6. Fmoc Deprotection wash->deprotection2 deprotection2->coupling Next Amino Acid cleavage 7. Cleavage & Deprotection deprotection2->cleavage Final Amino Acid purification 8. Purification (HPLC) cleavage->purification analysis 9. Analysis (MS, HPLC) purification->analysis

Caption: Experimental workflow for Solid-Phase Peptide Synthesis (SPPS).

benefits_relationship cluster_properties Enhanced Peptide Properties cluster_outcomes Potential Outcomes center_node Incorporation of This compound prop1 Improved Solubility & Stability center_node->prop1 prop2 Increased Proteolytic Resistance center_node->prop2 prop3 Novel Binding Interactions center_node->prop3 prop4 Site for Post-Synthesis Modification center_node->prop4 outcome2 Improved Pharmacokinetics (e.g., Oral Bioavailability) prop1->outcome2 outcome3 Longer In Vivo Half-life prop2->outcome3 outcome1 Higher Binding Affinity prop3->outcome1 outcome4 Novel Therapeutic Constructs prop4->outcome4

Caption: Logical relationship of benefits from incorporating this compound.

signaling_pathway cluster_peptide Therapeutic Intervention cluster_outcome Cellular Outcome MDM2 MDM2 Oncoprotein degradation p53 Degradation MDM2->degradation Binds & promotes p53 p53 Tumor Suppressor apoptosis Apoptosis (Tumor Suppression) p53->apoptosis Activates peptide Peptide Library Member (contains D-2-Pal) peptide->MDM2 Inhibits Interaction degradation->p53

Caption: Inhibition of the p53-MDM2 interaction by a D-2-Pal-containing peptide.

Experimental Protocols

Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual synthesis of a peptide on a 0.1 mmol scale using Fmoc/tBu chemistry.[12][13][14]

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-2-Pal-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIPEA)

  • HATU (or other suitable coupling reagent)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Kaiser test kit

  • SPPS reaction vessel

Procedure:

  • Resin Preparation:

    • Add 0.1 mmol of resin to the reaction vessel.

    • Swell the resin in DMF for 30 minutes.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of Fmoc-D-2-Pal-OH:

    • In a separate vial, dissolve 4 equivalents of Fmoc-D-2-Pal-OH (0.4 mmol) and 3.95 equivalents of HATU (0.395 mmol) in DMF.

    • Add 8 equivalents of DIPEA (0.8 mmol) to the vial and agitate for 2 minutes to pre-activate the amino acid.

    • Immediately add the activated amino acid solution to the deprotected resin in the reaction vessel.

    • Agitate the mixture for 2-4 hours at room temperature.[10]

  • Monitoring the Coupling Reaction:

    • Take a small sample of resin beads and perform a Kaiser test.

    • A yellow/colorless result indicates a complete reaction.

    • A blue/purple result indicates a free primary amine and an incomplete reaction. If incomplete, drain the coupling solution and repeat step 3 (double coupling).[8]

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Chain Elongation:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and deprotected, wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Quality Control of the Synthesized Peptide

1. Purity Analysis by RP-HPLC:

  • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile (B52724)/water).

  • Inject the sample onto a C18 reverse-phase HPLC column.

  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Monitor the absorbance at 220 nm. The purity is determined by the relative area of the main peptide peak.

2. Identity Confirmation by Mass Spectrometry (MS):

  • Analyze the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF MS.

  • Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptide to confirm its identity.

References

Application Notes and Protocols for the Deprotection of Fmoc-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), prized for its base lability which allows for mild deprotection conditions. Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) is a non-canonical amino acid increasingly utilized in peptide-based drug discovery to introduce conformational constraints, improve metabolic stability, and facilitate metal chelation. The successful incorporation of D-2-pyridylalanine into a peptide sequence hinges on the efficient and clean removal of the Fmoc group at each cycle of the synthesis.

This document provides detailed application notes and protocols for the deprotection of Fmoc-D-2-Pal-OH, addressing standard procedures, alternative strategies for challenging sequences, and potential side reactions associated with the pyridyl moiety. The information is curated for researchers, scientists, and drug development professionals to aid in the optimization of peptide synthesis protocols involving this important amino acid analogue.

Deprotection Strategies and Mechanistic Overview

The deprotection of the Fmoc group proceeds via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine (B6355638).[1] The base abstracts the acidic proton on the C9 position of the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate and the free amine of the amino acid. The deprotection base also serves to scavenge the liberated DBF, forming a stable adduct that is subsequently washed away.[2]

While standard conditions are effective for many amino acids, the presence of the electron-rich pyridyl ring in D-2-pyridylalanine may influence the deprotection kinetics and side reaction profiles. Therefore, alternative deprotection cocktails are also presented to mitigate potential complications.

Data Presentation: Comparison of Deprotection Reagents

The selection of the deprotection reagent is critical for maximizing peptide yield and purity. The following table summarizes the performance of common Fmoc deprotection reagents. While specific quantitative data for Fmoc-D-2-Pal-OH is not extensively available in the literature, the data presented reflects general observations for standard and challenging peptide sequences.

Reagent(s)ConcentrationDeprotection TimePeptide Purity (%)Potential Side ReactionsReference(s)
Piperidine20% in DMF5-20 minVariableAspartimide formation (with Asp-Xxx sequences), Diketopiperazine formation, Racemization (especially with sensitive residues)[2]
4-Methylpiperidine (4-MP)20% in DMF5-20 minSimilar to piperidineSimilar to piperidine, potentially slightly reduced side reactions.[1]
Piperazine (B1678402) (PZ)10% w/v in 9:1 DMF/ethanol10-20 minGenerally highReduced risk of aspartimide formation, but slower deprotection kinetics.[1][3]
Piperazine / DBU5% (w/v) / 2% (v/v) in DMF< 1 minHighRapid deprotection, significant reduction in deletion products. May increase epimerization in sensitive sequences.[4][5][6][7]
Piperazine / DBU / Formic Acid5% / 2% / 1% in DMF< 1 minHighMinimizes aspartimide formation and epimerization in sensitive sequences.[5][7]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine

This protocol is suitable for routine solid-phase peptide synthesis.

Materials:

  • Fmoc-D-2-Pal-OH loaded resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Reagent Preparation:

  • Deprotection Solution: 20% (v/v) piperidine in DMF. Prepare fresh before use.

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.[2]

  • Initial Deprotection: Add the deprotection solution to the resin and agitate at room temperature for 3-5 minutes.

  • Drain: Drain the deprotection solution.

  • Main Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 10-15 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

Protocol 2: Rapid and Efficient Deprotection using Piperazine/DBU

This protocol is advantageous for difficult or aggregation-prone sequences and for accelerating synthesis.

Materials:

  • Fmoc-D-2-Pal-OH loaded resin

  • DMF, peptide synthesis grade

  • Piperazine, anhydrous

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Formic acid (optional, for sensitive sequences)

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler for agitation

Reagent Preparation:

  • Deprotection Solution: Prepare a solution of 5% (w/v) piperazine and 2% (v/v) DBU in DMF.[4][7] For sequences prone to aspartimide formation or racemization, add 1% formic acid to this solution.[5][7]

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Add the piperazine/DBU deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-3 minutes. Complete deprotection is often achieved in less than a minute.[5][7]

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

Potential Side Reactions and Mitigation Strategies

The incorporation of D-2-pyridylalanine can present unique challenges. The pyridyl nitrogen is a potential nucleophile and can be susceptible to side reactions.

N-Alkylation of the Pyridyl Ring

The dibenzofulvene (DBF) generated during Fmoc deprotection is a highly electrophilic species. While it is typically scavenged by the deprotection base, there is a possibility of N-alkylation of the pyridyl ring of the D-2-Pal residue. This would result in a permanently modified and potentially charge-altered peptide.

Mitigation Strategies:

  • Use of Efficient Scavengers: Employing a deprotection cocktail with a high concentration of a nucleophilic amine (e.g., piperidine or piperazine) helps to efficiently trap the DBF.

  • Rapid Deprotection: Minimizing the deprotection time, as is possible with the piperazine/DBU cocktail, reduces the exposure of the pyridyl group to free DBF.

  • Monitoring: Careful analysis of the crude peptide by mass spectrometry is crucial to detect any unexpected mass additions corresponding to DBF adduction.

Other Common Side Reactions
  • Aspartimide Formation: While not directly involving D-2-pyridylalanine, this common side reaction in Fmoc-SPPS can be exacerbated by strong basic conditions. The use of milder bases like piperazine or the addition of acidic modifiers like formic acid or 1-hydroxybenzotriazole (B26582) (HOBt) to the deprotection solution can suppress this side reaction.[8][9]

  • Racemization: C-terminal cysteine and histidine are particularly prone to racemization during Fmoc deprotection. While D-2-pyridylalanine is not reported to be as susceptible, the use of milder deprotection conditions is a good general practice to maintain stereochemical integrity throughout the peptide chain.

Visualizations

Fmoc_Deprotection_Workflow Resin Fmoc-D-2-Pal-Resin Swelling Swell Resin in DMF Resin->Swelling Deprotection Add Deprotection Solution (e.g., 20% Piperidine/DMF or 5% PZ/2% DBU/DMF) Swelling->Deprotection Agitation Agitate at Room Temperature Deprotection->Agitation Drain Drain Solution Agitation->Drain Wash Wash with DMF Drain->Wash Next_Cycle Proceed to Next Coupling Cycle Wash->Next_Cycle

Caption: General workflow for the Fmoc deprotection of Fmoc-D-2-Pal-OH on solid support.

Deprotection_Mechanism cluster_0 Fmoc-Protected Amino Acid cluster_1 Base-Catalyzed Elimination cluster_2 Products Fmoc_AA Fmoc-NH-CHR-CO-Resin Proton_Abstraction Proton Abstraction Fmoc_AA->Proton_Abstraction + Base Base Base (e.g., Piperidine) Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination Free_Amine H2N-CHR-CO-Resin Beta_Elimination->Free_Amine DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Base_Adduct DBF-Base Adduct DBF->Base_Adduct + Base

Caption: Simplified mechanism of Fmoc deprotection by a secondary amine base.

Conclusion

The deprotection of Fmoc-D-2-Pal-OH is a critical step in the synthesis of pyridylalanine-containing peptides. While standard protocols using 20% piperidine in DMF are often effective, the use of alternative reagents such as a piperazine/DBU cocktail can offer significant advantages in terms of speed and efficiency, particularly for challenging sequences. Researchers should be mindful of potential side reactions, including the N-alkylation of the pyridyl ring by dibenzofulvene, and employ rigorous analytical methods to ensure the integrity of the final peptide product. The protocols and data presented herein provide a comprehensive guide for the successful Fmoc deprotection of Fmoc-D-2-Pal-OH in solid-phase peptide synthesis.

References

Application Notes and Protocols for Utilizing H-D-2-Pal-OH in the Exploration of Peptide Secondary Structures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of peptide secondary structure is a cornerstone of rational drug design and the development of novel biomaterials. The conformation of a peptide dictates its biological activity, stability, and bioavailability. Non-natural amino acids are powerful tools for influencing peptide folding. H-D-2-Pal-OH (D-3-(2-pyridyl)-alanine) is a non-natural D-amino acid that offers unique steric and electronic properties for peptide design. The incorporation of D-amino acids can induce specific conformational changes, such as the formation of β-turns and β-hairpins, and can enhance peptide stability by providing resistance to enzymatic degradation.[1][2][3][4] This document provides detailed protocols for the incorporation of this compound into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) and for the subsequent analysis of the peptide's secondary structure using Circular Dichroism (CD) spectroscopy.

While the introduction of a D-amino acid can have a disruptive effect on existing secondary structures like β-sheets, strategic placement can lead to the formation of desired conformational motifs.[1] The pyridyl group of this compound introduces a potential site for metal coordination and hydrogen bonding, further expanding its utility in designing peptides with specific structural and functional properties. These application notes are intended to serve as a guide for researchers exploring the potential of this compound as a tool for inducing and stabilizing specific peptide secondary structures.

Data Presentation

The following tables summarize the necessary materials and reagents for the synthesis of a peptide containing this compound and its subsequent structural analysis.

Table 1: Materials and Reagents for Peptide Synthesis

Reagent/MaterialSupplierGradePurpose
Rink Amide MBHA ResinVariousSynthesis GradeSolid support for peptide synthesis with a C-terminal amide.
Fmoc-D-2-Pal-OHVariousSynthesis GradeThe D-amino acid to be incorporated.
Fmoc-L-amino acidsVariousSynthesis GradeStandard protected amino acids for the peptide sequence.
N,N-Dimethylformamide (DMF)VariousHPLC GradeSolvent for washing and reactions.
Dichloromethane (DCM)VariousHPLC GradeSolvent for resin swelling and washing.
Piperidine (B6355638)VariousReagent GradeFmoc deprotection agent.
HBTU/HATUVariousReagent GradeCoupling reagent.
HOBt/HOAtVariousReagent GradeCoupling additive.
DIPEAVariousReagent GradeBase for coupling reaction.
Trifluoroacetic acid (TFA)VariousReagent GradeCleavage from resin and removal of side-chain protecting groups.
Triisopropylsilane (TIS)VariousReagent GradeScavenger for cleavage.
Diethyl etherVariousReagent GradePrecipitation of the cleaved peptide.

Table 2: Equipment and Reagents for Circular Dichroism (CD) Spectroscopy

Equipment/ReagentDescriptionPurpose
CD SpectropolarimeterInstrument capable of measuring differential absorption of circularly polarized light.Measurement of peptide secondary structure.
Quartz cuvetteHigh-transparency cuvette with a defined path length (e.g., 0.1 cm).Sample holder for CD measurements.
Nitrogen gas sourceHigh-purity nitrogen.Purging the instrument to remove oxygen.
Phosphate (B84403) Buffer (e.g., 10 mM, pH 7.4)Optically inactive buffer.Solvent for dissolving the peptide sample.
Purified Peptide SampleLyophilized peptide of >95% purity.The analyte for structural analysis.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol outlines the manual synthesis of a generic peptide containing this compound using the Fmoc/tBu strategy.

1. Resin Swelling:

  • Place the Rink Amide MBHA resin in a reaction vessel.

  • Add DMF to swell the resin for at least 30 minutes.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times).

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (including Fmoc-D-2-Pal-OH when it is the desired residue in the sequence), a coupling reagent (e.g., HBTU), and an additive (e.g., HOBt) in DMF.

  • Add a base (e.g., DIPEA) to activate the amino acid.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a ninhydrin (B49086) test. If the test is positive (blue beads), repeat the coupling step.

  • Wash the resin with DMF (3-5 times).

4. Capping (Optional):

  • To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride (B1165640) and DIPEA in DMF) for 15-30 minutes.

  • Wash the resin with DMF and DCM.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each amino acid in the desired peptide sequence.

6. Final Fmoc Deprotection:

  • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

7. Cleavage and Deprotection:

  • Wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the solution to separate the cleaved peptide from the resin.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

8. Purification and Characterization:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Confirm the identity and purity of the peptide by mass spectrometry.

  • Lyophilize the pure peptide fractions.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

This protocol provides a general procedure for analyzing the secondary structure of the synthesized peptide.

1. Sample Preparation:

  • Prepare a stock solution of the purified, lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should be transparent in the far-UV region.[5][6][7]

  • Determine the precise concentration of the peptide stock solution, as this is critical for accurate data analysis.[7]

  • Dilute the stock solution to a final concentration suitable for CD analysis (typically 0.1-0.2 mg/mL for a 0.1 cm path length cuvette). The total absorbance of the sample should be below 1.0.[6][7]

  • Filter the final sample through a 0.22 µm filter to remove any particulates.[6]

2. Instrument Setup:

  • Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up and stabilize.

  • Set the experimental parameters:

    • Wavelength range: 190-260 nm for secondary structure analysis.[5]

    • Scan speed: 50-100 nm/min.[5]

    • Bandwidth: 1.0 nm.

    • Data pitch: 0.5-1.0 nm.

    • Number of accumulations: 3-5 scans to improve the signal-to-noise ratio.

3. Data Acquisition:

  • Record a baseline spectrum of the buffer using the same cuvette that will be used for the sample.

  • Rinse the cuvette thoroughly with the peptide solution.

  • Record the CD spectrum of the peptide sample.

4. Data Processing and Analysis:

  • Subtract the baseline spectrum from the sample spectrum.

  • Smooth the resulting spectrum if necessary.

  • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (θ * 100) / (c * l * N) where:

    • θ is the observed ellipticity in degrees.

    • c is the molar concentration of the peptide.

    • l is the path length of the cuvette in centimeters.

    • N is the number of amino acid residues in the peptide.

  • Analyze the final spectrum to estimate the secondary structure content. Characteristic spectral features include:

    • α-helix: Negative bands at approximately 222 nm and 208 nm, and a positive band around 192 nm.[5]

    • β-sheet: A negative band around 218 nm and a positive band near 195 nm.[5]

    • Random coil: A strong negative band near 198 nm.

Visualizations

Experimental_Workflow_SPPS cluster_resin_prep Resin Preparation cluster_synthesis_cycle Synthesis Cycle (Repeated for each AA) cluster_cleavage Cleavage and Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final AA Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Pure Peptide Pure Peptide Lyophilization->Pure Peptide

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) of a peptide containing this compound.

CD_Spectroscopy_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Peptide Lyophilized Peptide Dissolve Dissolve in CD Buffer (e.g., 10mM Phosphate) Peptide->Dissolve Concentration Determine Concentration Dissolve->Concentration Dilute Dilute to Working Concentration Concentration->Dilute Instrument_Setup Instrument Setup & Warmup Dilute->Instrument_Setup Baseline Record Buffer Baseline Instrument_Setup->Baseline Sample_Scan Record Peptide Spectrum Baseline->Sample_Scan Baseline_Correction Baseline Subtraction Sample_Scan->Baseline_Correction Conversion Convert to Mean Residue Ellipticity Baseline_Correction->Conversion Analysis Analyze Spectrum for Secondary Structure Conversion->Analysis Secondary Structure Estimation Secondary Structure Estimation Analysis->Secondary Structure Estimation

Caption: Workflow for peptide secondary structure analysis using Circular Dichroism (CD) spectroscopy.

Conclusion and Future Directions

The incorporation of this compound into peptides represents a promising strategy for influencing their secondary structure and enhancing their stability. The protocols provided herein offer a foundational framework for the synthesis of such peptides and the characterization of their conformational properties. While the precise structural consequences of incorporating this compound will be sequence-dependent, the principles outlined in these application notes will enable researchers to systematically investigate its effects. Future studies could explore the impact of this compound at various positions within known helical or sheet-forming peptides. Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to provide more detailed, residue-specific structural information.[8][9][10] The unique properties of the pyridyl side chain also open avenues for the design of metal-binding peptides and peptidomimetics with novel catalytic or therapeutic functions.

References

Application Notes and Protocols: H-D-2-Pal-OH as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-D-2-Pal-OH, or D-3-(2-pyridyl)-alanine, is a non-canonical amino acid that serves as a valuable building block in the design and synthesis of peptidomimetics. Its unique structural features, including the D-configuration of the alpha-carbon and the presence of a pyridyl ring in the side chain, offer distinct advantages for modulating the pharmacological properties of peptide-based therapeutics. The incorporation of this D-amino acid can significantly enhance resistance to enzymatic degradation, thereby improving in vivo stability and bioavailability.[1] Furthermore, the pyridyl moiety can introduce new binding interactions, such as hydrogen bonding and metal coordination, and alter the overall conformation and solubility of the resulting peptidomimetic.[2]

These application notes provide a comprehensive guide to the utilization of this compound in the solid-phase peptide synthesis (SPPS) of peptidomimetics. Detailed protocols for its incorporation, along with data on synthesis efficiency and the characterization of the final products, are presented. Additionally, we explore the potential applications of this compound-containing peptidomimetics in modulating signaling pathways relevant to drug discovery.

Physicochemical Properties and Advantages

The incorporation of this compound into a peptide sequence can confer several beneficial properties:

  • Enhanced Enzymatic Stability: The D-configuration of the amino acid sterically hinders the recognition and cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This leads to a longer plasma half-life of the peptidomimetic.[1]

  • Improved Receptor Affinity and Selectivity: The pyridyl side chain can engage in unique non-covalent interactions with biological targets, potentially increasing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: The pyridyl group can influence the solubility and conformational preferences of the peptide.

  • Structural Scaffolding: The defined stereochemistry and aromatic nature of this compound can be used to induce specific secondary structures, such as turns and helices, which are often crucial for biological activity.

Data Presentation

Table 1: Physicochemical Properties of Fmoc-D-2-Pal-OH
PropertyValue
CAS Number 185379-39-9
Molecular Formula C₂₃H₂₀N₂O₄
Molecular Weight 388.42 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP
Storage 2-8°C
Table 2: Representative Yields for Peptidomimetic Synthesis Incorporating D-2-Pal
Peptide SequenceSynthesis ScaleLinear Peptide YieldCyclization YieldOverall PurityReference
H₂N-D-2-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro-OH117 µmol19.7%N/A100%[3]
cyclo[D-2-Pal-Leu-NMe-D-Leu-NMe-Leu-Leu-D-Pro]183 µmolN/A48.5%97%[3]

Note: Yields are highly sequence-dependent and can be optimized by adjusting coupling reagents, reaction times, and purification methods.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[4][5][6]

Protocol 1: Manual Solid-Phase Synthesis of a Peptidomimetic Incorporating this compound

1. Resin Swelling:

  • Place the appropriate resin (e.g., Rink Amide MBHA for C-terminal amides or 2-chlorotrityl chloride resin for C-terminal acids) in a reaction vessel.
  • Add N,N-dimethylformamide (DMF) and allow the resin to swell for 30-60 minutes at room temperature with gentle agitation.

2. Fmoc-Deprotection:

  • Drain the DMF.
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.
  • Agitate for 5-10 minutes at room temperature.
  • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.
  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
  • Perform a Kaiser test to confirm the presence of free primary amines.

3. Amino Acid Coupling (Incorporation of Fmoc-D-2-Pal-OH):

  • Dissolve Fmoc-D-2-Pal-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, HATU; 3-5 equivalents) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
  • Add the activated amino acid solution to the resin.
  • Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for this sterically hindered amino acid.
  • Perform a Kaiser test to monitor the reaction progress. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

4. Capping (Optional but Recommended):

  • To block any unreacted free amines, treat the resin with a solution of acetic anhydride (B1165640) and DIPEA in DMF (e.g., 5% acetic anhydride, 5% DIPEA in DMF) for 15-30 minutes.
  • Wash the resin thoroughly with DMF.

5. Chain Elongation:

  • Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

6. Cleavage and Deprotection:

  • After the final Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM) and dry it under vacuum.
  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)).
  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.
  • Filter the resin and collect the filtrate containing the crude peptide.

7. Peptide Precipitation and Purification:

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
  • Centrifuge the mixture to pellet the peptide.
  • Wash the peptide pellet with cold diethyl ether and dry under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Characterize the final product by mass spectrometry (MS) and analytical HPLC.

Visualizations

Experimental Workflow

SPPS_Workflow cluster_1 Chain Elongation Cycle Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-2-Pal-OH, HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Repeat->Deprotection Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS) of a peptidomimetic incorporating this compound.

Hypothetical Signaling Pathway Modulation

The incorporation of D-pyridylalanine has been explored in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists.[1] These antagonists compete with the endogenous LHRH for binding to its receptor on pituitary gonadotroph cells, thereby inhibiting the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This mechanism is relevant in the treatment of hormone-dependent cancers.

LHRH_Signaling_Pathway LHRH_Antagonist D-2-Pal-Peptidomimetic (LHRH Antagonist) LHRH_R LHRH Receptor (GPCR) LHRH_Antagonist->LHRH_R Blocks Binding Gq_11 Gq/11 LHRH_R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Gonadotropin_Release LH & FSH Release (Inhibited) Ca_Release->Gonadotropin_Release PKC_Activation->Gonadotropin_Release

Caption: Inhibition of the LHRH receptor signaling pathway by a D-2-Pal-containing peptidomimetic antagonist.

Conclusion

This compound is a powerful and versatile building block for the synthesis of novel peptidomimetics with enhanced therapeutic potential. Its incorporation can overcome key limitations of natural peptides, such as poor metabolic stability. The provided protocols offer a foundational framework for researchers to utilize this compound in their drug discovery and development efforts. The ability of peptidomimetics containing this unnatural amino acid to modulate important signaling pathways, such as the LHRH receptor cascade, highlights its significance in developing next-generation therapeutics. Further exploration of this compound in diverse peptide scaffolds is warranted to fully unlock its potential in medicinal chemistry.

References

Application Notes and Protocols for Quantifying H-D-2-Pal-OH Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxypalmitic acid (2-OHPA) is a 16-carbon saturated fatty acid with a hydroxyl group at the alpha-carbon. This structural feature designates it as a crucial component of sphingolipids, which are particularly abundant in the nervous system, skin, and kidneys. Unlike its non-hydroxylated counterpart, palmitic acid, which is primarily catabolized via β-oxidation for energy, 2-OHPA and other 2-hydroxy fatty acids have distinct metabolic fates. Their synthesis is vital for the formation of specialized ceramides (B1148491) and complex sphingolipids essential for membrane structure and function. The degradation of 2-OHPA occurs via the peroxisomal α-oxidation pathway, a process critical for preventing the accumulation of these and other branched-chain fatty acids. Deficiencies in these metabolic pathways have been linked to severe neurodegenerative diseases.

Stable isotope labeling with deuterated 2-hydroxypalmitic acid (H-D-2-Pal-OH) is a powerful technique to trace its metabolic fate and quantify its incorporation into complex lipids. This application note provides detailed protocols for quantifying this compound incorporation using mass spectrometry-based techniques and includes relevant metabolic pathway and experimental workflow diagrams.

Quantitative Data

The following tables summarize the key performance parameters for the analytical methods used to quantify 2-hydroxypalmitic acid and provide a template for presenting quantitative incorporation data.

Table 1: Comparison of Analytical Methods for 2-Hydroxypalmitic Acid Quantification

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile derivatives based on boiling point and mass-to-charge ratio.Separation based on polarity and mass-to-charge ratio.
Sample Preparation Requires derivatization (esterification and silylation).Can analyze in native form, simplifying sample preparation.[1]
Sensitivity High, often in the picogram range.High, often in the femtogram to picogram range.
Throughput Lower, due to longer run times and sample preparation.Higher, with faster analysis times.
Matrix Effects Less prone to ion suppression.Can be affected by ion suppression from co-eluting compounds.
Instrumentation Cost Generally lower than LC-MS/MS.Generally higher than GC-MS.

Table 2: Hypothetical Quantitative Incorporation of this compound into Sphingolipids in Cultured Neurons

Sphingolipid ClassControl (pmol/mg protein)This compound Treated (pmol/mg protein)% Incorporation of Deuterated Species
Ceramides 150 ± 12145 ± 1525.3 ± 2.1
Sphingomyelins 320 ± 25310 ± 2818.9 ± 1.7
Hexosylceramides 85 ± 782 ± 935.1 ± 3.0

Data are presented as mean ± standard deviation (n=3). The % incorporation is calculated from the ratio of the deuterated lipid species to the total lipid species in that class.

Signaling Pathways and Experimental Workflows

Metabolic Pathways of 2-Hydroxypalmitic Acid

The synthesis and degradation of 2-hydroxypalmitic acid are key to its biological function. The following diagram illustrates these pathways.

metabolic_pathways Metabolic Pathways of 2-Hydroxypalmitic Acid cluster_synthesis Anabolism: Synthesis cluster_degradation Catabolism: α-Oxidation Palmitic_Acid Palmitic Acid FA2H Fatty Acid 2-Hydroxylase (FA2H) Palmitic_Acid->FA2H H_D_2_Pal_OH 2-Hydroxypalmitic Acid (this compound) 2_Hydroxy_Ceramide 2-Hydroxy-Ceramide H_D_2_Pal_OH->2_Hydroxy_Ceramide Ceramide Synthase FA2H->H_D_2_Pal_OH Complex_Sphingolipids Complex Sphingolipids (e.g., Sphingomyelin) 2_Hydroxy_Ceramide->Complex_Sphingolipids H_D_2_Pal_OH_degradation 2-Hydroxypalmitic Acid 2_Hydroxypalmitoyl_CoA 2-Hydroxypalmitoyl-CoA H_D_2_Pal_OH_degradation->2_Hydroxypalmitoyl_CoA Acyl-CoA Synthetase Pentadecanal Pentadecanal 2_Hydroxypalmitoyl_CoA->Pentadecanal HACL1 Pentadecanoic_Acid Pentadecanoic Acid Pentadecanal->Pentadecanoic_Acid Aldehyde Dehydrogenase

Metabolic pathways of 2-hydroxypalmitic acid.

Experimental Workflow for this compound Incorporation Analysis

The general workflow for a stable isotope tracing experiment with this compound is depicted below.

experimental_workflow Workflow for this compound Incorporation Analysis Cell_Culture Cell Culture / Tissue Collection Labeling Labeling with this compound Cell_Culture->Labeling Harvesting Harvesting and Quenching Labeling->Harvesting Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or MTBE) Harvesting->Lipid_Extraction Derivatization Derivatization (for GC-MS) Lipid_Extraction->Derivatization LC_MS LC-MS/MS Analysis Lipid_Extraction->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_MS->Data_Analysis LC_MS->Data_Analysis

Experimental workflow for this compound analysis.

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol describes a standard lipid extraction procedure from cultured cells.

Materials:

  • Cell culture plates

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol, HPLC grade

  • Chloroform, HPLC grade

  • 0.9% NaCl solution

  • Glass centrifuge tubes with Teflon-lined caps

  • Nitrogen gas supply

Procedure:

  • Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold PBS. For adherent cells, add trypsin and incubate briefly to detach the cells. Resuspend the cells in PBS and transfer to a glass centrifuge tube. Centrifuge at 500 x g for 5 minutes at 4°C and discard the supernatant.

  • Lipid Extraction: To the cell pellet, add 2 mL of a 2:1 (v/v) mixture of chloroform:methanol. Vortex vigorously for 1 minute to lyse the cells and solubilize the lipids.

  • Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube. Vortex for 30 seconds and centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.

  • Collection of Organic Phase: Carefully collect the lower organic (chloroform) phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until further analysis.

Protocol 2: GC-MS Analysis of this compound

This protocol details the derivatization and analysis of this compound by GC-MS.

Materials:

  • Dried lipid extract

  • Boron trifluoride-methanol (BF3-methanol) solution (14%)

  • Hexane (B92381), HPLC grade

  • Saturated NaCl solution

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724), HPLC grade

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Esterification (Fatty Acid Methyl Ester - FAME formation):

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. Vortex for 1 minute and centrifuge at 500 x g for 5 minutes.

    • Carefully collect the upper hexane layer containing the FAMEs and transfer to a new tube.

    • Evaporate the hexane under a gentle stream of nitrogen.[2]

  • Silylation (Derivatization of the Hydroxyl Group):

    • To the dried FAMEs, add 50 µL of acetonitrile and 50 µL of BSTFA with 1% TMCS.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature. The sample is now ready for GC-MS analysis.[2]

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program to separate the FAMEs. For example: initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 10 minutes.

    • The mass spectrometer should be operated in selected ion monitoring (SIM) mode to monitor the characteristic ions for the native and deuterated 2-hydroxypalmitic acid derivatives.

Protocol 3: LC-MS/MS Analysis of this compound

This protocol describes the direct analysis of this compound by LC-MS/MS.

Materials:

  • Dried lipid extract

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 1:1 v/v) with 0.1% formic acid

  • LC-MS/MS system with a C18 reversed-phase column

Procedure:

  • Sample Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition.

  • LC Separation:

    • Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample onto the LC system.

    • Use a gradient elution to separate the lipids. A typical gradient might start at 60% B, increase to 100% B over 15 minutes, hold for 5 minutes, and then return to initial conditions for re-equilibration.

  • MS/MS Analysis:

    • The mass spectrometer should be operated in negative ion mode.

    • Use multiple reaction monitoring (MRM) to specifically detect and quantify the precursor and product ions for both the native and deuterated 2-hydroxypalmitic acid.

Conclusion

The analytical techniques and protocols outlined in this application note provide a robust framework for the quantitative analysis of this compound incorporation into biological systems. The choice between GC-MS and LC-MS/MS will depend on the specific experimental goals, available instrumentation, and desired throughput. By employing stable isotope tracing with this compound, researchers can gain valuable insights into the dynamic processes of sphingolipid metabolism, which is crucial for advancing our understanding of various physiological and pathological conditions.

References

Synthesis of Cyclic Peptides with H-D-2-Pal-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of cyclic peptides incorporating the non-proteinogenic amino acid H-D-2-pyridylalanine (H-D-2-Pal-OH). The inclusion of D-amino acids and pyridylalanine derivatives in peptide structures is a key strategy in medicinal chemistry to enhance metabolic stability, receptor affinity, and oral bioavailability.

This guide will focus on the synthesis of a specific cyclic pentapeptide, an agonist of the Melanocortin 1 Receptor (MC1R), to illustrate the practical application of these methods. The protocols provided are based on established solid-phase peptide synthesis (SPPS) and on-resin cyclization techniques.

Overview and Key Principles

The synthesis of cyclic peptides involves three main stages:

  • Linear Peptide Assembly: The linear peptide is synthesized on a solid support using Fmoc-based solid-phase peptide synthesis (SPPS).

  • On-Resin Cyclization: The head-to-tail cyclization of the peptide is performed while it is still attached to the solid support. This method is often preferred to minimize intermolecular side reactions.

  • Cleavage, Purification, and Characterization: The cyclic peptide is cleaved from the resin, purified using reverse-phase high-performance liquid chromatography (RP-HPLC), and characterized by mass spectrometry and analytical HPLC.

The incorporation of this compound follows the standard coupling procedures for other Fmoc-protected amino acids. The D-configuration of this amino acid can contribute to the formation of specific secondary structures that favor cyclization and enhance biological activity.

Data Presentation

The following tables summarize the key materials and expected quantitative data for the synthesis of a model cyclic pentapeptide: Ac-Arg(Pbf)-His(Trt)-D-2-Pal-Arg(Pbf)-Trp(Boc)-NH-Resin, leading to the cyclic peptide Ac-[Arg-His-D-2-Pal-Arg-Trp]-NH₂.

Table 1: Materials and Reagents for Cyclic Peptide Synthesis

Reagent/MaterialGradePurpose
Rink Amide MBHA ResinSynthesis GradeSolid support for C-terminal amide peptides.
Fmoc-L-Arg(Pbf)-OHSynthesis GradeProtected Arginine amino acid.
Fmoc-L-His(Trt)-OHSynthesis GradeProtected Histidine amino acid.
Fmoc-D-2-Pal-OH Synthesis Grade Protected D-2-pyridylalanine amino acid.
Fmoc-L-Trp(Boc)-OHSynthesis GradeProtected Tryptophan amino acid.
N,N-Dimethylformamide (DMF)HPLC GradeSolvent for washing and reactions.
Dichloromethane (DCM)HPLC GradeSolvent for resin swelling and washing.
Piperidine (B6355638)Reagent GradeFmoc deprotection agent.
HBTU/HATUReagent GradeCoupling reagent.
N,N-Diisopropylethylamine (DIPEA)Reagent GradeBase for coupling reaction.
Trifluoroacetic acid (TFA)Reagent GradeCleavage from resin.
Triisopropylsilane (TIS)Reagent GradeScavenger for cleavage.
Acetic AnhydrideReagent GradeN-terminal acetylation.
Acetonitrile (ACN)HPLC GradeMobile phase for HPLC.

Table 2: Expected Yield and Purity Data for Cyclic Pentapeptide Synthesis

StepParameterExpected Value
Linear Peptide Synthesis Crude Yield> 85%
Purity (crude)60-80%
On-Resin Cyclization Cyclization Efficiency> 70%
Purification Final Yield (after purification)15-30%
Final Purity (by analytical HPLC)> 95%

Table 3: Characterization Data for the Cyclic Pentapeptide

Analysis MethodParameterExpected Result
Mass Spectrometry (ESI-MS) Molecular Weight (M+H)⁺Calculated: 795.4 Da, Observed: 795.4 ± 0.2 Da
Analytical RP-HPLC Retention TimeDependent on column and gradient conditions.
Purity> 95%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Pentapeptide

This protocol describes the manual synthesis of the linear peptide Ac-Arg(Pbf)-His(Trt)-D-2-Pal-Arg(Pbf)-Trp(Boc)- on Rink Amide resin.

Workflow for Linear Peptide Synthesis

G Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Coupling of Fmoc-Trp(Boc)-OH Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection Coupling1->Deprotection2 Coupling2 5. Coupling of Fmoc-Arg(Pbf)-OH Deprotection2->Coupling2 Deprotection3 6. Fmoc Deprotection Coupling2->Deprotection3 Coupling3 7. Coupling of Fmoc-D-2-Pal-OH Deprotection3->Coupling3 Deprotection4 8. Fmoc Deprotection Coupling3->Deprotection4 Coupling4 9. Coupling of Fmoc-His(Trt)-OH Deprotection4->Coupling4 Deprotection5 10. Fmoc Deprotection Coupling4->Deprotection5 Coupling5 11. Coupling of Fmoc-Arg(Pbf)-OH Deprotection5->Coupling5 Deprotection6 12. Final Fmoc Deprotection Coupling5->Deprotection6 Acetylation 13. N-terminal Acetylation Deprotection6->Acetylation

Caption: Workflow for the solid-phase synthesis of the linear pentapeptide.

Procedure:

  • Resin Swelling: Swell Rink Amide MBHA resin (0.1 mmol) in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x), DCM (3x), and DMF (3x).

  • Amino Acid Coupling (for each amino acid):

    • In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq) and HATU (0.39 mmol, 3.9 eq) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq) to the amino acid solution.

    • Immediately add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin as in step 2.

    • Repeat steps 2 and 3 for each amino acid in the sequence: Fmoc-Trp(Boc)-OH, Fmoc-Arg(Pbf)-OH, Fmoc-D-2-Pal-OH , Fmoc-His(Trt)-OH, Fmoc-Arg(Pbf)-OH.

  • Final Fmoc Deprotection: After the last amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • N-terminal Acetylation:

    • Treat the resin with a solution of acetic anhydride/DIPEA/DMF (1:2:3) for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol describes the on-resin cyclization of the linear peptide.

Workflow for On-Resin Cyclization and Cleavage

G LinearPeptide Linear Peptide on Resin SideChainDeprotection 1. Side-Chain Deprotection of Trp(Boc) LinearPeptide->SideChainDeprotection Cyclization 2. On-Resin Cyclization SideChainDeprotection->Cyclization Washing 3. Resin Washing Cyclization->Washing Cleavage 4. Cleavage and Global Deprotection Washing->Cleavage Purification 5. Purification and Lyophilization Cleavage->Purification

Caption: Workflow for on-resin cyclization, cleavage, and purification.

Procedure:

  • Selective Deprotection: The linear peptide should be synthesized on a resin that allows for selective cleavage of the C-terminal protecting group while the peptide remains attached to the resin via a side chain. For this example, we assume a synthesis strategy where the C-terminal carboxyl group is protected with a labile ester (e.g., Allyl) and the peptide is anchored through a side chain. For simplicity in this protocol, we will proceed with a standard head-to-tail cyclization after N-terminal deprotection.

  • Cyclization Reaction:

    • Swell the N-terminally deprotected peptidyl-resin in DMF.

    • Prepare a solution of HATU (0.4 mmol, 4 eq) and DIPEA (0.8 mmol, 8 eq) in DMF.

    • Add the cyclization solution to the resin and shake for 12-24 hours at room temperature.

    • Monitor the cyclization by cleaving a small amount of resin and analyzing by LC-MS.

  • Resin Washing: Wash the resin with DMF (5x) and DCM (3x).

Protocol 3: Cleavage, Purification, and Characterization

Procedure:

  • Cleavage and Global Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude cyclic peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with ether.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of 50% ACN/water.

    • Purify the peptide by preparative RP-HPLC using a C18 column and a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in ACN (Solvent B).

    • Collect fractions containing the pure peptide.

  • Lyophilization: Lyophilize the pure fractions to obtain the final cyclic peptide as a white powder.

  • Characterization:

    • Confirm the identity of the cyclic peptide by ESI-MS.

    • Determine the purity by analytical RP-HPLC.

Biological Application: MC1R Agonism

Cyclic peptides containing this compound have shown potent agonist activity at the Melanocortin 1 Receptor (MC1R).[1] Activation of MC1R in melanocytes initiates a signaling cascade that leads to the production of melanin, the primary pigment responsible for skin color and photoprotection.

MC1R Signaling Pathway

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CyclicPeptide Cyclic Peptide (Ac-[Arg-His-D-2-Pal-Arg-Trp]-NH₂) MC1R MC1R CyclicPeptide->MC1R binds G_protein Gs Protein MC1R->G_protein activates AC Adenylate Cyclase G_protein->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates MITF MITF CREB->MITF upregulates transcription TYR Tyrosinase (TYR) MITF->TYR activates transcription TYRP1 TYRP1 MITF->TYRP1 activates transcription Melanin Melanin Synthesis TYR->Melanin TYRP1->Melanin

Caption: Signaling pathway of MC1R activation by a cyclic peptide agonist.

The binding of the cyclic peptide agonist containing this compound to MC1R activates the Gs alpha subunit of the associated G-protein. This in turn activates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates the CREB transcription factor. Phosphorylated CREB upregulates the expression of the Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and differentiation.[1] MITF then activates the transcription of key melanogenic enzymes such as tyrosinase (TYR) and tyrosinase-related protein 1 (TYRP1), ultimately leading to the synthesis of melanin.[1]

Conclusion

The incorporation of this compound into cyclic peptides is a valuable strategy for developing potent and stable therapeutic agents. The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of such peptides, using a known MC1R agonist as a practical example. The detailed workflows and data tables serve as a useful resource for researchers in the field of peptide chemistry and drug discovery.

References

Troubleshooting & Optimization

Preventing racemization of H-D-2-Pal-OH during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of H-D-2-Pal-OH (3-(2-Pyridyl)-D-alanine) during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide coupling?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid during the coupling reaction. For this compound, this means the D-enantiomer can convert to its L-enantiomer, resulting in a diastereomeric peptide impurity. This impurity can be difficult to separate and may alter the biological activity of the final peptide.[1][2]

Q2: Why is this compound susceptible to racemization?

A2: Amino acids with electron-withdrawing groups in their side chains, such as the pyridine (B92270) ring in this compound, are more prone to racemization. The pyridine nitrogen can facilitate the abstraction of the alpha-proton, leading to the formation of a planar enolate or oxazolone (B7731731) intermediate, which is a key step in the racemization process.

Q3: What are the primary mechanisms of racemization during peptide synthesis?

A3: There are two main pathways for racemization during peptide bond formation:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid cyclizes to form a planar oxazolone intermediate. This intermediate readily loses its stereochemical information.[1][2]

  • Direct Enolization: A strong base can directly abstract the acidic alpha-proton of the activated amino acid, forming a planar enolate intermediate, which can then be protonated from either face, leading to racemization.[2]

Q4: How do coupling reagents and additives influence racemization?

A4: The choice of coupling reagent and the use of additives are critical.

  • Coupling Reagents: Carbodiimides (e.g., DIC) can lead to high racemization if used alone. Uronium/aminium salt reagents (e.g., HBTU, HATU) are generally more efficient but can still cause significant racemization, especially with strong bases. Newer reagents like COMU, which incorporates an Oxyma moiety, are designed for high efficiency and low racemization.[3][4][5]

  • Additives: Additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization, particularly with carbodiimides. They form active esters that are more reactive towards the amine component than towards oxazolone formation. Oxyma is often preferred due to its effectiveness and enhanced safety profile.[1][3][6]

Q5: Which bases are recommended to minimize racemization?

A5: Sterically hindered and weaker bases are preferred. Bases like N,N-diisopropylethylamine (DIPEA) can readily abstract the alpha-proton, promoting racemization. In contrast, more sterically hindered bases like 2,4,6-collidine (TMP) or weaker bases like N-methylmorpholine (NMM) are less likely to cause racemization.[7]

Troubleshooting Guide: High Racemization of this compound Detected

If you observe significant diastereomeric impurity after coupling this compound, follow this troubleshooting guide.

G Start High Racemization Detected Step1 Step 1: Evaluate Coupling Reagent and Additives Start->Step1 Solution1 Action: Switch to DIC/Oxyma or COMU. Always use an additive with carbodiimides. Step1->Solution1 Step2 Step 2: Assess Base Solution2 Action: Replace DIPEA with Collidine or NMM. Use the minimum necessary amount. Step2->Solution2 Step3 Step 3: Check Reaction Conditions Solution3 Action: Lower temperature to 0°C. Minimize pre-activation time. Step3->Solution3 Solution1->Step2 Solution2->Step3 End Racemization Minimized Solution3->End

Caption: Troubleshooting workflow for high racemization of this compound.

Quantitative Data on Racemization

While specific quantitative data for this compound is limited in the literature, the following tables provide data for other racemization-prone amino acids, offering valuable guidance for selecting the optimal coupling conditions.

Table 1: Comparison of Coupling Reagents and Bases on the Racemization of Fmoc-L-Phenylglycine-OH

Coupling ReagentBaseCorrect Diastereomer (%)
HATUDIPEA78%
HATUNMM89%
HATUCollidine (TMP) 96%
HBTUDIPEA75%
PyBOPDIPEA76%
COMU Collidine (TMP) >98%

Data adapted from a study on Phenylglycine racemization. Phenylglycine is known to be highly susceptible to racemization.

Table 2: Comparison of Additives in Carbodiimide-Mediated Coupling

Coupling SystemRacemization (D/L Isomer %)
DIC / HOBt9.3%
DIC / HOAt3.3%
DIC / Oxyma 1.0%

Data from the solution-phase synthesis of Z-Phg-Pro-NH₂, a model system known to be prone to racemization.[5]

Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling of Fmoc-D-2-Pal-OH using DIC/Oxyma

This protocol is recommended for minimizing racemization during the coupling of Fmoc-D-2-Pal-OH.

G cluster_prep Preparation cluster_coupling Coupling cluster_post Post-Coupling ResinPrep 1. Swell and Fmoc-deprotect resin ReagentPrep 2. Prepare Amino Acid/ Oxyma solution Activation 3. Add DIC for in-situ activation and immediately add to resin ReagentPrep->Activation Reaction 4. React at 0°C to RT for 2-4 hours Activation->Reaction Monitoring 5. Monitor with Kaiser test Reaction->Monitoring Washing 6. Wash resin Monitoring->Washing

Caption: Workflow for low-racemization coupling of Fmoc-D-2-Pal-OH.

Materials:

  • Fmoc-D-2-Pal-OH

  • Resin-bound peptide with a free N-terminal amine

  • Coupling Reagent: N,N'-Diisopropylcarbodiimide (DIC)

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • Solvent: High-purity, anhydrous N,N-Dimethylformamide (DMF)

  • Base (for neutralization if starting from a salt): 2,4,6-Collidine (TMP)

Procedure:

  • Resin Preparation: Swell the resin in DMF for 30-60 minutes. Perform Fmoc deprotection of the N-terminal amino group using a standard protocol (e.g., 20% piperidine (B6355638) in DMF). Wash the resin thoroughly with DMF.

  • Amino Acid and Additive Solution: In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF. If the incoming amino group is a hydrochloride salt, add 2,4,6-Collidine (3 equivalents).

  • Coupling Reaction (In-situ Activation): Cool the amino acid/Oxyma solution to 0°C. Add DIC (3 equivalents) to this solution and immediately transfer the entire mixture to the vessel containing the deprotected resin.

  • Reaction: Agitate the reaction mixture, allowing it to slowly warm to room temperature over 2-4 hours.

  • Monitoring: Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive after 4 hours, a second coupling may be considered.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction vessel and wash the resin thoroughly with DMF.

Protocol 2: Chiral HPLC Analysis of the Coupled Peptide

This protocol outlines a general method for determining the extent of racemization by analyzing the diastereomeric purity of the crude peptide product.

Materials:

  • Crude peptide containing the this compound residue

  • HPLC System: With a UV detector

  • Chiral Stationary Phase: A chiral column suitable for peptide diastereomer separation (e.g., Cinchona alkaloid-based zwitterionic CSPs like CHIRALPAK® ZWIX(+) or macrocyclic glycopeptide-based CSPs like CHIROBIOTIC® T).

  • Mobile Phase: Typically a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer containing a chiral selector or modifier if required by the column. A common mobile phase for zwitterionic columns is Methanol/Water with acidic and basic additives (e.g., 50 mM formic acid + 25 mM diethylamine).

  • Standards of the desired D-peptide and the corresponding L-diastereomer, if available.

Procedure:

  • Sample Preparation: Dissolve a small amount of the crude, cleaved peptide in the mobile phase.

  • HPLC Analysis:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample.

    • Run a suitable gradient or isocratic method to separate the diastereomers.

    • Monitor the elution profile with the UV detector at an appropriate wavelength (e.g., 220 nm or 254 nm).

  • Data Analysis:

    • Identify the peaks corresponding to the desired (D-Pal) and the undesired (L-Pal) diastereomers. If standards are available, their retention times will confirm the peak identities.

    • Integrate the peak areas of both diastereomers.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area of L-diastereomer / (Area of D-diastereomer + Area of L-diastereomer)] x 100

G cluster_key_factors Key Factors Influencing Racemization cluster_outcome Desired Outcome CouplingReagent Coupling Reagent (e.g., DIC, COMU) Outcome Minimized Racemization of This compound CouplingReagent->Outcome Additive Additive (e.g., Oxyma, HOAt) Additive->Outcome Base Base (e.g., Collidine, NMM) Base->Outcome Temperature Temperature (e.g., 0°C) Temperature->Outcome PreActivation Pre-activation Time (Minimize) PreActivation->Outcome

Caption: Key factors for preventing this compound racemization.

References

Technical Support Center: H-D-2-Pal-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing H-D-2-Pal-OH in Solid-Phase Peptide Synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the incorporation of this compound in SPPS?

The two main side reactions of concern when using this compound are racemization (epimerization) of the chiral center and piperidine-dione formation , particularly when D-2-pyridylalanine is at the N-terminus of the peptide.

Q2: What is racemization and why is it a concern with this compound?

Racemization is the conversion of the D-enantiomer of 2-pyridylalanine to its L-enantiomer, resulting in a loss of stereochemical integrity.[1] This is problematic as it can lead to diastereomeric peptide impurities that are often difficult to separate from the target peptide, potentially impacting the final product's biological activity and purity.[1] The pyridyl group in this compound can influence the susceptibility of the alpha-proton to abstraction, which is a key step in the racemization mechanism. One study noted that the coupling of Fmoc-2-Pal-OH is particularly prone to epimerization.[2]

Q3: What is piperidine-dione formation?

Piperidine-dione formation is an intramolecular cyclization reaction that can occur with the N-terminal amino acid of a peptide chain, especially after Fmoc deprotection. The free N-terminal amine can attack the carbonyl group of the preceding amide bond, leading to the formation of a six-membered ring and cleavage of the N-terminal residue. While not exclusively a problem for this compound, its presence at the N-terminus can lead to this side reaction.

Q4: How can I detect racemization of the D-2-pyridylalanine residue in my peptide?

Racemization can be detected and quantified using chiral High-Performance Liquid Chromatography (HPLC) analysis of the hydrolyzed peptide.[3][4] This involves cleaving the peptide from the resin, purifying the crude peptide, hydrolyzing it into its constituent amino acids, and then analyzing the amino acid mixture on a chiral HPLC column.[3] Gas chromatography-mass spectrometry (GC-MS) after derivatization can also be employed to separate and quantify the D- and L-enantiomers.[5]

Troubleshooting Guides

Issue 1: Suspected Racemization of this compound Residue

Symptoms:

  • Appearance of a new peak close to the main product peak in the HPLC chromatogram of the crude peptide.

  • Mass spectrometry data showing a species with the same mass as the target peptide but with different retention characteristics.

  • Reduced biological activity of the purified peptide compared to expected values.

Troubleshooting Workflow:

cluster_0 Troubleshooting Racemization Start Suspected Racemization Analyze Confirm Racemization (Chiral HPLC/GC-MS of Hydrolysate) Start->Analyze OptimizeCoupling Optimize Coupling Protocol Analyze->OptimizeCoupling Racemization Confirmed SelectReagent Select Appropriate Coupling Reagent OptimizeCoupling->SelectReagent ControlBase Control Base and Temperature SelectReagent->ControlBase CheckCleavage Review Cleavage Protocol ControlBase->CheckCleavage End Minimized Racemization CheckCleavage->End

Caption: Troubleshooting workflow for addressing racemization of this compound.

Mitigation Strategies & Experimental Protocols:

1. Optimize Coupling Reagent and Additives:

The choice of coupling reagent is critical in preventing racemization.[1] Onium salt-based reagents like HBTU and HATU can increase the risk of racemization under basic conditions, while carbodiimide-based reagents such as DIC, in the presence of an additive like HOBt or Oxyma, are generally preferred to minimize this side reaction.[1]

  • Protocol: Low-Racemization Coupling of Fmoc-D-2-Pal-OH

    • Swell the resin-bound peptide in DMF.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.

    • Add the activation solution to the resin immediately without pre-activation.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test.

2. Control Base and Temperature:

The type and amount of base used during coupling significantly impact epimerization.[1] The use of sterically hindered bases like N,N-diisopropylethylamine (DIPEA) is common, but excess should be avoided.[1] Lowering the reaction temperature can also reduce the rate of racemization.[6]

  • Recommendation: Use a minimal amount of DIPEA (e.g., 1-2 equivalents) and consider performing the coupling at 0°C, especially for this sensitive residue.

Quantitative Data on Coupling Reagent Performance (General Peptides):

Coupling ReagentAdditiveBaseTypical Yield (%)Propensity for Racemization
HATUHOAtDIPEA~99Moderate to High
HBTUHOBtDIPEA~95-98Moderate
DICHOBt-~95Low
COMU-DIPEA>99Low

Note: This table provides a general comparison. The actual extent of racemization for this compound will be sequence-dependent.

Issue 2: Piperidine-dione Formation at the N-terminus

Symptoms:

  • Presence of a deletion product corresponding to the loss of the N-terminal D-2-pyridylalanine residue in the mass spectrum.

  • Lower than expected yield of the full-length peptide.

Troubleshooting Workflow:

cluster_1 Troubleshooting Piperidine-dione Formation Start Suspected Piperidine-dione Formation Confirm Confirm N-terminal Deletion (MS) Start->Confirm ModifyProtocol Modify Synthetic Protocol Confirm->ModifyProtocol Deletion Confirmed UseDipeptide Incorporate as a Dipeptide ModifyProtocol->UseDipeptide ChangeResin Use Sterically Hindered Resin ModifyProtocol->ChangeResin End Minimized Side Reaction UseDipeptide->End ChangeResin->End

Caption: Troubleshooting workflow for piperidine-dione formation.

Mitigation Strategies & Experimental Protocols:

1. Incorporate as a Dipeptide:

If this compound is the second amino acid to be coupled, consider coupling it as part of a dipeptide (e.g., Fmoc-Xaa-D-2-Pal-OH). This bypasses the stage where D-2-pyridylalanine is the N-terminal residue on the resin, thus preventing piperidine-dione formation.

2. Use a Sterically Hindered Resin:

For peptides with N-terminal D-2-pyridylalanine, using a resin with a sterically hindered linker, such as a 2-chlorotrityl chloride (2-CTC) resin, can suppress this side reaction.

  • Protocol: Loading Fmoc-D-2-Pal-OH onto 2-CTC Resin

    • Swell 2-CTC resin in DCM for 30 minutes.

    • In a separate vessel, dissolve Fmoc-D-2-Pal-OH (1.5 eq.) in DCM.

    • Add DIPEA (3 eq.) to the amino acid solution.

    • Add the amino acid solution to the swollen resin and react for 1-2 hours.

    • Cap any unreacted sites on the resin with a solution of DCM/MeOH/DIPEA (80:15:5) for 30 minutes.

    • Wash the resin thoroughly with DCM and DMF before proceeding with the synthesis.

Issue 3: Incomplete Cleavage or Side Reactions During Cleavage

Symptoms:

  • Low yield of the crude peptide after cleavage.

  • Presence of unexpected peaks in the HPLC chromatogram, potentially with masses corresponding to adducts with scavengers or protecting groups.

Troubleshooting Workflow:

cluster_2 Troubleshooting Cleavage Issues Start Low Yield or Impurities Post-Cleavage AnalyzeCrude Analyze Crude Peptide (HPLC/MS) Start->AnalyzeCrude OptimizeCocktail Optimize Cleavage Cocktail AnalyzeCrude->OptimizeCocktail Side Products Detected AdjustTimeTemp Adjust Cleavage Time/Temperature AnalyzeCrude->AdjustTimeTemp Incomplete Cleavage ReviewWorkup Review Post-Cleavage Work-up OptimizeCocktail->ReviewWorkup AdjustTimeTemp->ReviewWorkup End Improved Yield and Purity ReviewWorkup->End

Caption: Troubleshooting workflow for peptide cleavage issues.

Optimized Cleavage Protocols:

The choice of cleavage cocktail is dependent on the other amino acids present in your peptide sequence. The pyridyl group itself is generally stable to standard TFA cleavage conditions.

Recommended Cleavage Cocktails:

Reagent CocktailComposition (v/v/w for solids)Application Notes
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISA good general-purpose cocktail. Phenol helps to protect tyrosine and tryptophan residues. TIS is an effective scavenger for trityl groups.[7]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTRecommended for peptides containing multiple sensitive residues like Cys, Met, and Trp. EDT helps to reduce oxidized species.
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OSuitable for peptides without sensitive residues such as Trp, Met, or Cys.[7]
TFA/TIS/EDT/H₂O 94% TFA, 1% TIS, 2.5% EDT, 2.5% H₂OA good choice for peptides containing Cysteine to prevent oxidation and other side reactions.
  • Protocol: Standard Cleavage

    • Wash the dried peptide-resin with DCM.

    • Add the appropriate cleavage cocktail (e.g., Reagent B, 10 mL per gram of resin).

    • Gently agitate at room temperature for 2-3 hours.[7]

    • Filter the resin and collect the filtrate.

    • Wash the resin with a small amount of fresh TFA.

    • Precipitate the peptide by adding the combined filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the peptide pellet under vacuum.

By carefully selecting your synthesis strategy, coupling reagents, and cleavage conditions, the side reactions associated with this compound can be effectively minimized, leading to a higher yield and purity of your target peptide. For further assistance, please consult the cited literature or contact our technical support team.

References

Technical Support Center: H-D-2-Pal-OH Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of peptides containing H-D-2-Pal-OH (D-2-pyridylalanine).

Troubleshooting Guide

Low yield in peptide synthesis can be attributed to a variety of factors, from incomplete reactions to side reactions and purification challenges. This guide addresses common issues encountered when synthesizing peptides incorporating the unnatural amino acid D-2-pyridylalanine.

Q1: We are experiencing a significantly low yield after the coupling step of Fmoc-D-2-Pal-OH. What are the likely causes and how can we improve the coupling efficiency?

A1: Low coupling efficiency for Fmoc-D-2-Pal-OH can primarily be attributed to steric hindrance and the electronic effects of the pyridine (B92270) ring. The nitrogen atom at the 2-position creates steric bulk, impeding the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

Troubleshooting Steps & Solutions:

  • Optimize Coupling Reagents: Standard coupling reagents may not be sufficient. It is recommended to use more potent activating agents.

  • Double Coupling: Perform the coupling step twice with a fresh solution of activated amino acid and coupling reagents to drive the reaction to completion.

  • Extend Coupling Time: Increasing the reaction time can help overcome the steric hindrance and improve coupling efficiency.

  • Monitor Coupling Completion: Use a qualitative test, such as the Kaiser test, to confirm the absence of free primary amines before proceeding to the next deprotection step. A positive Kaiser test (blue beads) indicates incomplete coupling.

G cluster_symptoms Symptom cluster_diagnosis Potential Cause cluster_solutions Solutions Low_Yield Low overall yield of the final peptide Incomplete_Coupling Incomplete coupling of Fmoc-D-2-Pal-OH Low_Yield->Incomplete_Coupling Potent_Reagents Use more potent coupling reagents (e.g., HATU, HCTU) Incomplete_Coupling->Potent_Reagents Double_Coupling Perform double coupling Incomplete_Coupling->Double_Coupling Extended_Time Extend coupling reaction time Incomplete_Coupling->Extended_Time Monitor_Completion Monitor completion with Kaiser test Incomplete_Coupling->Monitor_Completion

Coupling ReagentActivating AdditiveBaseKey Features
HATU HOAtDIPEA/NMMHighly efficient, especially for sterically hindered amino acids.
HCTU 6-Cl-HOBtDIPEA/NMMSimilar reactivity to HATU, often more cost-effective.
PyAOP -DIPEA/NMMEffective for sterically demanding amino acids.
COMU -DIPEA/NMMThird-generation uronium reagent with high reactivity.

Q2: We observe peptide aggregation during the synthesis of a sequence containing D-2-pyridylalanine. What causes this and what strategies can we employ to minimize it?

A2: Peptide aggregation during solid-phase peptide synthesis (SPPS) is a common problem, particularly for hydrophobic sequences or those prone to forming secondary structures. The pyridyl group in D-2-pyridylalanine can play a role in intermolecular contacts, potentially influencing aggregation.[1][2] However, pyridylalanine has also been shown to enhance the aqueous solubility of peptides, which can be beneficial.[3]

Strategies to Mitigate Aggregation:

  • Solvent Choice: Switching from DMF to N-Methyl-2-pyrrolidone (NMP) or using a mixture of solvents can improve solvation of the peptide chain.

  • Chaotropic Agents: Adding chaotropic salts like LiCl to the solvent can help disrupt secondary structures.

  • Temperature: Performing the coupling at a higher temperature can sometimes disrupt aggregation.

  • Resin Loading: Using a resin with a lower substitution level increases the distance between peptide chains, reducing the likelihood of intermolecular aggregation.

G Aggregation Peptide Aggregation on Resin Solvent Change Solvent (e.g., NMP) Aggregation->Solvent Salts Add Chaotropic Salts (e.g., LiCl) Aggregation->Salts Temperature Increase Coupling Temperature Aggregation->Temperature Resin Use Low-Load Resin Aggregation->Resin

Q3: Are there any specific side reactions associated with the pyridyl group of D-2-Pal-OH during Fmoc-SPPS?

A3: The basicity of the pyridine nitrogen in D-2-pyridylalanine presents a potential for side reactions that are less common with other amino acids. While extensive literature on this specific topic is not available, the following should be considered:

  • Unwanted Alkylation: The nucleophilic pyridine nitrogen could potentially be alkylated by carbocations formed from cleavage scavengers (e.g., triisopropylsilane) or from side-chain protecting groups.

  • Interaction with Coupling Reagents: The basicity of the pyridine ring might interfere with the activation step by partially neutralizing the acidic additives (e.g., HOBt, HOAt) or by coordinating with the coupling reagent itself. This can lead to reduced coupling efficiency.

To minimize these potential side reactions, it is crucial to use a sufficient excess of coupling reagents and additives and to carefully select scavengers during the final cleavage step.

Q4: We are facing difficulties in purifying our D-2-pyridylalanine-containing peptide by reverse-phase HPLC. The peptide either elutes very early or shows poor peak shape. How can we optimize the purification?

A4: The pyridyl group imparts a degree of polarity to the peptide, which can lead to early elution from C18 columns. The basic nature of the pyridine ring can also lead to interactions with residual silanols on the silica-based stationary phase, resulting in peak tailing.

Purification Optimization Strategies:

  • Modify the Mobile Phase:

    • Ion-Pairing Agent: Instead of trifluoroacetic acid (TFA), consider using an ion-pairing agent that provides stronger retention for basic peptides, such as heptafluorobutyric acid (HFBA).[4]

    • pH: Adjusting the pH of the mobile phase can alter the ionization state of the pyridyl group and improve peak shape.

  • Alternative Chromatography:

    • If reverse-phase chromatography remains problematic, consider alternative purification methods such as ion-exchange chromatography, which separates molecules based on charge.

ParameterStandard Condition (TFA)Alternative Condition (HFBA)Rationale
Ion-Pairing Agent 0.1% TFA0.1% HFBAHFBA provides stronger ion-pairing with basic residues, increasing retention.[4]
Expected Elution EarlyLaterIncreased hydrophobicity of the ion pair.
Peak Shape May show tailingOften improvedStronger ion-pairing can mask interactions with silanols.

Frequently Asked Questions (FAQs)

Q5: Can the basicity of the D-2-pyridylalanine side chain cause premature Fmoc deprotection?

A5: While the pyridine ring is basic, it is generally not basic enough to cause significant premature deprotection of the Fmoc group under standard coupling conditions, especially when a tertiary amine base like DIPEA is used. However, prolonged coupling times with very hindered amino acids could potentially lead to a slight increase in Fmoc loss.

Q6: Is it necessary to protect the pyridine nitrogen of D-2-Pal-OH during synthesis?

A6: In most cases, protection of the pyridine nitrogen is not necessary for Fmoc-based solid-phase peptide synthesis. The ring is generally stable to the reagents used. However, for specific applications or if side reactions involving the pyridine nitrogen are observed, a protected version of the amino acid could be considered, though this would add complexity to the synthesis and deprotection steps.

Q7: What is the best way to monitor the incorporation of D-2-pyridylalanine?

A7: In addition to the standard Kaiser test for monitoring coupling completion, it is highly recommended to analyze a small, cleaved aliquot of the peptide by mass spectrometry after the D-2-Pal-OH coupling step. This will confirm the successful incorporation of the amino acid and help to identify any potential side products early in the synthesis.

Experimental Protocols

Protocol 1: High-Efficiency Coupling of Fmoc-D-2-Pal-OH using HATU

  • Resin Preparation: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine (B6355638) in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 equivalents relative to resin loading), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.

  • Coupling Reaction: Add DIPEA (6 equivalents) to the amino acid solution and add it immediately to the deprotected resin. Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat steps 2 and 3 (double coupling).

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF.

G Start Start Swell_Resin Swell Resin in DMF Start->Swell_Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell_Resin->Fmoc_Deprotection Activate_AA Activate Fmoc-D-2-Pal-OH with HATU/HOAt/DIPEA Fmoc_Deprotection->Activate_AA Couple_to_Resin Couple to Resin (2-4 hours) Activate_AA->Couple_to_Resin Kaiser_Test Kaiser Test Couple_to_Resin->Kaiser_Test Kaiser_Test->Activate_AA Positive (Repeat Coupling) Wash_Resin Wash Resin with DMF Kaiser_Test->Wash_Resin Negative End End Wash_Resin->End

Protocol 2: Peptide Cleavage and Deprotection

  • Resin Washing and Drying: After completion of the synthesis, wash the resin thoroughly with DMF, followed by dichloromethane (B109758) (DCM), and dry the resin under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups used. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, and wash the peptide pellet with cold ether. Allow the peptide pellet to air dry.

Protocol 3: Purification of Pyridylalanine-Containing Peptides

  • Crude Peptide Dissolution: Dissolve the crude peptide in an appropriate solvent, typically a mixture of water and acetonitrile (B52724) with the chosen ion-pairing agent.

  • HPLC Analysis: Perform an analytical HPLC run to determine the retention time of the target peptide.

  • Preparative HPLC:

    • Mobile Phase A: 0.1% HFBA in water.[4]

    • Mobile Phase B: 0.1% HFBA in acetonitrile.[4]

    • Gradient: Develop a gradient based on the analytical run to separate the target peptide from impurities.

  • Fraction Collection and Analysis: Collect fractions corresponding to the target peptide peak. Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product as a fluffy white powder.

References

Technical Support Center: Fmoc-D-2-Pal-OH Coupling Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the incorporation of Fmoc-D-2-pyridylalanine (Fmoc-D-2-Pal-OH) in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why is the coupling of Fmoc-D-2-Pal-OH often challenging?

A1: The primary challenge in coupling Fmoc-D-2-Pal-OH stems from steric hindrance. The pyridine (B92270) ring at the beta-carbon of the amino acid is bulky and positioned close to the carboxylic acid group that needs to react with the free amine on the peptide-resin. This bulkiness can physically block the approach of the amine, slowing down the reaction and leading to incomplete coupling. This issue is common for amino acids with substitutions at the ortho position of an aromatic ring.[1]

Q2: What are the primary signs of an incomplete or failed coupling reaction?

A2: The most common indicators of incomplete coupling are:

  • A positive Kaiser test: This colorimetric test detects free primary amines on the resin. A blue or purple bead color indicates that the N-terminal amine of the peptide chain is still available and has not been successfully coupled with the amino acid.[2][3]

  • HPLC analysis of a test cleavage: Analysis of a small sample of the peptide cleaved from the resin will show a peak corresponding to the truncated peptide (the sequence missing the intended Fmoc-D-2-Pal-OH residue).[3]

Q3: What is racemization and why is it a particular concern with Fmoc-D-2-Pal-OH?

A3: Racemization is the conversion of a single enantiomer (in this case, the D-form) into a mixture of both D- and L-enantiomers.[4] This occurs during the activation step of the carboxyl group, which can proceed through a planar oxazolone (B7731731) intermediate.[4] The alpha-proton becomes acidic and can be removed by a base; reprotonation can then occur from either face of the planar ring, scrambling the stereochemistry.[4] This results in a diastereomeric peptide impurity that is often difficult to separate and can drastically alter the peptide's biological activity.[4] The electron-withdrawing nature of the pyridine ring can increase the acidity of this proton, potentially exacerbating the risk of racemization.[4]

Q4: Which coupling reagents are most effective for sterically hindered amino acids like Fmoc-D-2-Pal-OH?

A4: For challenging couplings involving sterically hindered amino acids, highly reactive aminium/uronium or phosphonium (B103445) salt-based reagents are preferred over standard carbodiimides like DIC alone.[1][5]

  • HATU, HCTU, and COMU are highly recommended for their efficiency and high reactivity.[1] COMU, in particular, offers a good balance of high reactivity and a low risk of racemization.[1]

  • PyBOP is another effective phosphonium salt-based reagent.[2]

  • DIC/Oxyma is a strong, cost-effective carbodiimide-based combination where the additive Oxyma Pure helps to suppress racemization and increase efficiency.[1][4]

Q5: How can I monitor the progress of the coupling reaction?

A5: The most common method for monitoring coupling reactions in real-time during SPPS is the Kaiser test (or ninhydrin (B49086) test).[2][3] This qualitative test is performed on a small sample of resin beads. A positive result (blue/purple beads) indicates the presence of unreacted primary amines, meaning the coupling is incomplete. If the test is positive, the coupling step should be repeated.[2][3]

Troubleshooting Guide

Problem: Low Coupling Efficiency / Incomplete Reaction

A persistent positive Kaiser test or the presence of deletion sequences in the final product indicates a problem with coupling efficiency.

Solution 1: Select a More Potent Coupling Reagent Standard coupling conditions may be insufficient.[5] For sterically hindered residues, a more powerful activating agent is necessary to drive the reaction to completion.

  • Recommendation: Switch from a standard carbodiimide (B86325) activator (like DIC/HOBt) to a uronium/aminium-based reagent such as HATU or HCTU, which are known to be highly efficient for coupling sterically hindered amino acids.[1][2] The combination of DIC with Oxyma is also a highly effective alternative.[1]

Solution 2: Perform a Double Coupling If a single coupling step is insufficient, repeating the procedure can help drive the reaction to completion.

  • Recommendation: After the initial coupling reaction (e.g., 1-2 hours), perform a Kaiser test.[2] If it is positive, drain the reaction vessel and add a fresh solution of activated Fmoc-D-2-Pal-OH to the resin and allow it to react again.[3]

Solution 3: Optimize Reaction Time and Solvent Insufficient reaction time or poor solvation of the growing peptide chain can hinder the coupling reaction.

  • Recommendation: Extend the coupling time to 2-4 hours or even longer.[1] If peptide aggregation is suspected (common in hydrophobic sequences), consider switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties.[6]

Problem: Suspected Racemization of Fmoc-D-2-Pal-OH

The appearance of hard-to-separate impurities with the same mass as the target peptide in the final HPLC/MS analysis may indicate racemization.

Solution 1: Use Racemization-Suppressing Additives The choice of additive during activation is critical for preserving stereochemical integrity.

  • Recommendation: Always use an additive such as Oxyma Pure or 6-Cl-HOBt in your activation mixture. These additives form active esters that are less prone to forming the planar oxazolone intermediate responsible for racemization.[4] Oxyma Pure is particularly effective in this regard.[4]

Solution 2: Minimize Pre-activation Time and Choose the Right Base Prolonged exposure of the activated amino acid to a base before it is added to the resin can increase the risk of racemization.

  • Recommendation: Keep the pre-activation time to a minimum (1-5 minutes) before adding the mixture to the resin.[2][4] Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) rather than a stronger, less hindered base.[7] In cases with a very high risk of racemization, a weaker base like sym-collidine may be considered.[7][8]

Quantitative Data Summary

The following tables provide recommended reagent concentrations and reaction times for coupling Fmoc-D-2-Pal-OH. These are based on protocols for the similarly hindered Fmoc-D-Phe(2-F)-OH and should be optimized for your specific sequence.

Table 1: Recommended Reagent Equivalents for Coupling (Equivalents are relative to the resin loading)

ReagentProtocol 1: HATU/HCTUProtocol 2: DIC/Oxyma
Fmoc-D-2-Pal-OH3.0 eq.3.0 - 5.0 eq.
Coupling Reagent2.9 eq. (HATU/HCTU)3.0 - 5.0 eq. (DIC)
Additive(Optional: 3.0 eq. HOAt)3.0 - 5.0 eq. (Oxyma)
Base (e.g., DIPEA)6.0 eq.N/A

Data adapted from protocols for sterically hindered amino acids.[1][2][4]

Table 2: Typical Reaction Parameters

ParameterRecommended Condition
SolventDMF or NMP
TemperatureRoom Temperature
Pre-activation Time1-5 minutes
Coupling Time1 - 4 hours (Monitor with Kaiser test)[1][2]

Experimental Protocols

Protocol 1: General SPPS Cycle for Amino Acid Coupling

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.[1]

  • Fmoc Deprotection: Drain the DMF. Add a 20% piperidine (B6355638) in DMF solution to the resin. Agitate for 5 minutes, then drain. Add a fresh 20% piperidine solution and agitate for an additional 15 minutes to ensure complete Fmoc removal.[2][9]

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 times), followed by Dichloromethane (DCM) (3 times), and finally DMF (3 times) to remove all residual piperidine.[2]

  • Amino Acid Coupling: Proceed with one of the activation protocols below (e.g., Protocol 2 with HATU).

  • Final Wash: After the coupling is complete (confirmed by a negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents.[2] The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Coupling using HATU

  • Preparation: In a separate vial, dissolve Fmoc-D-2-Pal-OH (3 eq.) and HATU (2.9 eq.) in DMF.

  • Activation: Add DIPEA (6 eq.) to the mixture and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.[1]

  • Coupling: Immediately add the activated amino acid solution to the deprotected and washed peptide-resin from Protocol 1.

  • Reaction: Agitate the mixture at room temperature for 1-2 hours.[2]

  • Monitoring: Perform a Kaiser test. If the test is positive, repeat the coupling step. If negative, proceed to the final wash step in Protocol 1.

Protocol 3: Coupling using DIC/Oxyma

  • Preparation: In a separate vial, dissolve Fmoc-D-2-Pal-OH (3 eq.) and Oxyma Pure (3 eq.) in DMF.[1]

  • Coupling: Add this solution to the deprotected and washed peptide-resin. Finally, add DIC (3 eq.) to the reaction vessel.[1]

  • Reaction: Agitate the mixture at room temperature for 1-4 hours. The reaction with DIC is typically slower than with HATU.[1]

  • Monitoring: Perform a Kaiser test to monitor completion. If the test is positive after 2 hours, consider extending the reaction time or performing a double coupling. If negative, proceed to the final wash.

Visualizations

G Workflow: Troubleshooting Fmoc-D-2-Pal-OH Coupling start Start SPPS Cycle deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Couple Fmoc-D-2-Pal-OH (e.g., with HATU) deprotection->coupling kaiser_test Kaiser Test coupling->kaiser_test wash Wash Resin (DMF) kaiser_test->wash Negative double_couple Incomplete Coupling: Perform Double Coupling kaiser_test->double_couple Positive next_cycle Proceed to Next Cycle wash->next_cycle double_couple->coupling next_cycle->deprotection Repeat for each AA analysis Final Peptide Analysis (HPLC/MS) next_cycle->analysis Final AA racemization_check Diastereomeric Impurity? analysis->racemization_check optimize_rac Problem Found: Optimize to Reduce Racemization (Use Oxyma, shorter pre-activation) racemization_check->optimize_rac Yes success Synthesis Successful racemization_check->success No

Caption: Troubleshooting workflow for a single coupling cycle of Fmoc-D-2-Pal-OH.

G Mechanism: Base-Catalyzed Racemization via Oxazolone Intermediate activated_d Activated D-Amino Acid (e.g., O-Acylurea) oxazolone Planar Oxazolone Intermediate activated_d->oxazolone Cyclization enolate Enolate Anion oxazolone->enolate - H⁺ (Base) enolate->oxazolone + H⁺ enolate->p1 activated_l Activated L-Amino Acid p1->activated_d Reprotonation (re) p1->activated_l Reprotonation (si)

Caption: Racemization mechanism during the activation step of peptide coupling.

References

Technical Support Center: Aggregation of Peptides Containing D-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing D-2-pyridylalanine.

Frequently Asked Questions (FAQs)

Q1: What is peptide aggregation and why is it a concern?

A1: Peptide aggregation is the process where individual peptide molecules self-associate to form larger, often insoluble, structures.[1] This can range from amorphous aggregates to highly organized amyloid fibrils.[2] Aggregation is a significant concern in drug development as it can lead to loss of therapeutic efficacy, reduced product yield, and potentially trigger an immunogenic response.[3]

Q2: How does the inclusion of D-2-pyridylalanine in a peptide sequence affect its aggregation propensity?

A2: The incorporation of pyridylalanine residues, such as 3- and 4-pyridyl-alanine, has been shown to enhance the aqueous solubility and stability of peptides. This is a strategy employed to design soluble and aggregation-resistant bioactive peptides. While specific data on D-2-pyridylalanine is limited, its hydrophilic and aromatic nature suggests it can be used to mitigate aggregation issues, particularly at neutral pH.

Q3: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A3: During SPPS, several indicators may suggest that your peptide is aggregating on the resin:

  • Poor Resin Swelling: The peptide-resin may fail to swell adequately in the synthesis solvent.

  • Incomplete or Slow Reactions: Both Fmoc deprotection and amino acid coupling reactions may be sluggish or incomplete.

  • False Negatives in Monitoring Tests: Standard tests like the Kaiser or TNBS test may yield false negatives because the aggregated peptide chains block access to free amino groups.

  • Changes in UV Profile: In continuous-flow synthesizers, a broadening and flattening of the Fmoc-deprotection UV peak can indicate aggregation.

Q4: My purified D-2-pyridylalanine-containing peptide is showing poor solubility. What should I do?

A4: Poor solubility of a purified peptide can be due to residual impurities or the intrinsic properties of the peptide sequence. Here are some steps to address this:

  • Assess the Peptide's Charge: Determine the overall charge of your peptide at the desired pH.

    • For acidic peptides (net negative charge), try dissolving in a small amount of a basic solution like 0.1M ammonium (B1175870) bicarbonate and then dilute with water.[4]

    • For basic peptides (net positive charge), use a small amount of an acidic solution like 25% acetic acid to dissolve the peptide before diluting with water.[4]

    • For neutral peptides , stronger solvents may be required.

  • Use Organic Solvents: For hydrophobic peptides, consider using organic solvents such as DMSO, DMF, or acetonitrile.

  • Sonication: Gentle sonication can help break up small particulates and enhance solubilization.[5]

  • Lyophilization and Re-dissolution: If an inappropriate solvent was used, you can often recover the peptide by lyophilization and then attempt to re-dissolve it in a more suitable solvent.

Troubleshooting Guides

Issue 1: Aggregation During Solid-Phase Peptide Synthesis

Symptoms:

  • Incomplete coupling or deprotection steps.

  • Resin clumping or shrinking.

  • Low yield of the final peptide product.

Troubleshooting Workflow:

G start Aggregation Suspected During SPPS solvent Modify Solvent System - Switch to NMP or DMSO - Use 'magic mixture' (DCM/DMF/NMP) start->solvent temp Increase Reaction Temperature (e.g., 60°C) solvent->temp chaotropes Use Chaotropic Salts - Pre-wash with LiCl or NaClO4 temp->chaotropes pseudoproline Incorporate Aggregation-Disrupting Moieties - Pseudoproline dipeptides - Hmb/Dmb protecting groups chaotropes->pseudoproline sonication Apply Sonication pseudoproline->sonication end Improved Synthesis Efficiency sonication->end

Caption: Troubleshooting workflow for on-resin peptide aggregation.

Detailed Steps:

  • Modify the Solvent System: Switch from standard solvents like DMF to more effective, aggregation-disrupting solvents such as N-methylpyrrolidone (NMP) or add dimethyl sulfoxide (B87167) (DMSO). A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.

  • Elevate the Temperature: Performing coupling reactions at a higher temperature (e.g., 60°C) can provide enough energy to disrupt the intermolecular hydrogen bonds that cause aggregation.

  • Incorporate Chaotropic Salts: Washing the resin with a solution of a chaotropic salt, such as 0.8 M lithium chloride (LiCl) in DMF, before the coupling step can help break up secondary structures. It is crucial to thoroughly wash the resin with DMF after the chaotropic salt wash to prevent interference with coupling reagents.

  • Use Aggregation-Disrupting Amino Acid Derivatives:

    • Pseudoproline Dipeptides: Introduce a "kink" in the peptide backbone to disrupt interchain hydrogen bonding by incorporating pseudoproline dipeptides at Ser or Thr residues.

    • Hmb/Dmb Protecting Groups: Protect the backbone amide nitrogen to prevent hydrogen bonding by incorporating 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) groups.

  • Apply Sonication: Gentle sonication of the reaction vessel can mechanically disrupt resin-bound aggregates.

Issue 2: Aggregation of Purified Peptide in Solution

Symptoms:

  • Visible precipitates or cloudiness in the peptide solution.

  • Increase in light scattering or turbidity over time.

  • Inconsistent results in biological assays.

Troubleshooting Workflow:

G start Peptide Aggregates in Solution ph_adjust Optimize pH - Move pH away from isoelectric point start->ph_adjust concentration Lower Peptide Concentration ph_adjust->concentration excipients Add Excipients - Sugars (e.g., sucrose) - Polyols (e.g., glycerol) - Surfactants (e.g., Polysorbate 80) concentration->excipients temp_control Control Temperature - Store at recommended temperature excipients->temp_control end Stable Peptide Solution temp_control->end

Caption: Troubleshooting workflow for aggregation of purified peptides.

Detailed Steps:

  • Optimize pH: Peptide solubility is often lowest at its isoelectric point (pI). Adjusting the pH of the solution away from the pI can increase the net charge of the peptide, leading to greater electrostatic repulsion between molecules and improved solubility.

  • Lower Peptide Concentration: Aggregation is a concentration-dependent process.[2] If you are observing aggregation, try working with a more dilute peptide solution.

  • Incorporate Excipients: The addition of certain excipients can stabilize peptides in solution. These include sugars, amino acids, polyols, and surfactants.

  • Control Temperature: Temperature can significantly impact aggregation kinetics. Ensure that the peptide solution is stored at the recommended temperature and avoid repeated freeze-thaw cycles.

Data Presentation

Table 1: Hypothetical Aggregation Kinetics of a Model Peptide With and Without D-2-Pyridylalanine

Peptide SequenceModificationLag Time (t_lag, hours)Apparent Growth Rate (k_app, h⁻¹)
Ac-XXXXXXX-NH₂None50.8
Ac-X(D-2-Pal)XXXXX-NH₂D-2-Pyridylalanine150.3

Data obtained from Thioflavin T (ThT) fluorescence assay at 37°C with constant agitation.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics

This protocol is used to monitor the formation of β-sheet-rich aggregates, such as amyloid fibrils, in real-time.

Materials:

  • Peptide stock solution (e.g., 1 mg/mL in an appropriate solvent).

  • Thioflavin T (ThT) stock solution (e.g., 1 mM in water).

  • Assay buffer (e.g., PBS, pH 7.4).

  • 96-well black, clear-bottom microplate.

  • Plate-reading fluorometer.

Procedure:

  • Prepare Working Solutions:

    • Dilute the peptide stock solution to the desired final concentration in the assay buffer.

    • Dilute the ThT stock solution to a final working concentration of 20 µM in the assay buffer.[6]

  • Set up the Assay Plate:

    • In triplicate, add your peptide solution to the wells of the 96-well plate.

    • Add the ThT working solution to each well.

    • Include control wells: buffer with ThT only (blank), and a known aggregating peptide with ThT (positive control).

  • Incubation and Measurement:

    • Place the plate in the fluorometer pre-set to 37°C.

    • Program the instrument to take fluorescence readings at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.[6]

    • Enable intermittent shaking to promote aggregation.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot fluorescence intensity versus time. A sigmoidal curve is indicative of nucleated aggregation.[2]

    • From the curve, you can determine the lag time (t_lag) and the apparent growth rate (slope of the elongation phase).[2]

Protocol 2: Transmission Electron Microscopy (TEM) for Visualizing Aggregates

This protocol allows for the direct visualization of the morphology of peptide aggregates.

Materials:

  • Peptide aggregate solution.

  • TEM grids (e.g., carbon-coated copper grids).

  • Negative stain solution (e.g., 2% uranyl acetate).

  • Filter paper.

  • Transmission Electron Microscope.

Procedure:

  • Prepare the Sample Grid:

    • Place a drop of the peptide aggregate solution onto a TEM grid.

    • Allow the sample to adsorb for 1-2 minutes.

  • Staining:

    • Wick away the excess sample solution with a piece of filter paper.

    • Place a drop of the negative stain solution onto the grid for 1-2 minutes.

    • Wick away the excess stain.

  • Drying:

    • Allow the grid to air dry completely.

  • Imaging:

    • Load the grid into the TEM.

    • Image the sample at various magnifications to observe the morphology of the aggregates (e.g., amorphous, fibrillar).

Protocol 3: Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

This protocol is used to assess changes in the secondary structure of the peptide, which can indicate aggregation.

Materials:

  • Peptide solution at various concentrations or time points.

  • CD-compatible buffer (e.g., phosphate (B84403) buffer).

  • Quartz cuvette with a short path length (e.g., 1 mm).

  • Circular Dichroism Spectropolarimeter.

Procedure:

  • Sample Preparation:

    • Prepare your peptide solution in a CD-compatible buffer. The buffer itself should not have a strong CD signal in the far-UV region.

  • Instrument Setup:

    • Set the instrument to scan in the far-UV region (e.g., 190-250 nm).

  • Measurement:

    • Record the CD spectrum of the buffer alone (blank).

    • Record the CD spectrum of your peptide solution.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum.

    • A shift in the CD signal, typically an increase in the signal around 218 nm, is indicative of β-sheet formation, a hallmark of amyloidogenic aggregation. A characteristic negative band around 220 nm is often observed for amyloid-like aggregates rich in β-sheets.[7]

Signaling Pathways and Logical Relationships

G cluster_0 Factors Influencing Aggregation cluster_1 Aggregation Pathway Intrinsic Intrinsic Factors - Amino Acid Sequence - Hydrophobicity - Charge Monomer Soluble Monomer Intrinsic->Monomer Extrinsic Extrinsic Factors - Peptide Concentration - pH - Temperature - Ionic Strength Extrinsic->Monomer Oligomer Soluble Oligomers Extrinsic->Oligomer Monomer->Oligomer Nucleation Fibril Insoluble Fibrils Oligomer->Fibril Elongation

References

Technical Support Center: Deprotection of H-D-2-Pal-OH Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering difficulties during the final deprotection step of solid-phase peptide synthesis (SPPS) for peptides incorporating H-D-2-Pal-OH (3-(2-pyridyl)-D-alanine).

Frequently Asked Questions (FAQs)

Q1: Is a side-chain protecting group required for this compound in Fmoc-SPPS?

A1: Generally, the pyridine (B92270) side chain of this compound does not require a protecting group during standard Fmoc-based solid-phase peptide synthesis. The pyridine ring is stable to the basic conditions used for Fmoc-group removal (e.g., piperidine (B6355638) in DMF) and the acidic conditions of the final cleavage from the resin.

Q2: What are the potential side reactions during the TFA-mediated deprotection of this compound containing peptides?

A2: While the pyridine ring is relatively stable, its basic nature can introduce potential complications during trifluoroacetic acid (TFA) cleavage:

  • Protonation: The pyridine nitrogen (pKa ≈ 5.2) will be protonated by the strong acid TFA. This introduces a positive charge on the side chain, which can affect the overall solubility of the peptide during and after cleavage.

  • Alkylation: Carbocations generated from the cleavage of other side-chain protecting groups (e.g., t-butyl from Boc, OtBu) or the resin linker can potentially alkylate the nucleophilic pyridine nitrogen. While less reactive than the indole (B1671886) ring of tryptophan, this possibility should be considered, especially with prolonged cleavage times or insufficient scavengers.

  • Incomplete Deprotection of Other Residues: The increased positive charge on the peptide due to the protonated pyridine ring might, in some cases, hinder the complete deprotection of other acid-labile protecting groups by electrostatic repulsion or by affecting the local chemical environment.

Q3: Can the protonation of the pyridine ring affect the final product?

A3: The protonation of the pyridine ring will result in the peptide being isolated as a TFA salt. This is a common occurrence for peptides containing basic residues. It is generally not a problem for purification by reverse-phase HPLC, as the acidic mobile phase will keep the pyridine ring protonated.

Troubleshooting Guide

Issue 1: Low Cleavage Yield

  • Possible Cause: Incomplete cleavage from the resin due to steric hindrance or aggregation of the peptide on the solid support. The positive charge on the protonated pyridine ring could contribute to aggregation.

  • Troubleshooting Steps:

    • Extend Cleavage Time: Increase the cleavage time in increments of 30-60 minutes, monitoring the cleavage progress by taking small aliquots for analysis.

    • Increase Scavenger Concentration: Ensure a sufficient concentration of scavengers to efficiently trap carbocations.

    • Optimize Cleavage Cocktail: Refer to the table below for recommended cleavage cocktails. For difficult sequences, a more robust cocktail like "Reagent K" might be beneficial.

Issue 2: Presence of Unexpected Impurities in Mass Spectrometry

  • Possible Cause: Side reactions such as alkylation of the pyridine ring or other sensitive residues (e.g., Trp, Met, Cys). Some scavengers, like thiols, have been reported to cause side reactions with heterocyclic rings.

  • Troubleshooting Steps:

    • Analyze Mass Spectra Carefully: Look for mass additions corresponding to common protecting groups (e.g., +56 for t-butyl, +242 for Trityl).

    • Optimize Scavenger Choice: Based on an analogy with furan-containing peptides, which are also heterocyclic, using scavengers like triisopropylsilane (B1312306) (TIS) and water is recommended.[1] For peptides containing other sensitive residues, 3,6-dioxa-1,8-octanedithiol (B88884) (DODT) can be a good alternative to more reactive thiols.[1]

    • Reduce Cleavage Time: Minimize the time the peptide is exposed to the strong acidic environment to reduce the chance of side reactions.

Issue 3: Poor Solubility of the Crude Peptide

  • Possible Cause: The presence of multiple positive charges from the protonated pyridine ring and other basic residues can lead to poor solubility in the precipitation solvent (e.g., diethyl ether).

  • Troubleshooting Steps:

    • Use a More Polar Precipitation Solvent: Consider a mixture of diethyl ether and a more polar solvent like methyl tert-butyl ether (MTBE) or cold dichloromethane (B109758) (DCM).

    • Lyophilization from an Aqueous Solution: After cleavage and removal of TFA, dissolve the crude peptide in a water/acetonitrile mixture and lyophilize to obtain a fluffy powder that is easier to handle and dissolve for purification.

Recommended Cleavage Cocktails

The choice of cleavage cocktail is critical for minimizing side reactions and achieving a high yield of the desired peptide. The following table summarizes recommended cocktails for peptides containing this compound, categorized by the presence of other sensitive amino acids.

Peptide Composition Recommended Cleavage Cocktail (v/v/v) Key Scavengers & Rationale Cleavage Time (hours)
Standard Peptides (without other sensitive residues)95% TFA / 2.5% Water / 2.5% TISTIS: Efficiently scavenges carbocations. Water: Suppresses t-butylation. This is a good starting point.2-3
Peptides containing Trp, Met, or Cys 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% DODTDODT: A less odorous and potentially less reactive thiol scavenger compared to EDT, which is beneficial for heterocyclic rings.[1]2-4
Peptides with multiple Arg(Pbf/Pmc) residues 82.5% TFA / 5% Water / 5% Phenol / 5% Thioanisole / 2.5% EDT (Reagent K)Thioanisole: Assists in the deprotection of Arg protecting groups. Phenol: A good scavenger for various carbocations. This is a more aggressive cocktail for challenging sequences.3-4

Experimental Protocols

Protocol 1: Standard Cleavage for this compound Containing Peptides

  • Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel. Drain the DCM.

  • Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail of TFA/Water/TIS (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of cold diethyl ether.

  • Isolation and Purification: A white precipitate should form. Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether twice. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.

Troubleshooting Workflow

Deprotection_Troubleshooting Troubleshooting Deprotection of this compound Peptides cluster_issues Identify Issue cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities cluster_solutions_solubility Solutions for Poor Solubility start Start Deprotection cleavage Perform Cleavage (e.g., TFA/H2O/TIS) start->cleavage analysis Analyze Crude Product (LC-MS) cleavage->analysis low_yield Low Yield analysis->low_yield Low Yield impurities Impurities Detected analysis->impurities Impurities solubility Poor Solubility analysis->solubility Poor Solubility success Purify Final Peptide analysis->success High Purity & Yield extend_time Extend Cleavage Time low_yield->extend_time optimize_cocktail_yield Use Stronger Cocktail (e.g., Reagent K) low_yield->optimize_cocktail_yield optimize_scavengers Optimize Scavengers (e.g., use DODT instead of EDT) impurities->optimize_scavengers reduce_time Reduce Cleavage Time impurities->reduce_time change_solvent Modify Precipitation Solvent (e.g., Ether/MTBE) solubility->change_solvent lyophilize Lyophilize from Water/ACN solubility->lyophilize extend_time->cleavage optimize_cocktail_yield->cleavage optimize_scavengers->cleavage reduce_time->cleavage change_solvent->success lyophilize->success

Troubleshooting workflow for this compound peptide deprotection.

References

Technical Support Center: Troubleshooting Diketopiperazine Formation with D-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing diketopiperazine (DKP) formation during peptide synthesis when using D-2-pyridylalanine.

Frequently Asked Questions (FAQs)

Q1: What is diketopiperazine (DKP) formation and why is it a concern when using D-2-pyridylalanine?

A1: Diketopiperazine (DKP) formation is a common side reaction in peptide synthesis, resulting in the cyclization of the N-terminal dipeptide to form a stable six-membered ring. This leads to the truncation of the desired peptide and can significantly reduce the final yield. When D-2-pyridylalanine is the N-terminal or the second amino acid in a peptide sequence, the free N-terminal amine can intramolecularly attack the amide bond, leading to the formation of a DKP and cleavage of the peptide from the resin.

Q2: How does D-2-pyridylalanine influence the rate of DKP formation?

A2: The rate of DKP formation is influenced by the properties of the N-terminal amino acid. Amino acids with aromatic side chains, such as D-2-pyridylalanine, generally exhibit a moderate rate of DKP formation. While specific kinetic data for D-2-pyridylalanine is not extensively documented, it is expected to be more prone to DKP formation than nonpolar alkyl amino acids but potentially less so than certain polar or charged residues. The aromatic pyridyl ring may influence the conformation of the peptide backbone, potentially affecting the proximity of the N-terminal amine to the scissile amide bond.

Q3: What are the key factors that promote DKP formation during solid-phase peptide synthesis (SPPS) with D-2-pyridylalanine?

A3: Several factors can increase the likelihood of DKP formation:

  • Peptide Sequence: Sequences with D-2-pyridylalanine at the N-terminus followed by a proline or another secondary amino acid are particularly susceptible.

  • Fmoc Deprotection Conditions: The basic conditions required for Fmoc group removal (e.g., using piperidine) create a free N-terminal amine that initiates the cyclization. Prolonged exposure to basic conditions can increase DKP formation.

  • Resin Type: Resins with less sterically hindered linkers, such as Wang resin, are more prone to DKP formation and subsequent cleavage of the peptide.

  • Temperature: Elevated temperatures during coupling or deprotection steps can accelerate the rate of DKP formation.[1]

  • Solvent: The choice of solvent can influence the rate of this side reaction.

Q4: How can I detect DKP formation in my crude peptide product?

A4: DKP formation can be identified by analyzing the crude peptide product using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The DKP byproduct will typically appear as a distinct, often earlier-eluting peak in the HPLC chromatogram with a mass corresponding to the cyclic dipeptide of D-2-pyridylalanine and the adjacent amino acid.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to DKP formation when synthesizing peptides containing D-2-pyridylalanine.

ProblemPotential CauseRecommended Solution
Low yield of the desired full-length peptide. Significant DKP formation leading to peptide truncation and cleavage from the resin.1. Switch to a sterically hindered resin: Use 2-chlorotrityl chloride (2-CTC) resin instead of Wang resin to minimize DKP formation. 2. Optimize Fmoc-deprotection conditions: Use a milder deprotection cocktail such as 2% DBU / 5% piperazine (B1678402) in NMP for a shorter duration.[2] 3. Incorporate a dipeptide: Couple a pre-synthesized dipeptide (e.g., Fmoc-Xaa-D-2-pyridylalanine-OH) to the resin to bypass the susceptible dipeptide stage on the solid support.
Presence of a significant impurity peak with the mass of the cyclic dipeptide in HPLC/MS. DKP formation has occurred.1. Implement the solutions for low yield. 2. Purification: If the synthesis is complete, purify the crude product using preparative HPLC to isolate the desired peptide from the DKP byproduct. For future syntheses, apply preventative measures.
Loss of the N-terminal dipeptide sequence. Cleavage of the DKP from the resin, leaving the truncated peptide attached.This is a direct consequence of DKP formation. The primary solution is to prevent its formation in subsequent syntheses by following the recommendations above.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Prone to Diketopiperazine Formation

This protocol outlines a standard procedure that is susceptible to DKP formation and can be used as a baseline for comparison.

Materials:

  • Wang resin

  • Fmoc-protected amino acids (including Fmoc-D-2-pyridylalanine-OH)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

  • Solvents: DMF, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell Wang resin in DMF for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using HBTU and DIPEA in DMF for 2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat for an additional 15 minutes.

  • Second Amino Acid Coupling (D-2-pyridylalanine): Couple Fmoc-D-2-pyridylalanine-OH using HBTU and DIPEA in DMF for 2 hours.

  • Fmoc Deprotection: Repeat step 3. This is a critical step where DKP formation is likely to be initiated.

  • Chain Elongation: Continue with subsequent coupling and deprotection cycles.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail.

  • Analysis: Analyze the crude product by HPLC and MS to quantify the desired peptide and the DKP byproduct.

Protocol 2: Optimized Protocol to Minimize Diketopiperazine Formation

This protocol incorporates modifications to suppress DKP formation when using D-2-pyridylalanine.

Materials:

  • 2-chlorotrityl chloride (2-CTC) resin

  • Fmoc-protected amino acids (including Fmoc-D-2-pyridylalanine-OH)

  • Coupling reagents (e.g., HBTU, DIPEA)

  • Optimized Fmoc deprotection solution: 2% DBU / 5% piperazine in NMP

  • Solvents: NMP, DCM

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell 2-CTC resin in DCM for 1 hour.

  • First Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the 2-CTC resin.

  • Optimized Fmoc Deprotection: Treat the resin with 2% DBU / 5% piperazine in NMP for 5 minutes, drain, and then treat for an additional 7 minutes.[2] Immediately wash the resin thoroughly with NMP.

  • Second Amino Acid Coupling (D-2-pyridylalanine): Couple Fmoc-D-2-pyridylalanine-OH using HBTU and DIPEA in NMP for 2 hours.

  • Optimized Fmoc Deprotection: Repeat step 3.

  • Chain Elongation: Continue with subsequent coupling and deprotection cycles using the optimized deprotection conditions.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups.

  • Analysis: Analyze the crude product by HPLC and MS. A significant reduction in the DKP byproduct peak should be observed compared to the standard protocol.

Visualizations

Mechanism of Diketopiperazine Formation

DKP_Formation Peptide_Resin H₂N-D-2-Pyr-Ala-CO-NH-R'-Resin Transition_State Cyclic Intermediate Peptide_Resin->Transition_State DKP Diketopiperazine (cyclo(D-2-Pyr-Ala-Xaa)) Transition_State->DKP Cleaved_Peptide H₂N-R'-Resin (Truncated Peptide) Transition_State->Cleaved_Peptide

Caption: Mechanism of diketopiperazine (DKP) formation.

Troubleshooting Workflow for DKP Formation

Troubleshooting_Workflow cluster_solutions Preventative Strategies Start Low Peptide Yield or Impurity Detected Check_MS Analyze Crude Product by MS Start->Check_MS Is_DKP Mass Correspond to DKP Byproduct? Check_MS->Is_DKP Implement_Solutions Implement Preventative Strategies Is_DKP->Implement_Solutions Yes Purify Purify Crude Product (Preparative HPLC) Is_DKP->Purify No, other issue Change_Resin Use 2-CTC Resin Implement_Solutions->Change_Resin Modify_Deprotection Use Milder Deprotection (e.g., 2% DBU / 5% Piperazine) Implement_Solutions->Modify_Deprotection Dipeptide_Coupling Use Dipeptide Coupling Strategy Implement_Solutions->Dipeptide_Coupling Resynthesize Re-synthesize Peptide Change_Resin->Resynthesize Modify_Deprotection->Resynthesize Dipeptide_Coupling->Resynthesize End Problem Resolved Resynthesize->End Purify->End

Caption: Troubleshooting workflow for DKP formation.

References

Technical Support Center: Managing Steric Hindrance with H-D-2-Pal-OH in Peptide Chains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing steric hindrance associated with the incorporation of H-D-2-pyridylalanine (H-D-2-Pal-OH) in peptide chains.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it present a challenge in peptide synthesis?

This compound, or D-2-pyridylalanine, is an unnatural amino acid characterized by a pyridine (B92270) ring attached to the β-carbon of the alanine (B10760859) side chain. This bulky side group introduces significant steric hindrance during solid-phase peptide synthesis (SPPS), which can lead to incomplete coupling reactions, lower peptide yields, and an increased risk of side reactions such as racemization.

Q2: What are the most common issues encountered when incorporating this compound?

The primary challenges include:

  • Low Coupling Efficiency: The bulky pyridine group can sterically hinder the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, resulting in incomplete coupling.

  • Racemization: The increased steric strain can make the α-carbon proton more susceptible to abstraction, leading to a loss of stereochemical integrity, particularly with certain activation methods.

  • Aggregation: Peptide sequences containing bulky, aromatic residues like this compound can be prone to aggregation on the solid support, further impeding reaction kinetics.

  • Solubility Issues: The Fmoc-protected this compound may have limited solubility in standard SPPS solvents like Dimethylformamide (DMF), which can affect its availability for the coupling reaction.

Q3: Which coupling reagents are recommended for incorporating this compound?

For sterically hindered amino acids like this compound, more potent coupling reagents are generally required. Guanidinium and phosphonium (B103445) salt-based reagents are preferred over standard carbodiimides. The most commonly recommended reagents are:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate)

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

These reagents, in combination with a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), can effectively promote amide bond formation even in sterically demanding situations.

Troubleshooting Guides

Problem 1: Low Coupling Yield of this compound

Symptoms:

  • Positive Kaiser test (blue or purple beads) after the coupling step.

  • Presence of deletion sequences (peptide lacking this compound) in the final product upon analysis by mass spectrometry.

Troubleshooting Workflow:

G Troubleshooting Low Coupling Yield cluster_solutions Solutions start Low Coupling Yield Detected (Positive Kaiser Test) check_reagents 1. Verify Reagent Quality - Fmoc-H-D-2-Pal-OH - Coupling Reagent - Base (DIPEA) - Solvent (DMF/NMP) start->check_reagents optimize_coupling 2. Optimize Coupling Conditions - Increase reagent excess - Extend coupling time check_reagents->optimize_coupling Reagents OK double_couple 3. Perform Double Coupling optimize_coupling->double_couple Yield Still Low change_reagent 4. Switch to a More Potent Coupling Reagent (e.g., HATU, PyAOP, COMU) double_couple->change_reagent Yield Still Low increase_temp 5. Increase Reaction Temperature (Caution: may increase racemization) change_reagent->increase_temp Yield Still Low check_solubility 6. Address Solubility Issues - Use NMP instead of DMF - Check Fmoc-H-D-2-Pal-OH solubility increase_temp->check_solubility Yield Still Low resolved Problem Resolved check_solubility->resolved Improvement Seen

Caption: Troubleshooting workflow for low coupling yield of this compound.

Detailed Methodologies:

  • Standard Coupling Protocol for this compound:

    • Swell the resin in DMF for 30-60 minutes.

    • Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF.

    • Wash the resin thoroughly with DMF.

    • In a separate vessel, pre-activate a solution of Fmoc-H-D-2-Pal-OH (3-5 equivalents), a coupling reagent (e.g., HATU, 3-5 equivalents), and DIPEA (6-10 equivalents) in DMF or N-Methyl-2-pyrrolidone (NMP) for 1-5 minutes.

    • Add the pre-activated amino acid solution to the resin.

    • Allow the coupling reaction to proceed for 1-4 hours at room temperature.

    • Wash the resin with DMF.

    • Perform a Kaiser test to check for complete coupling.

  • Double Coupling Strategy:

    • After the initial coupling reaction and DMF wash, repeat steps 4-7 of the standard protocol.

    • This second exposure to the activated amino acid can help drive the reaction to completion.

Problem 2: Racemization of this compound

Symptoms:

  • Presence of diastereomeric impurities in the final peptide, detectable by chiral chromatography or NMR.

  • Broadening of peaks in HPLC chromatograms.

Strategies to Minimize Racemization:

  • Choice of Coupling Reagent: While potent, some coupling reagents can increase the risk of racemization. The addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization. Reagents that incorporate these moieties, such as HBTU or COMU, are often a good choice.

  • Base Selection: Use a sterically hindered, non-nucleophilic base like DIPEA. Avoid using stronger, less hindered bases that can more readily abstract the α-proton.

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-H-D-2-Pal-OH. Prolonged exposure to the activating agent and base in the absence of the free amine on the resin can increase the likelihood of oxazolone (B7731731) formation, a key intermediate in the racemization pathway.

  • Temperature Control: Perform the coupling reaction at room temperature. While elevated temperatures can improve coupling efficiency, they can also significantly increase the rate of racemization.

Experimental Protocol for Minimizing Racemization:

  • Follow the standard coupling protocol, but with the following modifications:

  • Use COMU (3-5 equivalents) as the coupling reagent with DIPEA (6-10 equivalents).

  • Keep the pre-activation time to a minimum (e.g., 1 minute).

  • Ensure the reaction is carried out at a consistent room temperature (e.g., 25°C).

Problem 3: Peptide Aggregation

Symptoms:

  • Poor resin swelling.

  • Slow solvent flow during washing steps.

  • Consistently low yields for all subsequent amino acid couplings after the incorporation of this compound.

Solutions for Aggregation:

  • Solvent Choice: Switch from DMF to NMP, which has better solvating properties for many aggregating peptide sequences. A mixture of DMF and Dichloromethane (DCM) can also be effective.

  • Chaotropic Salts: Add chaotropic salts, such as LiCl (0.5 M), to the coupling and deprotection solutions to disrupt secondary structure formation.

  • Elevated Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-50°C). This must be balanced with the increased risk of racemization. Microwave-assisted peptide synthesis can also be beneficial in disrupting aggregation.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amino Acids (General Guidance)

Coupling ReagentRelative ReactivityRacemization RiskCostKey Considerations
DIC/HOBt ModerateLow to ModerateLowCan be slow for hindered couplings.
HBTU HighModerateModerateA reliable workhorse for many difficult couplings.
HATU Very HighModerate to HighHighHighly effective but requires careful control of conditions to minimize racemization.
PyAOP Very HighModerateHighExcellent for hindered couplings, particularly with N-methylated amino acids.
COMU Very HighLow to ModerateHighOffers high reactivity with a reduced risk of racemization compared to HATU.

Note: The optimal choice of coupling reagent can be sequence-dependent, and empirical testing is often necessary.

Experimental Protocols

Detailed Protocol for the Incorporation of this compound using HATU:

  • Resin Swelling: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in 2 mL of DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add 2 mL of 20% (v/v) piperidine in DMF. Agitate for 5 minutes, drain, and repeat with fresh piperidine solution for 15 minutes.

  • Washing: Wash the resin with DMF (5 x 2 mL).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-H-D-2-Pal-OH (4 equivalents, 0.2 mmol, ~100 mg), HATU (3.9 equivalents, 0.195 mmol, ~74 mg), and DIPEA (8 equivalents, 0.4 mmol, ~70 µL) in 1.5 mL of NMP. Vortex briefly and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate at room temperature for 2 hours.

  • Washing: Wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).

  • Monitoring: Perform a Kaiser test on a small sample of beads. If the beads are yellow, the coupling is complete. If they are blue or purple, proceed with a second coupling.

Visualizations

Signaling Pathway for Coupling and Racemization:

G Coupling vs. Racemization Pathway cluster_activation Activation cluster_reaction Reaction with Peptide AminoAcid Fmoc-H-D-2-Pal-OH + Coupling Reagent + Base ActivatedEster Activated Ester Intermediate AminoAcid->ActivatedEster Oxazolone Oxazolone Intermediate ActivatedEster->Oxazolone Undesired Side Reaction CoupledProduct Fmoc-D-2-Pal-Peptide-Resin (Desired Product) ActivatedEster->CoupledProduct Coupling RacemizedProduct Fmoc-L-2-Pal-Peptide-Resin (Racemized Product) Oxazolone->RacemizedProduct Racemization PeptideResin H2N-Peptide-Resin PeptideResin->CoupledProduct PeptideResin->RacemizedProduct

Caption: Competing pathways of productive coupling and undesired racemization.

Technical Support Center: Enhancing Peptide Stability with H-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the stability of peptides incorporating H-D-2-Pal-OH (D-3-(2-pyridyl)alanine).

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in peptide synthesis?

This compound is the D-enantiomer of the non-natural amino acid 3-(2-pyridyl)alanine. It is incorporated into peptide sequences for two primary reasons:

  • Enhanced Proteolytic Stability: The D-configuration of the amino acid provides steric hindrance, making the adjacent peptide bonds resistant to cleavage by most endogenous proteases, which are stereospecific for L-amino acids. This significantly increases the peptide's half-life in biological systems.

  • Improved Physicochemical Properties: The pyridyl group can enhance the solubility and overall biophysical characteristics of peptides.

Q2: What are the common degradation pathways for peptides?

Peptides are susceptible to both chemical and physical degradation. Common pathways include:

  • Proteolytic Degradation: Enzymatic cleavage of peptide bonds by proteases.

  • Hydrolysis: Cleavage of peptide bonds by water, often catalyzed by acidic or basic conditions.

  • Deamidation: Conversion of asparagine (Asn) or glutamine (Gln) residues to aspartic acid or glutamic acid, respectively.

  • Oxidation: Modification of susceptible residues like methionine (Met) and cysteine (Cys).

  • Racemization: Conversion of L-amino acids to their D-isomers.

  • Aggregation: Formation of insoluble peptide fibrils or amorphous aggregates.

Q3: How does incorporating this compound address these degradation pathways?

The primary benefit of this compound is its ability to mitigate proteolytic degradation. Peptides containing D-amino acids are poor substrates for proteases, leading to a longer circulation half-life.[1]

Q4: Are there any potential side reactions associated with the pyridyl group of this compound during synthesis?

Yes, the nitrogen atom in the pyridyl ring is nucleophilic and can potentially undergo N-alkylation during certain steps of solid-phase peptide synthesis (SPPS), particularly if alkylating agents are present.[2][3][4] Careful selection of protecting groups and reaction conditions is necessary to minimize this side reaction.

II. Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and handling of peptides containing this compound.

Problem 1: Low yield of the desired peptide during solid-phase peptide synthesis (SPPS).

Possible Cause Troubleshooting Step
Incomplete coupling of this compound - Use a stronger coupling agent (e.g., HATU, HCTU).- Double couple the this compound residue.- Increase the coupling time.
Aggregation of the growing peptide chain - Incorporate a pseudo-proline dipeptide or a depsipeptide unit before the difficult sequence.- Use a high-swelling resin (e.g., PEG-PS).
Side reaction of the pyridyl group - Ensure complete protection of other reactive side chains.- Avoid prolonged exposure to basic conditions that could promote N-alkylation.

Problem 2: The purified peptide shows poor stability in solution.

Possible Cause Troubleshooting Step
Suboptimal pH of the storage buffer - Determine the isoelectric point (pI) of the peptide and store it at a pH at least one unit away from the pI to minimize aggregation.- For general stability, a slightly acidic pH (e.g., pH 4-6) is often preferred.
Oxidation of susceptible amino acids - Prepare buffers with deoxygenated water.- Store the peptide solution under an inert atmosphere (e.g., argon or nitrogen).- Add antioxidants like methionine or EDTA to the buffer.
Aggregation - Store the peptide at a lower concentration.- Add excipients such as sugars (e.g., mannitol, sucrose) or non-ionic surfactants (e.g., polysorbate 80) to the formulation.

Problem 3: The peptide degrades rapidly in a serum stability assay despite the presence of this compound.

Possible Cause Troubleshooting Step
Cleavage at sites not protected by the D-amino acid - Identify the cleavage sites by mass spectrometry.- Introduce additional D-amino acids at or near the newly identified cleavage sites.- Consider other stability-enhancing modifications like cyclization or N/C-terminal capping.
Chemical instability (e.g., deamidation) - If the peptide contains Asn-Gly or Gln-Gly sequences, consider replacing these with more stable alternatives.- Optimize the pH of the formulation to minimize deamidation rates.

III. Data Presentation

The incorporation of D-amino acids like this compound has been shown to dramatically increase the half-life of peptides in biological fluids. The following table provides an illustrative comparison of the enzymatic stability of a model peptide and its D-amino acid-containing counterpart.

Table 1: Illustrative Comparison of the Enzymatic Stability of L-Peptide vs. D-Amino Acid-Containing Peptide

PeptideSequenceMatrixHalf-life (t1/2)
Model Peptide A (All L-amino acids)Ac-Tyr-Gly-Gly-Phe-L-Pal -Arg-Arg-Ile-NH2Human Serum~ 15 minutes
Model Peptide B (with D-Pal)Ac-Tyr-Gly-Gly-Phe-D-Pal -Arg-Arg-Ile-NH2Human Serum> 24 hours

Note: This data is illustrative and based on the generally observed significant increase in stability when an L-amino acid is replaced by its D-enantiomer. Actual half-life values will vary depending on the specific peptide sequence and experimental conditions.

IV. Experimental Protocols

A. Protocol for In Vitro Peptide Stability Assay in Human Serum

This protocol outlines a general procedure to determine the half-life (t½) of a peptide in human serum.

1. Materials:

  • Test peptide (e.g., containing this compound)

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile with 1% Trifluoroacetic Acid (TFA)

  • Incubator or water bath at 37°C

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

2. Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of the test peptide in an appropriate solvent (e.g., water or DMSO). Dilute the stock solution with PBS to the desired final concentration (e.g., 1 mg/mL).

  • Incubation: Add the peptide solution to human serum at a 1:1 (v/v) ratio. Vortex gently to mix and place the mixture in an incubator at 37°C.

  • Time-Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 1440 minutes), withdraw an aliquot of the reaction mixture.

  • Enzyme Inactivation/Protein Precipitation: Immediately add three volumes of the ice-cold quenching solution to the aliquot. Vortex vigorously and incubate on ice for 10 minutes to precipitate serum proteins.

  • Centrifugation: Centrifuge the samples at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Analysis: Carefully collect the supernatant for HPLC analysis.

  • Quantification: Analyze the supernatant by reverse-phase HPLC. The amount of intact peptide remaining is quantified by integrating the area of the corresponding peak in the chromatogram.

  • Data Analysis: Plot the percentage of intact peptide remaining versus time. Calculate the half-life (t½) from the degradation curve by fitting the data to a first-order exponential decay model.

B. Protocol for Identification of Peptide Degradation Products by Mass Spectrometry

This protocol provides a general workflow for identifying the degradation products of a peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Materials:

  • Degraded peptide sample (from the in vitro stability assay)

  • LC-MS system (e.g., Q-TOF, Orbitrap) with a C18 column

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

2. Procedure:

  • Sample Preparation: The supernatant collected from the stability assay can be directly injected into the LC-MS system.

  • Liquid Chromatography: Separate the components of the sample using a suitable gradient of Mobile Phase B. A typical gradient might be from 5% to 95% B over 30-60 minutes.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion mode.

    • Perform a full scan (MS1) to detect the parent ions of the intact peptide and its degradation products.

    • Perform tandem mass spectrometry (MS/MS) on the major ions detected in the MS1 scan to obtain fragmentation data.

  • Data Analysis:

    • Process the raw data using appropriate software.

    • Identify the degradation products by comparing the masses of the observed ions to the theoretical masses of potential modifications (e.g., hydrolysis, deamidation).

    • Confirm the site of modification by analyzing the MS/MS fragmentation patterns.

V. Mandatory Visualizations

G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling 3. Amino Acid Coupling (this compound) Deprotection1->Coupling Capping 4. Capping (Optional) Coupling->Capping Deprotection2 5. Repeat Deprotection Capping->Deprotection2 Cleavage 6. Cleavage & Deprotection Deprotection2->Cleavage Repeat for each amino acid Purification 7. Purification (HPLC) Cleavage->Purification

Caption: A simplified workflow for solid-phase peptide synthesis incorporating this compound.

G cluster_stability_assay Peptide Stability Assay Workflow Start Peptide in Serum @ 37°C Timepoints Collect Aliquots at Timepoints Start->Timepoints Quench Quench & Precipitate Proteins Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (HPLC/LC-MS) Centrifuge->Analyze Data Calculate Half-life (t½) Analyze->Data

Caption: The experimental workflow for determining the in vitro stability of a peptide.

G cluster_degradation Common Peptide Degradation Pathways Peptide Intact Peptide Proteolysis Proteolytic Cleavage Peptide->Proteolysis Hydrolysis Hydrolysis Peptide->Hydrolysis Deamidation Deamidation (Asn/Gln) Peptide->Deamidation Oxidation Oxidation (Met/Cys) Peptide->Oxidation Aggregation Aggregation Peptide->Aggregation Degraded Degradation Products & Loss of Activity Proteolysis->Degraded Hydrolysis->Degraded Deamidation->Degraded Oxidation->Degraded Aggregation->Degraded

Caption: An overview of the major pathways leading to peptide degradation and loss of function.

References

Validation & Comparative

The Stereochemical Switch: A Comparative Guide to H-D-2-Pal-OH and H-L-2-Pal-OH in Peptide Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as potency, stability, and receptor selectivity. Among these, the pyridylalanine (Pal) isomers, H-D-2-Pal-OH and H-L-2-Pal-OH, present a fascinating case study in the profound impact of stereochemistry on biological activity. This guide provides an objective comparison of these two isomers, supported by experimental data, to inform the rational design of novel peptide therapeutics.

Impact on Peptide Potency: A Quantitative Comparison

The stereochemical orientation of the 2-pyridyl group can dramatically influence the binding affinity and, consequently, the biological activity of a peptide. A key example is found in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists, where the substitution of natural amino acids with unnatural counterparts is a common strategy to improve pharmacological profiles.

A study on the GnRH antagonist degarelix (B1662521) provides a direct comparison of the in-vitro activity of analogs where the amino acid at position 3 was replaced with either the D- or L-isomer of a methylated 2-pyridylalanine derivative (3-(2-methoxy-5-pyridyl)-alanine). The results clearly demonstrate the superiority of the D-isomer in this specific peptide context.

Peptide AnalogStereochemistry at Position 3In Vitro GnRH Antagonist Activity (IC50)
Degarelix Analog with D-2-OMe-5PalD-isomer5.22 nM
Degarelix Analog with L-2-OMe-5PalL-isomer36.95 nM

This data indicates that the analog containing the D-isomer is approximately seven times more potent than its L-isomer counterpart in antagonizing the human GnRH receptor.

This significant difference in potency underscores the critical role of stereochemistry in the interaction between the peptide and its receptor. The D-configuration likely orients the pyridyl group in a manner that optimizes binding interactions within the receptor pocket, leading to a more stable and potent ligand-receptor complex. Conversely, the L-configuration may introduce steric hindrance or unfavorable interactions, thereby reducing binding affinity and biological activity.

While this example focuses on a GnRH antagonist, the principle that D-amino acid substitution can enhance peptide activity is a well-established concept in peptide chemistry. The incorporation of D-amino acids can induce favorable conformational constraints, increase resistance to proteolytic degradation, and lead to novel tertiary structures, all of which can contribute to enhanced potency and a longer in-vivo half-life.

Experimental Protocols

To provide a practical context for the data presented, this section outlines the key experimental methodologies employed in the synthesis, purification, and biological evaluation of peptides containing pyridylalanine isomers.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of GnRH analogs containing this compound or H-L-2-Pal-OH is typically achieved using Fmoc-based solid-phase peptide synthesis.

Workflow for Solid-Phase Peptide Synthesis

Resin Start with Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Wash1 Wash with DMF Deprotection1->Wash1 Coupling Couple Fmoc-Amino Acid (HBTU/HOBt/DIPEA) Wash1->Coupling Wash2 Wash with DMF Coupling->Wash2 Repeat Repeat Deprotection and Coupling for each amino acid in the sequence Wash2->Repeat n cycles FinalDeprotection Final Fmoc Deprotection Repeat->FinalDeprotection Wash3 Wash with DMF and DCM FinalDeprotection->Wash3 Cleavage Cleave peptide from resin and remove side-chain protecting groups (TFA cocktail) Wash3->Cleavage Precipitation Precipitate crude peptide in cold ether Cleavage->Precipitation Purification Purify by HPLC Precipitation->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Steps:

  • Resin Preparation: Rink Amide resin is swelled in N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of 20% piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-D-2-Pal-OH or Fmoc-L-2-Pal-OH) is activated using a coupling reagent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) and then coupled to the deprotected N-terminus of the growing peptide chain.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Repeat: The deprotection, coupling, and washing steps are repeated for each amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane (B1312306) and water).

  • Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

In Vitro Bioassay: GnRH Receptor Antagonist Activity

The biological activity of the synthesized GnRH analogs is determined using an in-vitro functional assay that measures their ability to inhibit GnRH-induced signaling in a cell line expressing the human GnRH receptor. A common method is the calcium flux assay.

Workflow for Calcium Flux Assay

CellCulture Culture cells expressing GnRH receptor (e.g., HEK293) DyeLoading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) CellCulture->DyeLoading Wash Wash cells to remove excess dye DyeLoading->Wash AntagonistIncubation Incubate cells with varying concentrations of the antagonist peptide Wash->AntagonistIncubation AgonistAddition Stimulate cells with a fixed concentration of a GnRH agonist AntagonistIncubation->AgonistAddition FluorescenceMeasurement Measure the change in intracellular calcium concentration by monitoring fluorescence AgonistAddition->FluorescenceMeasurement DataAnalysis Calculate IC50 values FluorescenceMeasurement->DataAnalysis GnRH GnRH GnRHR GnRH Receptor GnRH->GnRHR Binds G_protein Gαq/11 G-protein GnRHR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Co-activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Gene_expression Altered Gene Expression MAPK->Gene_expression Gonadotropin_synthesis Gonadotropin Synthesis & Secretion Gene_expression->Gonadotropin_synthesis

Comparative Analysis of H-D-2-Pal-OH, H-D-3-Pal-OH, and H-D-4-Pal-OH: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the isomeric D-pyridylalanine derivatives—H-D-2-Pal-OH, H-D-3-Pal-OH, and H-D-4-Pal-OH—reveals that the positional isomerism of the nitrogen atom in the pyridyl ring significantly influences their physicochemical and biological properties. This guide synthesizes available experimental data to provide a comparative overview for researchers, scientists, and drug development professionals.

The primary observable differences among these non-natural amino acid analogues lie in their hydrophilicity, receptor binding affinity, and cellular uptake, with downstream effects on their potential as pharmacologically active agents. While direct comparative studies on the free amino acids are limited, research incorporating these molecules into larger peptide structures provides valuable insights into their relative behaviors.

Physicochemical and Biological Properties

A key study comparing 2-pyridylalanine (2-Pal), 3-pyridylalanine (3-Pal), and 4-pyridylalanine (4-Pal) incorporated into a somatostatin (B550006) antagonist peptide backbone demonstrated clear structure-activity relationships. The data from this study is summarized in the table below.

PropertyH-L-2-Pal-OHH-D-3-Pal-OHH-D-4-Pal-OH
Hydrophilicity (logD) -2.3 ± 0.1-2.5 ± 0.1-2.6 ± 0.1
Receptor Binding Affinity (KD in nM) 0.18 ± 0.020.15 ± 0.010.11 ± 0.01
Cellular Uptake (% of added activity) 77.12 ± 1.97%82.90 ± 2.42%83.20 ± 0.70%

Note: The data above was obtained from studies on L-2-Pal, D-3-Pal, and D-4-Pal incorporated into a peptide. The D-2-Pal derivative was found to lack receptor recognition in this context.

From this data, a clear trend emerges: as the nitrogen atom moves from the 2- to the 4-position on the pyridyl ring, the hydrophilicity and cellular uptake of the resulting peptide increase, while the receptor binding affinity (indicated by a lower KD value) also improves. The lack of receptor recognition for the D-2-Pal derivative in this specific peptide context suggests that the steric hindrance or electronic properties associated with the 2-position may be unfavorable for this particular receptor interaction.

Another study investigating the effects of D-3-pyridylalanine on serotonin (B10506) concentration and tryptophan-serotonin metabolizing enzymes in rats found that, unlike its L-enantiomer, the D-isomer had no effect. This suggests that for certain biological targets, the stereochemistry of the amino acid is critical for its activity.

Experimental Protocols

To aid researchers in their own investigations, detailed methodologies for key experiments are provided below.

Determination of Hydrophilicity (LogD)

The distribution coefficient (LogD) is a measure of the lipophilicity of a compound at a given pH.

Method:

  • Preparation of Solutions: Prepare a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) and an organic solvent (typically n-octanol).

  • Compound Addition: Dissolve a known amount of the test compound (this compound, H-D-3-Pal-OH, or H-D-4-Pal-OH) in the buffered aqueous phase.

  • Partitioning: Add an equal volume of n-octanol to the aqueous solution. The mixture is then vigorously shaken for a set period to allow for partitioning of the compound between the two phases.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the aqueous and organic phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).

  • Calculation: The LogD is calculated as the logarithm of the ratio of the concentration of the compound in the organic phase to its concentration in the aqueous phase.

Receptor Binding Assay (Competitive Binding)

This assay is used to determine the affinity of a ligand for a receptor.

Method:

  • Preparation of Receptor Membranes: Prepare cell membranes from a cell line that expresses the target receptor.

  • Radioligand Selection: A radiolabeled ligand with known high affinity for the receptor is used.

  • Assay Setup: In a multi-well plate, combine the receptor membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound (the D-pyridylalanine isomers).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Cellular Uptake Assay

This assay measures the extent to which a compound is taken up by cells.

Method:

  • Cell Culture: Plate cells in a multi-well plate and allow them to adhere and grow.

  • Compound Addition: Add the test compound (radiolabeled or fluorescently tagged) to the cell culture medium at a known concentration.

  • Incubation: Incubate the cells with the compound for various time points.

  • Washing: After incubation, wash the cells thoroughly with ice-cold buffer to remove any unbound compound.

  • Cell Lysis: Lyse the cells to release the intracellular contents.

  • Quantification: Measure the amount of compound in the cell lysate using an appropriate method (e.g., scintillation counting for radiolabeled compounds or fluorescence spectroscopy for fluorescently tagged compounds).

  • Data Analysis: The cellular uptake is typically expressed as the percentage of the total added compound that is found within the cells.

Signaling Pathways and Experimental Workflows

The specific signaling pathways affected by this compound, H-D-3-Pal-OH, and H-D-4-Pal-OH as standalone molecules are not well-defined in the current literature. However, as amino acid analogues, they have the potential to interfere with various cellular processes, including protein synthesis and as competitive inhibitors of enzymes or receptors that recognize natural amino acids.

Below are generalized diagrams illustrating a potential experimental workflow for screening the effects of these compounds and a hypothetical signaling pathway that could be investigated.

Experimental_Workflow cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Cell-Based Assays cluster_3 Data Analysis & Comparison Compound_2 This compound Hydrophilicity LogD Determination Compound_2->Hydrophilicity Receptor_Binding Receptor Binding Assay Compound_2->Receptor_Binding Enzyme_Inhibition Enzyme Inhibition Assay Compound_2->Enzyme_Inhibition Cell_Viability Cell Viability (MTT Assay) Compound_2->Cell_Viability Cellular_Uptake Cellular Uptake Assay Compound_2->Cellular_Uptake Compound_3 H-D-3-Pal-OH Compound_3->Hydrophilicity Compound_3->Receptor_Binding Compound_3->Enzyme_Inhibition Compound_3->Cell_Viability Compound_3->Cellular_Uptake Compound_4 H-D-4-Pal-OH Compound_4->Hydrophilicity Compound_4->Receptor_Binding Compound_4->Enzyme_Inhibition Compound_4->Cell_Viability Compound_4->Cellular_Uptake Data_Analysis Comparative Data Analysis Hydrophilicity->Data_Analysis Receptor_Binding->Data_Analysis Enzyme_Inhibition->Data_Analysis Cell_Viability->Data_Analysis Signaling_Analysis Signaling Pathway Analysis Cellular_Uptake->Signaling_Analysis Signaling_Analysis->Data_Analysis

Caption: Experimental workflow for comparing pyridylalanine isomers.

Hypothetical_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Ligand Pyridylalanine Isomer Receptor GPCR / Transporter Ligand->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Second_Messenger Second Messenger Production (e.g., cAMP, IP3) G_Protein->Second_Messenger Kinase_Cascade Kinase Cascade (e.g., MAPK, PKA) Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Activation Kinase_Cascade->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Gene_Expression->Cellular_Response

Caption: Hypothetical GPCR signaling pathway for pyridylalanine isomers.

Conclusion

The positional isomerism of the nitrogen atom in H-D-pyridylalanine derivatives is a critical determinant of their biological activity. The available data suggests that the 4-pyridylalanine isomer may offer advantages in terms of hydrophilicity, receptor binding, and cellular uptake when incorporated into peptides. However, the lack of receptor recognition for the D-2-Pal derivative in a specific context and the inactivity of D-3-Pal in another highlight the importance of empirical testing for each specific application. Further research into the biological effects of the free H-D-pyridylalanine isomers is warranted to fully elucidate their potential as standalone therapeutic agents or as building blocks for novel drug candidates. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for such investigations.

A Comparative Guide to the Chiral Separation of D- and L-2-Pyridylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomeric purity of amino acids and their derivatives is of paramount importance in the pharmaceutical industry and drug development. The distinct pharmacological and toxicological profiles of enantiomers necessitate robust and efficient methods for their separation and quantification. This guide provides an objective comparison of contemporary techniques for the chiral separation of D- and L-2-pyridylalanine, a non-proteinogenic amino acid of interest in medicinal chemistry. We will explore High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), presenting supporting experimental data and detailed protocols to aid in method selection and development.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC is a cornerstone technique for chiral separations, offering high resolution and scalability. The key to successful enantioseparation by HPLC lies in the use of a chiral stationary phase (CSP). For the separation of amino acids like 2-pyridylalanine, two types of CSPs are particularly effective: zwitterionic ion-exchange and macrocyclic glycopeptide-based phases.

1. Zwitterionic Ion-Exchange Chromatography

Zwitterionic CSPs are specifically designed for the direct separation of underivatized amino acids.[1][2] These stationary phases possess both anionic and cationic exchange groups, enabling a dual ion-pairing mechanism for chiral recognition of zwitterionic molecules.[3][4]

  • CHIRALPAK® ZWIX™ Series: The CHIRALPAK® ZWIX(+) and ZWIX(-) columns are based on quinine (B1679958) and quinidine (B1679956) derivatives, respectively, and are known for their excellent selectivity for a wide range of amino acids.[1][2][3][5] A key feature of this pair of columns is the reversal of elution order between the ZWIX(+) and ZWIX(-) phases, which can be advantageous for confirming enantiomeric identification and for quantifying a minor enantiomer in the presence of a major one.[6]

2. Macrocyclic Glycopeptide Chromatography

Macrocyclic glycopeptide-based CSPs, such as those based on teicoplanin (Astec CHIROBIOTIC® T) and ristocetin (B1679390) A, offer a multimodal separation mechanism.[7][8][9] These phases can operate in reversed-phase, normal-phase, and polar organic modes, providing significant flexibility in method development. Chiral recognition is achieved through a combination of hydrogen bonding, π-π interactions, inclusion complexation, and ionic interactions.[7]

To provide a practical comparison, we present data for the separation of the structurally similar aromatic amino acid, DL-phenylalanine, on these columns.

Quantitative Data for HPLC Chiral Separation of Aromatic Amino Acids

MethodChiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)k'1k'2αRsReference
HPLCRistocetin AN-3,5-dinitro-2-pyridyl-alanineEthanol/Water/Triethylamine/Acetic Acid (specific ratios not provided)1.0Ambient (~22)--1.15-[9]
HPLCAstec® CHIROBIOTIC® TDL-PhenylalanineWater/Acetonitrile (20:80, v/v)1.025----
HPLCAstec® CHIROBIOTIC® TDL-PhenylalanineWater/Methanol/Formic Acid (30:70:0.02, v/v/v)1.025----

Note: k'1 and k'2 are the retention factors for the first and second eluting enantiomers, respectively. α is the selectivity factor (k'2/k'1), and Rs is the resolution factor. Dashes indicate data not provided in the source.

Capillary Electrophoresis (CE) for Chiral Separation

Capillary electrophoresis is a powerful technique for chiral separations, characterized by high efficiency, low sample and reagent consumption, and rapid method development.[10][11] Enantioseparation in CE is achieved by adding a chiral selector to the background electrolyte (BGE).[12] For amino acids, cyclodextrins (CDs) and their derivatives are the most commonly used chiral selectors.[10][11][12]

Chiral recognition by CDs is based on the formation of transient diastereomeric inclusion complexes with the enantiomers.[12] The differing stabilities of these complexes lead to different electrophoretic mobilities and thus, separation. The choice of CD type (native or derivatized) and its concentration, as well as the pH of the BGE, are critical parameters for optimizing the separation.[10][11]

While specific experimental data for the chiral separation of 2-pyridylalanine using capillary electrophoresis was not found in the searched literature, the general applicability of CD-mediated CE for the enantioseparation of underivatized and derivatized amino acids is well-established.[10][13][14] The protocol provided below is a general starting point for the development of a chiral separation method for 2-pyridylalanine.

Quantitative Data for CE Chiral Separation of Aromatic Amino Acids (for comparison)

MethodChiral SelectorAnalyteBackground Electrolyte (BGE)Voltage (kV)Temperature (°C)NotesReference
CEα-cyclodextrinDL-TryptophanNot specified--Baseline separation achieved.[13]
CEβ-cyclodextrin & 18-crown-6 (B118740)DL-Phenylalanine, DL-TyrosineNot specified--Remarkable improvements in separation with the dual additive system.[13]
CEHeptakis(2,6-di-O-methyl)-β-cyclodextrinAlanyl and Leucyl DipeptidesMalonic acid-triethanolamine, pH 3.0--Good separation for aromatic and lipophilic dipeptides.[14]

Experimental Protocols

HPLC Method for Chiral Separation of Aromatic Amino Acids (General Protocol)

This protocol is a general guideline based on methods for similar compounds on zwitterionic and macrocyclic glycopeptide CSPs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral column: CHIRALPAK® ZWIX(+) or ZWIX(-) (e.g., 250 x 4.6 mm, 3 µm) or Astec® CHIROBIOTIC® T (e.g., 250 x 4.6 mm, 5 µm).

Reagents:

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (reagent grade)

  • Diethylamine (B46881) (reagent grade)

Mobile Phase Preparation (CHIRALPAK® ZWIX™):

  • Prepare a stock solution of additives: 50 mM formic acid and 25 mM diethylamine in methanol.

  • The mobile phase is typically a mixture of methanol, acetonitrile, and water. A common starting condition is Methanol/Acetonitrile/Water (49:49:2, v/v/v) containing the acid-base additives.

Mobile Phase Preparation (Astec® CHIROBIOTIC® T):

  • Reversed-Phase: A mixture of water and an organic modifier (methanol or acetonitrile) with a volatile acidic or basic additive (e.g., 0.1% formic acid or ammonium (B1175870) acetate). A typical starting condition is Methanol/Water (e.g., 70:30, v/v) with 0.02% formic acid.

  • Polar Organic Mode: Typically a polar organic solvent or a mixture of polar organic solvents.

Procedure:

  • Equilibrate the column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.

  • Dissolve the D,L-2-pyridylalanine sample in the mobile phase or a compatible solvent.

  • Inject an appropriate volume of the sample (e.g., 5-20 µL).

  • Monitor the elution profile at a suitable wavelength (e.g., 254 nm).

  • Optimize the separation by adjusting the mobile phase composition, additives, flow rate, and temperature.

Capillary Electrophoresis Method for Chiral Separation of Amino Acids (General Protocol)

This protocol provides a starting point for developing a CE method for the chiral separation of 2-pyridylalanine using cyclodextrins.

Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., effective length 40-60 cm).

Reagents:

  • Sodium phosphate (B84403) monobasic and dibasic (for buffer preparation)

  • Chiral selector (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, or a derivatized cyclodextrin)

  • Sodium hydroxide (B78521) (for capillary conditioning)

  • Hydrochloric acid (for pH adjustment)

  • Water (deionized)

Background Electrolyte (BGE) Preparation:

  • Prepare a stock solution of the buffer (e.g., 50 mM sodium phosphate).

  • Dissolve the desired concentration of the cyclodextrin (B1172386) chiral selector in the buffer.

  • Adjust the pH to the desired value (e.g., 2.5 for cationic analytes or higher for anionic analytes) using NaOH or HCl.

  • Filter and degas the BGE before use.

Procedure:

  • Condition a new capillary by flushing with 1 M NaOH, followed by water, and then the BGE.

  • Between runs, rinse the capillary with 0.1 M NaOH, water, and the BGE.

  • Dissolve the D,L-2-pyridylalanine sample in water or the BGE.

  • Inject the sample using hydrodynamic or electrokinetic injection.

  • Apply a voltage (e.g., 15-30 kV) and monitor the separation at a suitable wavelength (e.g., 200 nm).

  • Optimize the separation by varying the type and concentration of the cyclodextrin, the BGE pH, and the applied voltage.

Visualizations

General Workflow for Chiral Separation Method Development

ChiralSeparationWorkflow cluster_0 Method Selection cluster_1 HPLC Method Development cluster_2 CE Method Development cluster_3 Analysis start Racemic Mixture of D/L-2-Pyridylalanine method_choice Choose Separation Technique start->method_choice hplc HPLC method_choice->hplc High-throughput Scalable ce Capillary Electrophoresis method_choice->ce High efficiency Low sample volume csp_selection Select Chiral Stationary Phase (CSP) hplc->csp_selection selector_selection Select Chiral Selector ce->selector_selection zwix Zwitterionic (e.g., CHIRALPAK® ZWIX™) csp_selection->zwix glycopeptide Macrocyclic Glycopeptide (e.g., Astec® CHIROBIOTIC® T) csp_selection->glycopeptide mobile_phase_hplc Optimize Mobile Phase (Composition, Additives) zwix->mobile_phase_hplc glycopeptide->mobile_phase_hplc other_params_hplc Optimize Other Parameters (Flow Rate, Temperature) mobile_phase_hplc->other_params_hplc analysis Data Acquisition and Analysis (Resolution, Selectivity) other_params_hplc->analysis cyclodextrin Cyclodextrins (Native or Derivatized) selector_selection->cyclodextrin bge_ce Optimize Background Electrolyte (BGE) (pH, Selector Concentration) cyclodextrin->bge_ce other_params_ce Optimize Other Parameters (Voltage, Temperature) bge_ce->other_params_ce other_params_ce->analysis

Caption: Workflow for chiral separation method development.

Logical Relationship of Chiral Recognition in HPLC

ChiralRecognition racemate Racemic Mixture D-Enantiomer L-Enantiomer csp Chiral Stationary Phase (CSP) racemate->csp Interaction complexes Transient Diastereomeric Complexes CSP-D Complex CSP-L Complex csp->complexes Forms separation Separation Different Elution Times complexes->separation Leads to

Caption: Principle of chiral recognition on a CSP in HPLC.

References

The Impact of H-D-2-Pal-OH on Peptide Binding Affinity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of non-natural amino acids is a key strategy in modern drug discovery to enhance the therapeutic properties of peptides, including their binding affinity, stability, and pharmacokinetic profiles. One such amino acid, H-D-2-pyridylalanine (H-D-2-Pal-OH), an isomer of pyridylalanine, offers unique structural and chemical characteristics that can significantly influence a peptide's interaction with its biological target. This guide provides a comparative analysis of the impact of pyridylalanine incorporation on peptide binding affinity, supported by experimental data and detailed methodologies.

Influence of Pyridylalanine Isomers on Receptor Binding

The position of the nitrogen atom in the pyridyl ring of pyridylalanine (Pal) allows for distinct interactions with receptor surfaces, influencing binding affinity. Studies on somatostatin (B550006) receptor (SST₂) antagonists have demonstrated that substitution of a tyrosine residue with different Pal isomers can modulate binding affinity.

A key finding is the critical role of stereochemistry. In a study on somatostatin antagonists, the substitution with L-2-pyridylalanine (the L-enantiomer of the topic amino acid) resulted in a specific binding affinity, whereas the peptide containing D-2-pyridylalanine completely lost its ability to bind to the receptor. This highlights the stringent conformational requirements of the binding pocket.

The following table summarizes the binding affinities of different Pal-containing peptides to the somatostatin receptor subtype 2 (SST₂).

Peptide AnalogueModificationBinding Affinity (Kd in nM)
Reference PeptideTyr³0.09 ± 0.02
Analogue 1L-2-Pal³0.18 ± 0.02
Analogue 23-Pal³0.15 ± 0.01
Analogue 34-Pal³0.11 ± 0.01
Analogue 4D-2-Pal³No Binding

Data sourced from a study on radiolabeled somatostatin antagonists.[1]

These results suggest that while Pal isomers can be effective surrogates for natural aromatic amino acids, the specific isomer and its stereochemistry are crucial determinants of binding affinity. The introduction of the pyridine (B92270) nitrogen can alter the electronic properties and hydrogen bonding capacity of the side chain, leading to modified interactions with the receptor.

Experimental Protocols

The determination of peptide binding affinity is crucial for understanding the impact of amino acid substitutions. Two common and powerful techniques for this purpose are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique that measures the real-time interaction between a ligand (e.g., a peptide) and an analyte (e.g., a receptor protein).

Experimental Workflow:

cluster_prep Preparation cluster_spr SPR Measurement cluster_analysis Data Analysis prep_ligand Prepare Ligand (Peptide) immobilize Immobilize Ligand on Sensor Chip prep_ligand->immobilize prep_analyte Prepare Analyte (Receptor) inject_analyte Inject Analyte at Various Concentrations prep_analyte->inject_analyte prep_buffer Prepare Running Buffer prep_buffer->immobilize prep_buffer->inject_analyte immobilize->inject_analyte Flow measure Measure Association and Dissociation inject_analyte->measure Real-time monitoring regenerate Regenerate Sensor Chip Surface measure->regenerate After each cycle sensorgram Generate Sensorgram measure->sensorgram fit_model Fit Data to a Binding Model sensorgram->fit_model calc_constants Calculate ka, kd, and KD fit_model->calc_constants

Workflow for SPR-based peptide binding analysis.

Protocol:

  • Immobilization of Ligand: The peptide of interest is immobilized on a sensor chip surface. Amine coupling is a common method for this purpose.

  • Analyte Injection: The receptor protein (analyte) is injected at various concentrations over the sensor surface.

  • Measurement of Association and Dissociation: The binding of the analyte to the immobilized ligand is monitored in real-time by detecting changes in the refractive index at the sensor surface. This is followed by a dissociation phase where the running buffer flows over the chip.

  • Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity (KD = kd/ka).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes that occur upon biomolecular interaction, providing a complete thermodynamic profile of the binding event.

Experimental Workflow:

cluster_prep Preparation cluster_itc ITC Measurement cluster_analysis Data Analysis prep_macromolecule Prepare Macromolecule (Receptor in cell) degas Degas both solutions prep_macromolecule->degas prep_ligand Prepare Ligand (Peptide in syringe) prep_ligand->degas load_cell Load Receptor into Sample Cell degas->load_cell load_syringe Load Peptide into Syringe degas->load_syringe titrate Titrate Peptide into Receptor Solution load_cell->titrate load_syringe->titrate measure_heat Measure Heat Change per Injection titrate->measure_heat Stepwise injections binding_isotherm Generate Binding Isotherm measure_heat->binding_isotherm fit_model Fit Data to a Binding Model binding_isotherm->fit_model calc_thermo Determine KD, ΔH, and ΔS fit_model->calc_thermo

Workflow for ITC-based peptide binding analysis.

Protocol:

  • Sample Preparation: The receptor protein is placed in the sample cell of the calorimeter, and the peptide solution is loaded into the injection syringe. Both solutions must be in identical buffer to minimize heats of dilution.

  • Titration: The peptide is titrated into the receptor solution in a series of small injections.

  • Heat Measurement: The heat released or absorbed during the binding event after each injection is measured.

  • Data Analysis: The integrated heat data is plotted against the molar ratio of the reactants to generate a binding isotherm. This isotherm is then fitted to a binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.

Signaling Pathway Context: The Glucagon (B607659) Receptor

To understand the functional consequence of altered binding affinity, it is important to consider the signaling pathway initiated by the peptide-receptor interaction. For instance, glucagon and its analogues, which may incorporate pyridylalanine, bind to the glucagon receptor (GCGR), a G-protein coupled receptor (GPCR).

cluster_membrane Plasma Membrane GCGR Glucagon Receptor (GCGR) G_protein G Protein (Gs) GCGR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP ATP to cAMP Glucagon Glucagon Analogue (with this compound) Glucagon->GCGR Binding PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Glycogenolysis) PKA->Cellular_Response Phosphorylation Cascade

Simplified Glucagon Receptor Signaling Pathway.

Enhanced binding affinity of a glucagon analogue due to modifications like this compound incorporation could lead to a more potent or sustained activation of this pathway, resulting in a greater physiological response.

Conclusion

The incorporation of H-D-2-pyridylalanine into peptides is a nuanced strategy for modulating binding affinity. While the introduction of a pyridyl group can offer favorable interactions, the stereochemistry of the amino acid is of paramount importance, as demonstrated by the loss of binding with the D-isomer in the context of the somatostatin receptor. This underscores the necessity for careful structural design and empirical testing when developing novel peptide therapeutics. The use of robust biophysical techniques such as SPR and ITC is essential for quantitatively evaluating the impact of such modifications on the peptide's binding characteristics and for guiding the optimization of peptide-based drug candidates. Further comparative studies focusing specifically on D-2-pyridylalanine across various peptide-receptor systems are warranted to fully elucidate its potential in drug design.

References

D-2-Pyridylalanine: A Key to Unlocking Enhanced Peptide Stability in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of the unnatural amino acid D-2-pyridylalanine into peptide therapeutics offers a significant advantage in overcoming a primary hurdle in drug development: enzymatic degradation. This strategic substitution enhances peptide stability, prolongs in vivo half-life, and ultimately improves therapeutic efficacy. This guide provides a comparative analysis of the enzymatic stability of peptides containing D-2-pyridylalanine against their L-isoform and native counterparts, supported by experimental data and detailed protocols.

The inherent susceptibility of natural L-amino acid-based peptides to rapid degradation by proteases in the body has long been a challenge for their development as viable therapeutic agents. The substitution with D-amino acids, such as D-2-pyridylalanine, presents a robust solution. The non-natural D-configuration sterically hinders the recognition and cleavage of the peptide backbone by most endogenous proteases, which are stereospecific for L-amino acids. This resistance to enzymatic breakdown leads to a longer circulation time of the peptide, allowing for a more sustained therapeutic effect.

Comparative Enzymatic Stability: D-2-Pyridylalanine vs. Alternatives

To quantify the stabilizing effect of D-2-pyridylalanine, we can examine the comparative enzymatic stability of a model peptide and its analogs containing L-2-pyridylalanine and a native aromatic amino acid like Phenylalanine (Phe). The following table summarizes hypothetical, yet representative, data from a typical serum stability assay.

Peptide SequenceModificationHalf-life in Human Serum (hours)% Intact Peptide after 24 hours
Ac-Tyr-Gly-Gly-Phe -Leu-NH2Native Peptide (Control)0.5< 5%
Ac-Tyr-Gly-Gly-L-2-pyridylalanine -Leu-NH2L-2-pyridylalanine Analog1.2~15%
Ac-Tyr-Gly-Gly-D-2-pyridylalanine -Leu-NH2D-2-pyridylalanine Analog> 48> 95%

This data is illustrative and intended to represent typical outcomes of such experiments.

As the data indicates, the peptide containing D-2-pyridylalanine exhibits a dramatically increased half-life and remains largely intact after 24 hours in human serum compared to the native peptide and the L-2-pyridylalanine analog. This profound increase in stability is a direct result of the D-amino acid's resistance to proteolysis.

Experimental Protocols

A detailed understanding of the methodologies used to assess enzymatic stability is crucial for researchers in this field.

Serum Stability Assay

Objective: To determine the half-life of a peptide in the presence of serum proteases.

Materials:

  • Test peptide and control peptides

  • Human serum (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) solution (20% w/v)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

Procedure:

  • Peptide Incubation:

    • Prepare a stock solution of the test peptide in PBS.

    • Add the peptide stock solution to pre-warmed human serum to a final concentration of 100 µM.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the incubation mixture.

  • Protein Precipitation:

    • Immediately add an equal volume of cold 20% TCA solution to the aliquot to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex the sample and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Sample Analysis:

    • Collect the supernatant containing the peptide.

    • Analyze the supernatant by reverse-phase HPLC (RP-HPLC).

    • Use a gradient of water/ACN with 0.1% TFA as a mobile phase.

    • Monitor the peptide peak area at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of intact peptide versus time and determine the half-life (t½) of the peptide.

Logical Workflow for Peptide Stability Enhancement

The process of enhancing peptide stability through the incorporation of unnatural amino acids like D-2-pyridylalanine can be visualized as a logical workflow. This involves initial design, synthesis, and subsequent testing to validate the improved properties.

Peptide_Stability_Workflow Workflow for Enhancing Peptide Stability A Peptide Design & Target Identification B Solid-Phase Peptide Synthesis A->B C Incorporate D-2-pyridylalanine B->C D Purification & Characterization (HPLC, MS) C->D E Enzymatic Stability Assay (e.g., Serum) D->E F Data Analysis (Half-life Determination) E->F G Compare with Control Peptides F->G H Lead Candidate with Enhanced Stability G->H

Caption: A logical workflow for developing peptides with enhanced enzymatic stability.

Signaling Pathway Inhibition: A Potential Application

Peptides incorporating D-2-pyridylalanine can be designed as potent and stable inhibitors of specific signaling pathways implicated in disease. For instance, a peptide could be developed to block the interaction between a receptor and its ligand, thereby inhibiting downstream signaling.

Signaling_Pathway_Inhibition Inhibition of a Generic Signaling Pathway cluster_0 Extracellular cluster_1 Intracellular Ligand Ligand Receptor Receptor Ligand->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates D2PA_Peptide D-2-pyridylalanine Peptide Inhibitor D2PA_Peptide->Receptor Blocks Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response TranscriptionFactor->CellularResponse Leads to

Caption: A diagram illustrating how a D-2-pyridylalanine peptide can inhibit a signaling pathway.

A Comparative Guide to Coupling Reagents for Fmoc-D-2-Pal-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is a critical determinant of success. The efficiency of peptide bond formation, the purity of the final product, and the preservation of stereochemical integrity are all profoundly influenced by the choice of activator. This is particularly true for sterically hindered amino acids like Fmoc-D-2-(2-pyridyl)alanine (Fmoc-D-2-Pal-OH), where the bulky pyridyl group can pose significant challenges to the coupling reaction.

This guide provides an objective comparison of the performance of various common coupling reagents for the incorporation of Fmoc-D-2-Pal-OH. The information presented herein is supported by a synthesis of experimental data compiled from various scientific sources to aid in making informed decisions for your peptide synthesis protocols.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent is typically evaluated based on several key performance indicators: coupling efficiency (yield), the purity of the resulting peptide, and the extent of racemization. For sterically hindered amino acids, reaction time is also a critical factor. The following table summarizes the performance of several widely used coupling reagents in the context of coupling challenging amino acids like Fmoc-D-2-Pal-OH.

Coupling ReagentReagent TypeTypical Coupling TimeRepresentative Yield (%)Representative Purity (%)Level of RacemizationKey Considerations
HATU Aminium/Uronium Salt15-45 minutes>99>95Very LowHighly efficient and fast-acting, ideal for sterically hindered residues.[1][2] The HOAt byproduct provides anchimeric assistance, enhancing the reaction rate.
HBTU Aminium/Uronium Salt20-60 minutes>98>95LowA widely used and effective reagent, though generally slightly less reactive than HATU.[1][3]
HCTU Aminium/Uronium Salt15-45 minutes>99>95Very LowOffers similar reactivity to HATU, often at a lower cost, making it a cost-effective choice for demanding syntheses.[3]
PyBOP Phosphonium Salt30-120 minutes>98>95LowA robust reagent with a lower risk of guanidinylation side reactions compared to aminium/uronium salts.[4] It is a good choice for racemization-prone amino acids.[5]
DIC/Oxyma Carbodiimide/Additive60-120 minutes>95>95Very LowA cost-effective option that offers a good safety profile, as Oxyma is a non-explosive alternative to HOBt.[6][7] Reaction kinetics may be slower than onium salts.[8]

Disclaimer: The data presented in this table is a compilation of representative values from various studies and application notes. Actual results may vary depending on the specific peptide sequence, solid support, solvent, base, and other reaction conditions.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are generalized protocols for the coupling of Fmoc-D-2-Pal-OH using the compared reagents in solid-phase peptide synthesis.

General Resin Preparation and Fmoc Deprotection
  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF. This is typically done in two steps: a brief initial treatment (1-3 minutes) followed by a longer treatment (15-20 minutes).

  • Washing: Wash the resin thoroughly with DMF to remove all traces of piperidine.

Coupling Protocol 1: Using HATU/HCTU
  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 equivalents relative to resin loading) and HATU or HCTU (2.9 equivalents) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Coupling Reaction: Add the activation mixture to the deprotected resin and agitate at room temperature for 30-120 minutes.

  • Monitoring the Reaction: Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test.

  • Washing: Once the coupling is complete, wash the resin with DMF (3 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

Coupling Protocol 2: Using PyBOP
  • Reagent Solution Preparation: In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 equivalents) and PyBOP (3 equivalents) in DMF.

  • Base Addition: Add DIPEA (6 equivalents) to the solution.

  • Coupling Reaction: Add the mixture to the deprotected resin and agitate at room temperature for 30-120 minutes.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Coupling Protocol 3: Using DIC/Oxyma
  • Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-D-2-Pal-OH (3 equivalents) and Oxyma (3 equivalents) in DMF.

  • Coupling Reaction: Add the amino acid/Oxyma solution to the deprotected resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents). Agitate at room temperature for 60-240 minutes.

  • Monitoring and Washing: Follow steps 4 and 5 from Protocol 1.

Visualizing the Process

Diagrams can aid in understanding the experimental workflow and the underlying chemical mechanisms.

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-D-2-Pal-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Cycle Repeat Cycle or Final Cleavage Wash2->Cycle

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA Fmoc-AA-COOH Carboxylic Acid AE Fmoc-AA-O-X Activated Ester AA->AE + CR CR Coupling Reagent + Base AE_node Fmoc-AA-O-X Activated Ester Resin_NH2 Resin-NH2 N-terminal Amine Peptide_Bond Fmoc-AA-NH-Resin Peptide Bond AE_node->Peptide_Bond + Resin-NH2

Caption: General Mechanism of Peptide Bond Formation.

Conclusion

The choice of coupling reagent for the incorporation of the sterically hindered amino acid Fmoc-D-2-Pal-OH is a critical decision that significantly impacts the success of peptide synthesis. For routine and efficient coupling, aminium/uronium reagents such as HATU and HCTU are highly recommended due to their high reactivity and ability to overcome steric hindrance, leading to high yields and purity with minimal racemization.[1][3] PyBOP also presents a strong alternative, offering a good balance of reactivity and a reduced risk of certain side reactions.[4][5] For a more cost-effective approach, the combination of DIC with Oxyma can yield good results, although potentially requiring longer reaction times.[7][8] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the scale, the complexity of the peptide sequence, and budgetary considerations.

References

A Comparative Guide to the Validation of H-D-2-Pal-OH Incorporation: Edman Degradation vs. Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as H-D-2-Pal-OH ((R)-2-Amino-3-(pyridin-2-yl)propanoic acid), into peptide structures is a critical strategy in modern drug discovery and peptide engineering. This modification can enhance biological activity, increase stability against enzymatic degradation, and introduce novel functionalities. However, the successful synthesis of such modified peptides necessitates rigorous validation to confirm the precise incorporation and positioning of the unnatural amino acid. This guide provides a comparative analysis of two primary analytical techniques for this purpose: the classical Edman degradation and the contemporary mass spectrometry-based methods.

Introduction to this compound and the Imperative of Sequence Validation

This compound is a derivative of the amino acid alanine, featuring a pyridinyl group on the side chain. Its inclusion in a peptide sequence can significantly alter the peptide's conformational properties and receptor-binding interactions. Inaccurate incorporation can lead to inactive or even antagonistic compounds, underscoring the necessity for meticulous sequence validation.

Method 1: Edman Degradation

Edman degradation is a long-established method for N-terminal sequencing of peptides.[1] It involves a stepwise chemical process that removes and identifies one amino acid at a time from the N-terminus of a peptide.

Experimental Protocol: Edman Degradation of a Peptide Containing this compound

Objective: To confirm the presence and position of this compound in a synthetic peptide.

Materials:

  • Purified peptide containing this compound

  • Automated Edman Sequencer

  • Phenyl isothiocyanate (PITC)

  • Trifluoroacetic acid (TFA)

  • Heptane/ethyl acetate (B1210297) solvent mixture

  • Acetonitrile (B52724)

  • PTH (phenylthiohydantoin) amino acid standards (including a custom-synthesized PTH-H-D-2-Pal-OH standard)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Sample Preparation: A purified sample of the peptide (typically 10-100 picomoles) is loaded onto a polyvinylidene difluoride (PVDF) membrane and allowed to dry.

  • Coupling: The peptide on the membrane is treated with PITC in a basic buffer (e.g., N-methylpiperidine in pyridine/water) to form a phenylthiocarbamoyl (PTC)-peptide.

  • Washing: The excess PITC and by-products are washed away with a non-polar solvent like heptane/ethyl acetate.

  • Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide by treatment with anhydrous TFA, forming an anilinothiazolinone (ATZ)-amino acid and the shortened peptide.

  • Extraction: The ATZ-amino acid derivative is selectively extracted with an organic solvent.

  • Conversion: The extracted ATZ-amino acid is converted to the more stable PTH-amino acid derivative by treatment with aqueous acid.

  • Identification: The resulting PTH-amino acid is injected into an HPLC system. Its retention time is compared to a set of known PTH-amino acid standards, including the custom-synthesized PTH-H-D-2-Pal-OH standard.

  • Repetition: The remaining peptide on the PVDF membrane undergoes the next cycle of coupling, cleavage, and extraction to identify the subsequent amino acid in the sequence.

Data Presentation: Edman Degradation

The primary output of an Edman degradation experiment is a series of HPLC chromatograms, one for each cycle. The presence of this compound at a specific position is confirmed by the appearance of a peak at the retention time corresponding to the PTH-H-D-2-Pal-OH standard in the chromatogram for that cycle.

Table 1: Hypothetical HPLC Retention Times for PTH-Amino Acids

PTH-Amino Acid DerivativeRetention Time (minutes)
PTH-Alanine8.5
PTH-Glycine7.2
PTH-Leucine12.1
PTH-H-D-2-Pal-OH 10.3 (Hypothetical)
PTH-Serine6.8

Note: The retention time for PTH-H-D-2-Pal-OH is hypothetical and would need to be determined experimentally using a synthesized standard.

Method 2: Mass Spectrometry

Mass spectrometry (MS) has become a powerful and versatile tool for peptide sequencing, offering high sensitivity and the ability to analyze complex mixtures. Tandem mass spectrometry (MS/MS) is particularly well-suited for sequencing peptides containing unnatural amino acids.

Experimental Protocol: Mass Spectrometry of a Peptide Containing this compound

Objective: To confirm the incorporation and determine the precise location of this compound in a synthetic peptide.

Materials:

  • Purified peptide containing this compound

  • High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with fragmentation capabilities (e.g., CID, HCD)

  • Liquid chromatography system (for LC-MS/MS)

  • Solvents for mobile phase (e.g., water, acetonitrile, formic acid)

Procedure:

  • Sample Preparation: The purified peptide is dissolved in a solvent compatible with mass spectrometry, typically a mixture of water and acetonitrile with a small amount of formic acid.

  • Ionization: The peptide solution is introduced into the mass spectrometer, where the peptide molecules are ionized, most commonly by electrospray ionization (ESI).

  • MS1 Scan: The mass spectrometer performs a survey scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide. The observed mass should match the theoretical mass calculated for the peptide containing this compound.

  • Precursor Ion Selection: The ion corresponding to the intact peptide is isolated.

  • Fragmentation (MS/MS): The isolated precursor ion is subjected to fragmentation using techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD). This breaks the peptide bonds, generating a series of fragment ions (b- and y-ions).

  • MS2 Scan: The m/z values of the resulting fragment ions are measured in a second scan (MS2).

  • Data Analysis: The resulting MS/MS spectrum is analyzed. The mass differences between adjacent b- or y-ions correspond to the mass of the amino acid residue at that position. The incorporation of this compound will result in a mass shift in the fragment ion series corresponding to its residue mass (148.07 Da).

Data Presentation: Mass Spectrometry

The key data from a mass spectrometry experiment for peptide sequencing is the MS/MS spectrum. The sequence is deduced by identifying the series of b- and y-ions.

Table 2: Comparison of Edman Degradation and Mass Spectrometry for this compound Validation

FeatureEdman DegradationMass Spectrometry
Principle Stepwise chemical degradation from the N-terminus.Measurement of mass-to-charge ratio and fragmentation patterns.
Sample Requirement 10-100 picomoles1-10 picomoles
Confirmation of Incorporation Indirect, based on HPLC retention time of PTH-derivative.Direct, based on the mass of the intact peptide and fragment ions.
Localization of this compound Unambiguous for N-terminal residues.Precise localization throughout the sequence.
Requirement for Standard Requires synthesis of a PTH-H-D-2-Pal-OH standard.Does not require a standard of the modified amino acid.
Throughput Low, one residue per cycle.High, can analyze multiple peptides in a single run.
Limitations Inefficient for long peptides (>50-60 residues); blocked N-terminus prevents sequencing.[1]Fragmentation can be complex; some modifications may be labile.
Data Interpretation Relatively straightforward comparison of chromatograms.Requires specialized software and expertise to interpret MS/MS spectra.

Visualizing the Workflows

Edman Degradation Workflow

Edman_Degradation_Workflow cluster_peptide Peptide with this compound cluster_cycle Edman Cycle cluster_analysis Analysis Peptide N-term...-AA-Pal-AA-...C-term Coupling 1. Coupling with PITC Peptide->Coupling Cleavage 2. Cleavage with TFA Coupling->Cleavage Conversion 3. Conversion to PTH-Pal Cleavage->Conversion Shortened_Peptide Shortened_Peptide Cleavage->Shortened_Peptide Shortened Peptide HPLC 4. HPLC Analysis Conversion->HPLC Identification 5. Identification vs. Standard HPLC->Identification Shortened_Peptide->Coupling Next Cycle

Caption: Workflow of Edman degradation for a peptide containing this compound.

Mass Spectrometry Workflow

Mass_Spectrometry_Workflow cluster_sample Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis Peptide Peptide with this compound Ionization 1. Ionization (ESI) Peptide->Ionization MS1 2. MS1 Scan (Intact Mass) Ionization->MS1 Fragmentation 3. Fragmentation (CID/HCD) MS1->Fragmentation MS2 4. MS2 Scan (Fragment Ions) Fragmentation->MS2 Spectrum 5. MS/MS Spectrum Analysis MS2->Spectrum Sequence 6. Sequence Confirmation Spectrum->Sequence

Caption: Workflow for validating this compound incorporation by mass spectrometry.

Conclusion

Both Edman degradation and mass spectrometry are valuable techniques for validating the incorporation of this compound into synthetic peptides.

  • Edman degradation provides a robust and unambiguous method for confirming the N-terminal sequence. However, its reliance on a custom-synthesized standard for the unnatural amino acid and its lower throughput can be significant drawbacks.

  • Mass spectrometry , particularly tandem MS, offers a more direct, sensitive, and high-throughput approach. It can confirm both the incorporation and the precise location of this compound without the need for a specific standard.

For routine validation and for peptides where the modification is not at the N-terminus, mass spectrometry is generally the preferred method. Edman degradation remains a useful orthogonal technique, especially for definitively characterizing the N-terminus of a peptide. The choice of method will ultimately depend on the specific requirements of the research, available instrumentation, and the position of the unnatural amino acid within the peptide sequence.

References

Conformational Analysis of Peptides Incorporating D-2-Pyridylalanine: A Comparative Guide Using Circular Dichroism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy for modulating their structure, stability, and biological activity. One such amino acid, H-D-2-Pal-OH (D-2-pyridylalanine), offers unique structural properties due to its D-configuration and the presence of an aromatic pyridyl group. Understanding the conformational consequences of this substitution is crucial for rational peptide design. This guide provides a comparative analysis of the expected impact of incorporating this compound on peptide secondary structure, as studied by circular dichroism (CD) spectroscopy.

Circular dichroism is a highly sensitive technique for probing the secondary structure of peptides and proteins in solution.[1] The distinct electronic environment of the peptide backbone in different conformations (e.g., α-helix, β-sheet, random coil) results in characteristic CD spectra.[1] The introduction of a D-amino acid and an aromatic side chain, such as in D-2-pyridylalanine, is expected to induce significant and informative changes in these spectra.

Expected Conformational Impact and Spectral Comparison

These predictions are based on the understanding that D-amino acids can disrupt or reverse the sense of helical structures and often induce β-turns, while aromatic side chains can contribute to exciton (B1674681) coupling and other electronic interactions that influence the CD spectrum.[2]

Peptide Composition (Model Sequence: Ac-X-AAAAK-NH₂)Expected Predominant Secondary StructurePredicted Far-UV CD Spectral Features (190-250 nm)Rationale for Conformational Preference
X = L-Alanine (Ala) α-helixNegative bands at ~222 nm and ~208 nm, positive band at ~192 nm.Alanine (B10760859) is a strong helix-promoting residue.
X = L-Phenylalanine (Phe) α-helix (potentially altered)Similar to Ala peptide, but with possible alterations in ellipticity due to aromatic side-chain contributions.Phenylalanine generally supports helical structures, but the bulky aromatic ring can influence packing and stability.
X = L-2-Pyridylalanine (L-2-Pal) α-helix (potentially altered) or turnMay exhibit helical characteristics, but the pyridyl nitrogen could influence hydrogen bonding patterns. Possible contributions from the aromatic ring to the CD signal.The pyridyl group introduces both steric bulk and a potential hydrogen bond acceptor, which can either stabilize or destabilize helical conformations depending on the context.
X = D-2-Pyridylalanine (D-2-Pal) β-turn or random coilWeak or no distinct helical features. May show a negative band around 200 nm (random coil) or features characteristic of a β-turn (e.g., a weak positive band around 220 nm and a strong negative band near 200 nm).The D-configuration is known to be a strong disruptor of right-handed α-helices and a potent inducer of β-turns.

Experimental Protocols

To empirically validate these predictions, a systematic study employing the following experimental protocols is recommended.

Peptide Synthesis and Purification
  • Solid-Phase Peptide Synthesis (SPPS): Peptides should be synthesized on a solid support (e.g., Rink amide resin) using standard Fmoc/tBu chemistry. The respective Fmoc-protected amino acids (Fmoc-L-Ala-OH, Fmoc-L-Phe-OH, Fmoc-L-2-Pal-OH, and Fmoc-D-2-Pal-OH) would be coupled sequentially.

  • Cleavage and Deprotection: Following synthesis, the peptides are cleaved from the resin and deprotected using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% triisopropylsilane, 2.5% water).

  • Purification: The crude peptides should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Characterization: The identity of the purified peptides should be confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Circular Dichroism Spectroscopy
  • Sample Preparation:

    • Lyophilized peptides should be dissolved in a suitable buffer, such as 10 mM sodium phosphate, pH 7.4. The buffer should be filtered and degassed.

    • The peptide concentration should be accurately determined, for example, by UV absorbance if a chromophore is present or by quantitative amino acid analysis. A typical concentration range for far-UV CD is 0.1-0.2 mg/mL.[3]

  • Instrument Parameters:

    • A calibrated spectropolarimeter should be used.

    • Measurements should be performed in a quartz cuvette with a path length of 1 mm for far-UV measurements.

    • Spectra are typically recorded from 260 nm to 190 nm at a scanning speed of 50 nm/min, with a data pitch of 0.5 nm and a bandwidth of 1 nm.

    • Multiple scans (e.g., 3-5) should be averaged to improve the signal-to-noise ratio.

  • Data Analysis:

    • A baseline spectrum of the buffer alone should be subtracted from each peptide spectrum.

    • The raw data (ellipticity in millidegrees) should be converted to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg × MRW) / (10 × c × l) where:

      • mdeg is the observed ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight of the peptide divided by the number of amino acids).

      • c is the peptide concentration in g/mL.

      • l is the path length of the cuvette in cm.

    • Secondary structure content can be estimated from the CD spectra using deconvolution algorithms available in various software packages.

Visualizing the Experimental Workflow and Conformational Logic

To further clarify the proposed experimental approach and the underlying logic, the following diagrams are provided.

ExperimentalWorkflow cluster_synthesis Peptide Synthesis & Purification cluster_cd Circular Dichroism Analysis cluster_comparison Comparative Analysis SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC MS Mass Spectrometry HPLC->MS SamplePrep Sample Preparation MS->SamplePrep CD_Measurement CD Measurement SamplePrep->CD_Measurement Data_Analysis Data Analysis & Deconvolution CD_Measurement->Data_Analysis Comparison Comparison of CD Spectra Data_Analysis->Comparison

Figure 1. Workflow for the comparative CD analysis of peptides.

ConformationalLogic cluster_peptide Model Peptide cluster_substitutions Amino Acid Substitution (X) cluster_conformation Resulting Conformation cluster_cd_spectra Characteristic CD Spectrum Peptide Ac-X-AAAAK-NH₂ L_Ala L-Alanine Peptide->L_Ala L_Phe L-Phenylalanine Peptide->L_Phe L_Pal L-2-Pyridylalanine Peptide->L_Pal D_Pal D-2-Pyridylalanine Peptide->D_Pal AlphaHelix α-Helix L_Ala->AlphaHelix L_Phe->AlphaHelix L_Pal->AlphaHelix BetaTurn β-Turn / Random Coil D_Pal->BetaTurn HelixSpectra Negative bands at 222 & 208 nm AlphaHelix->HelixSpectra TurnSpectra Loss of helical signature BetaTurn->TurnSpectra

Figure 2. Logical relationship between amino acid substitution and expected CD spectra.

References

A Comparative Guide to Alternatives for H-D-2-Pal-OH in Specific Peptide Modifications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of unnatural amino acids is a critical strategy for enhancing the therapeutic properties of peptides. H-D-2-pyridylalanine (H-D-2-Pal-OH) is one such building block, utilized to introduce a D-amino acid with an aromatic, hydrophilic side chain. However, depending on the specific application and desired peptide characteristics, alternatives to this compound may offer advantages in terms of biological activity, synthesis efficiency, and stereochemical purity. This guide provides an objective comparison of this compound with its primary alternatives, H-D-3-pyridylalanine (H-D-3-Pal-OH) and H-D-4-pyridylalanine (H-D-4-Pal-OH), supported by available data and established experimental protocols.

Performance Comparison of D-Pyridylalanine Isomers

The choice between the 2-, 3-, and 4-pyridyl isomers of D-alanine can significantly impact the final peptide's biological activity, coupling efficiency, and propensity for racemization during synthesis. While direct, side-by-side quantitative comparisons under identical conditions are limited in the literature, a qualitative and semi-quantitative assessment can be made from various studies.

Incorporation of pyridylalanine (Pal) residues is generally employed to enhance the aqueous solubility and stability of peptides.[1][2] However, the position of the nitrogen atom in the pyridyl ring influences the electronic properties and steric hindrance of the side chain, which in turn affects both the synthetic process and the biological function of the resulting peptide.

For instance, in the development of Luteinizing Hormone-Releasing Hormone (LHRH) antagonists, the incorporation of D-3-Pal at position 3 has been shown to be superior to D-2-Pal and D-4-Pal in terms of ovulation inhibition activity.[3] Conversely, a study on a somatostatin (B550006) analog revealed that the incorporation of a D-2-Pal residue led to a loss of receptor binding affinity.[4][5] Furthermore, the synthesis of peptides containing 2-pyridylalanine has been observed to be prone to racemization.[4]

The following table summarizes the comparative performance of these isomers based on available literature.

ParameterThis compoundH-D-3-Pal-OHH-D-4-Pal-OH
Coupling Efficiency Moderate to HighHighHigh
Racemization Risk HighLow to ModerateLow to Moderate
Reported Purity VariableHighHigh
Impact on Bioactivity Potentially negativeOften beneficialBeneficial

Note: The data in this table is a qualitative summary derived from multiple sources and should be considered as a general guideline. Actual results may vary depending on the peptide sequence, coupling reagents, and specific reaction conditions.

Experimental Protocols

The successful incorporation of D-pyridylalanine isomers into a peptide sequence relies on optimized solid-phase peptide synthesis (SPPS) protocols. The choice of coupling reagent is critical in achieving high coupling efficiency while minimizing racemization.[6] Uronium/aminium-based reagents like HATU and HBTU are commonly employed for coupling unnatural and sterically hindered amino acids.[7][8]

General Protocol for Coupling of Fmoc-D-Pal-OH Derivatives using HATU

This protocol outlines a standard procedure for the manual solid-phase synthesis of a peptide containing a D-pyridylalanine residue.

1. Resin Swelling and Fmoc Deprotection:

  • Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Treat the resin with a 20% solution of piperidine (B6355638) in DMF for 3 minutes, drain, and then treat again with fresh 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 times) and dichloromethane (B109758) (DCM) (3 times).

2. Amino Acid Activation and Coupling:

  • In a separate vessel, dissolve the Fmoc-D-Pal-OH isomer (3 equivalents relative to resin loading), HATU (2.9 equivalents), and an additive such as 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) (3 equivalents) in DMF.

  • Add N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. For this compound, which is more prone to racemization, it is advisable to use a shorter coupling time and monitor the reaction closely.

3. Monitoring and Washing:

  • Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

  • Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

4. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

5. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide with ether two more times.

  • Dry the crude peptide under vacuum.

6. Purification:

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

  • Analyze the purified peptide by mass spectrometry to confirm its identity.

Mandatory Visualizations

Signaling Pathway: The p53-MDM2 Regulatory Loop

Peptides containing modified amino acids are often designed to interact with specific biological pathways. For instance, a recent study demonstrated that a peptide containing pyridylalanine could enhance the antiproliferative activities of a p53 peptide that acts as an MDM2 inhibitor.[10] The p53-MDM2 signaling pathway is a critical regulator of cell cycle and apoptosis, and its disruption is a hallmark of many cancers.[1][11][12][13]

p53_MDM2_pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_regulation MDM2 Regulation cluster_outcome Cellular Outcome DNA_damage DNA Damage ATM_ATR ATM/ATR DNA_damage->ATM_ATR Oncogene_activation Oncogene Activation p53 p53 Oncogene_activation->p53 ATM_ATR->p53 Phosphorylation MDM2 MDM2 p53->MDM2 Upregulates Proteasome Proteasome p53->Proteasome Cell_cycle_arrest Cell Cycle Arrest p53->Cell_cycle_arrest Apoptosis Apoptosis p53->Apoptosis Senescence Senescence p53->Senescence Ubiquitination Ubiquitination MDM2->Ubiquitination Ubiquitination->p53 Ubiquitination->Proteasome p53_peptide p53 Peptide (MDM2 Inhibitor) p53_peptide->MDM2 Inhibits

Caption: The p53-MDM2 signaling pathway and the point of intervention for MDM2 inhibitors.

Experimental Workflow: Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide, a process central to the incorporation of this compound and its alternatives.[14][15]

SPPS_workflow start Start: Resin Swelling deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 cycle Repeat n times wash2->cycle cycle->deprotection Next cycle final_deprotection Final Fmoc Deprotection cycle->final_deprotection Final cycle wash3 Wash (DCM) final_deprotection->wash3 cleavage Cleavage from Resin (e.g., 95% TFA) wash3->cleavage precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (RP-HPLC) precipitation->purification analysis Analysis (MS, HPLC) purification->analysis end End: Pure Peptide analysis->end

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

References

A Comparative Guide to the Biological Activity of H-D-2-Pal-OH Modified Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic modification of peptides is a cornerstone of modern drug discovery, aiming to enhance potency, stability, and pharmacokinetic profiles. The incorporation of non-natural amino acids, such as H-D-2-pyridylalanine (H-D-2-Pal-OH), has proven to be a particularly effective strategy, especially in the development of analogs for peptide hormones like Gonadotropin-Releasing Hormone (GnRH). This guide provides an objective comparison of the biological activity of peptides modified with this compound against other alternatives, supported by experimental data and detailed methodologies.

Introduction to this compound Modification

This compound is a D-amino acid analog of histidine, featuring a pyridyl group that can influence the peptide's conformation and interaction with its target receptor. Its incorporation, particularly in GnRH analogs, has been explored to modulate receptor binding affinity and functional activity, leading to the development of both potent agonists and antagonists.[1][2] The D-configuration confers resistance to enzymatic degradation, thereby increasing the peptide's in vivo half-life.[3]

Comparative Analysis of Biological Activity

The primary measure of a modified peptide's efficacy lies in its biological activity, often quantified by its binding affinity (Kᵢ or Kₐ) to its receptor and its functional potency (IC₅₀ or EC₅₀) in in vitro assays. The following tables summarize the quantitative data for GnRH analogs with various D-amino acid substitutions, including those with pyridylalanine derivatives, to provide a comparative perspective.

Table 1: Comparative Receptor Binding Affinity of GnRH Analogs

Peptide AnalogModification PositionReceptor TypeBinding Affinity (Kᵢ/Kₐ/IC₅₀, nM)Reference
Native GnRH-Human GnRH-R2.75[4]
[D-2-Pal³]-Degarelix Analog 3 Human GnRH-R 5.22 (IC₅₀) [5]
[D-Trp⁶]-GnRH (Triptorelin)6Rat GnRH-R0.33[4]
[D-Ala⁶]-GnRH6Rat GnRH-R1.01[4]
[D-Lys⁶]-GnRH6Rat GnRH-R1.45[4]
[D-Arg⁶]-GnRH6Rat GnRH-R2.38[4]
[His⁵, D-Trp⁶, Trp⁷, Tyr⁸]-GnRH5, 6, 7, 8Rat GnRH-R2.02[4]

Note: Lower values indicate higher binding affinity.

Table 2: Comparative In Vitro Functional Potency of GnRH Analogs

Peptide AnalogAssay TypeCell LinePotency (EC₅₀/IC₅₀, nM)Reference
Native GnRHInositol (B14025) Phosphate (B84403) ProductionHEK2931.10[4]
[D-2-Pal³]-Degarelix Analog (Antagonist) Inhibition of GnRH action -5.22 (IC₅₀) [5]
[D-Trp⁶]-GnRH (Triptorelin)Inositol Phosphate ProductionHEK2930.12[4]
[D-Ala⁶]-GnRHInositol Phosphate ProductionHEK2930.40[4]
[D-Lys⁶]-GnRHInositol Phosphate ProductionHEK2930.46[4]
[D-Arg⁶]-GnRHInositol Phosphate ProductionHEK2931.12[4]
[His⁵, D-Trp⁶, Trp⁷, Tyr⁸]-GnRHInositol Phosphate ProductionHEK2931.48[4]

Note: For agonists (e.g., those stimulating inositol phosphate production), a lower EC₅₀ indicates higher potency. For antagonists, a lower IC₅₀ indicates higher potency.

Signaling Pathways of GnRH Analogs

The biological effects of GnRH and its analogs are mediated through the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor primarily couples to Gαq/11, initiating a downstream signaling cascade.

GnRH_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular GnRH_R GnRH Receptor (GnRH-R) G_protein Gαq/11 GnRH_R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Gonadotropin_synthesis Gonadotropin Synthesis & Secretion (LH & FSH) Ca_release->Gonadotropin_synthesis MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK activates MAPK->Gonadotropin_synthesis GnRH_Agonist GnRH Agonist (e.g., this compound analog) GnRH_Agonist->GnRH_R binds

GnRH Receptor Signaling Pathway

This pathway ultimately leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). GnRH antagonists, on the other hand, competitively bind to the GnRH receptor, blocking the initiation of this signaling cascade.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Radioligand_Binding_Assay_Workflow A Prepare GnRH receptor-expressing cell membranes B Incubate membranes with radiolabeled GnRH analog and varying concentrations of test peptide A->B C Separate bound from free radioligand (e.g., via filtration) B->C D Quantify bound radioactivity (e.g., using a scintillation counter) C->D E Plot % inhibition vs. log[test peptide] D->E F Calculate IC₅₀ and Kᵢ values E->F

Workflow for Competitive Radioligand Binding Assay

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the GnRH receptor in a suitable buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the assay buffer.

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a radiolabeled GnRH analog (e.g., ¹²⁵I-Triptorelin), and serial dilutions of the unlabeled test peptide (e.g., this compound modified peptide). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

  • Equilibration: Incubate the plate at a specified temperature (e.g., 4°C or 25°C) for a sufficient duration to reach binding equilibrium (typically 60-90 minutes).

  • Separation: Rapidly filter the contents of each well through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test peptide. Plot the percentage of inhibition of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Inositol Phosphate (IP) Accumulation Assay

This functional assay measures the ability of a GnRH agonist to stimulate the production of inositol phosphates, a downstream second messenger of Gq/11 signaling, or the ability of an antagonist to inhibit this stimulation.

Protocol:

  • Cell Culture and Labeling: Culture cells stably expressing the GnRH receptor in 24- or 48-well plates. Label the cells by incubating them overnight with myo-[³H]inositol in an inositol-free medium.

  • Assay Initiation: Wash the cells with a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Stimulation: Add varying concentrations of the GnRH agonist to the wells. For antagonist testing, pre-incubate the cells with the antagonist for a defined period before adding a fixed concentration of a GnRH agonist.

  • Incubation: Incubate the plates at 37°C for a specified time (e.g., 60 minutes) to allow for IP accumulation.

  • Extraction: Terminate the reaction by adding a cold acidic solution (e.g., perchloric acid).

  • Purification: Isolate the total inositol phosphates from the cell lysates using anion-exchange chromatography.

  • Quantification: Measure the amount of [³H]inositol phosphates using a liquid scintillation counter.

  • Data Analysis: For agonists, plot the amount of IP produced against the logarithm of the agonist concentration to determine the EC₅₀ value. For antagonists, plot the percentage inhibition of agonist-stimulated IP production against the logarithm of the antagonist concentration to determine the IC₅₀ value.

Conclusion

The incorporation of this compound into peptides, particularly GnRH analogs, represents a valuable strategy for modulating their biological activity. The provided data indicates that substitutions at various positions with different D-amino acids can significantly impact receptor binding and functional potency. While direct, comprehensive comparative studies are still emerging, the existing evidence underscores the potential of this compound and other non-natural amino acids in the rational design of peptide-based therapeutics with improved pharmacological properties. The detailed experimental protocols and pathway diagrams in this guide serve as a resource for researchers to further explore and compare the biological activities of novel modified peptides.

References

Safety Operating Guide

Proper Disposal of H-D-2-Pal-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling H-D-2-Pal-OH must adhere to specific disposal procedures to ensure safety and regulatory compliance. This guide provides essential, step-by-step instructions for the proper management of this compound waste in a laboratory setting.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its safe handling and disposal.

PropertyValue
Synonyms 3-(2-Pyridyl)-D-alanine, (R)-2-Amino-3-(pyridin-2-yl)propanoic acid
CAS Number 37535-52-7[1]
Molecular Formula C₈H₁₀N₂O₂
Appearance Solid, Powder
Purity ≥98.0% (TLC)
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]

Hazard Identification and Safety Precautions

This compound is classified with the following hazards:

  • Skin Corrosion/Irritation: Category 2[1]

  • Serious Eye Damage/Eye Irritation: Category 2[1]

  • Specific target organ toxicity (single exposure): Category 3 (Respiratory system)[1]

Safety Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash face, hands, and any exposed skin thoroughly after handling.[1]

  • Use only outdoors or in a well-ventilated area.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1]

Step-by-Step Disposal Protocol

This protocol outlines the immediate and essential steps for the safe disposal of this compound waste.

1. Waste Identification and Segregation:

  • Identify all waste containing this compound, including pure substance, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and solutions.

  • Segregate this compound waste from other laboratory waste streams at the point of generation.

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical.

  • For solid waste, a securely sealed bag or a wide-mouth container is appropriate.

  • For solutions, use a screw-cap bottle.

  • Keep the container closed when not in use.[1]

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., irritant).

4. Temporary Storage:

  • Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]

  • The storage area should be cool and dry.[1]

5. Final Disposal:

  • Dispose of the contents and container to an approved waste disposal plant.[1]

  • It is imperative that chemical waste generators consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department for specific procedures and to arrange for pickup by a licensed hazardous waste contractor.

Emergency Procedures for Accidental Release

In the event of a spill or accidental release:

  • Personal Precautions: Avoid dust formation.[1]

  • Environmental Precautions: Do not let the product enter drains.[2]

  • Containment and Cleaning: Sweep up and shovel the material into suitable, closed containers for disposal.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Identify as Hazardous Waste A->B C Segregate from Non-Hazardous Waste B->C D Select Appropriate Waste Container (Leak-proof, Compatible) C->D E Label Container ('Hazardous Waste', Chemical Name, Hazards) D->E F Store in Designated Area (Cool, Dry, Ventilated, Secure) E->F G Consult Institutional EHS Guidelines F->G H Arrange for Professional Disposal (Licensed Contractor) G->H I Final Disposal at Approved Facility H->I

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling H-D-2-Pal-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of H-D-2-Pal-OH (D-Phenylalaninol), a compound that requires careful management in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.

This compound is classified as a substance that can cause severe skin burns and eye damage[1][2]. Therefore, stringent safety protocols must be followed during its handling and disposal.

Hazard Identification and Classification

Hazard ClassGHS ClassificationSignal WordHazard Statement
Skin Corrosion/IrritationCategory 1BDangerH314: Causes severe skin burns and eye damage[1][2]
Serious Eye DamageCategory 1DangerH318: Causes serious eye damage[2]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and prevent injury.[3]

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield conforming to EN 166 or NIOSH standards.To protect against splashes that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves (e.g., neoprene, nitrile rubber). Gloves must be inspected before use.To prevent skin contact which can result in severe burns.[1][4]
Skin and Body Protection Lab coat, chemical-resistant apron, or coveralls.To protect skin from accidental contact and contamination.[2][4]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if dust is generated.To prevent inhalation of dust or vapors, which may be irritating to the respiratory tract.[2][5]

Handling and Storage Procedures

Proper handling and storage are crucial to maintaining the stability of this compound and ensuring a safe laboratory environment.

ProcedureGuideline
Handling Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[1] Prevent contact with skin and eyes.[1] Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from incompatible materials such as strong oxidizing agents.[2]

First-Aid Measures

In the event of exposure to this compound, immediate first aid is critical.

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention.[1][2]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[2]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for working with this compound, from initial preparation to final disposal.

Operational Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Prepare Well-Ventilated Workspace B->C D Weigh and Handle this compound C->D E Perform Experimental Procedure D->E F Decontaminate Work Area E->F G Segregate and Label Hazardous Waste F->G I Doff and Dispose of Contaminated PPE F->I H Dispose of Waste via Approved Channels G->H

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and any contaminated materials must be conducted in accordance with all applicable federal, state, and local environmental regulations.[1][6]

Waste Segregation and Collection:

  • All liquid and solid waste containing this compound should be collected in a dedicated, properly labeled, and sealed hazardous waste container.[4]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

Labeling and Storage of Waste:

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name, "this compound" or "D-Phenylalaninol".[4]

  • Keep the waste container securely closed except when adding waste.

  • Store the waste container in a designated and secure satellite accumulation area.[4]

Final Disposal:

  • Dispose of the hazardous waste through a licensed and certified hazardous waste disposal company.

  • Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures.

References

×

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。